molecular formula C9H15NNa2O5 B1142380 Tyrosine disodium dihydrate CAS No. 122666-87-9

Tyrosine disodium dihydrate

Número de catálogo: B1142380
Número CAS: 122666-87-9
Peso molecular: 263.20 g/mol
Clave InChI: FBKIASNRVHFWNA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Tyrosine disodium dihydrate is a useful research compound. Its molecular formula is C9H15NNa2O5 and its molecular weight is 263.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

Número CAS

122666-87-9

Fórmula molecular

C9H15NNa2O5

Peso molecular

263.20 g/mol

Nombre IUPAC

disodium;(2S)-2-amino-3-(4-hydroxyphenyl)propanoate;dihydrate

InChI

InChI=1S/C9H11NO3.2Na.2H2O/c10-8(9(12)13)5-6-1-3-7(11)4-2-6;;;;/h1-4,8,11H,5,10H2,(H,12,13);;;2*1H2

Clave InChI

FBKIASNRVHFWNA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-].O.O.[Na+].[Na+]

SMILES isomérico

C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)O.O.O.[Na+].[Na+]

SMILES canónico

C1=CC(=CC=C1CC(C(=O)O)N)O.O.O.[Na].[Na]

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of L-Tyrosine Disodium Dihydrate in Advancing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Applications and Methodologies for Researchers, Scientists, and Drug Development Professionals

L-Tyrosine disodium (B8443419) dihydrate, a highly soluble derivative of the non-essential amino acid L-Tyrosine, is emerging as a critical component in a multitude of research applications, from enhancing protein production in cell cultures to its potential in studying cellular signaling pathways. This in-depth technical guide explores the multifaceted uses of L-Tyrosine disodium dihydrate, providing researchers with the essential data, experimental protocols, and a visual understanding of its role in cellular processes.

The primary advantage of L-Tyrosine disodium dihydrate lies in its significantly enhanced solubility compared to its parent compound, L-Tyrosine. This property is particularly crucial in cell culture applications, where maintaining a sufficient supply of this vital amino acid is essential for optimal cell growth and the production of recombinant proteins and monoclonal antibodies.

Quantitative Data Summary

To facilitate easy comparison for researchers, the following tables summarize key quantitative data related to L-Tyrosine disodium dihydrate.

PropertyL-TyrosineL-Tyrosine Disodium DihydrateReference
Solubility in Water 0.45 g/L (at neutral pH)Up to 100 g/L[1]
Molecular Formula C₉H₁₁NO₃C₉H₉NNa₂O₃·2H₂O
Molecular Weight 181.19 g/mol 261.19 g/mol
Application AreaTypical Concentration RangeKey Considerations
Cell Culture Media Concentrations exceeding 1 mM are recommended to ensure efficient transport into cells.In fed-batch cultures, concentrations above 1 g/L in feeds may lead to precipitation.
Fed-Batch Cultures Varied, with cumulative additions ranging from 0.6 to 5.5 mM in some studies to investigate effects on cell performance.[1]Low tyrosine concentrations can lead to reduced cell viability and trigger autophagy via inhibition of mTOR.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline key experimental protocols involving L-Tyrosine disodium dihydrate.

Preparation of a Concentrated L-Tyrosine Disodium Dihydrate Stock Solution for Cell Culture

This protocol is adapted for preparing a concentrated stock solution for fed-batch cell culture, a common application for this compound.

Materials:

  • L-Tyrosine disodium dihydrate

  • Cell culture grade water (e.g., Milli-Q or equivalent)

  • 5 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile filtration unit (0.22 µm filter)

  • Sterile storage bottles

Procedure:

  • Measure a desired volume of cell culture grade water into a sterile container.

  • Slowly add L-Tyrosine disodium dihydrate to the water while stirring to achieve the target concentration (e.g., for a 100 g/L stock solution, add 10 g of L-Tyrosine disodium dihydrate to a final volume of 100 mL).

  • Mix thoroughly until the powder is completely dissolved.

  • If necessary, adjust the pH of the solution to the desired range for your specific cell culture medium using 5 M NaOH or 1 M HCl. Monitor the pH carefully during adjustment.

  • Sterile-filter the solution through a 0.22 µm filter into a sterile storage bottle.

  • Store the stock solution at 2-8°C, protected from light.

Assessing the Impact of L-Tyrosine Supplementation on Cell Viability and Proliferation

This protocol provides a framework for evaluating the effects of varying L-Tyrosine disodium dihydrate concentrations on cell health.

Materials:

  • Mammalian cell line of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • Sterile L-Tyrosine disodium dihydrate stock solution

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment Preparation: Prepare serial dilutions of the L-Tyrosine disodium dihydrate stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same volume of solvent used for the stock solution).

  • Cell Treatment: Remove the existing medium from the wells and replace it with the prepared treatment media.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the percentage of viable cells relative to the control group.

Analysis of Protein Phosphorylation by Western Blot

This protocol outlines the steps to investigate how L-Tyrosine supplementation may influence the phosphorylation status of key signaling proteins.

Materials:

  • Cells cultured with varying concentrations of L-Tyrosine disodium dihydrate

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific to the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the cultured cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.

    • Wash the membrane and then incubate it with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the protein to normalize the data.

  • Data Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Visualizing the Impact: Signaling Pathways

L-Tyrosine is a fundamental precursor for protein synthesis and its availability can influence numerous cellular processes, including signal transduction pathways that are heavily reliant on tyrosine phosphorylation. The Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and is often dysregulated in diseases like cancer.

MAPK_ERK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binding & Dimerization RTK->RTK GRB2 GRB2 RTK->GRB2 Recruitment SOS SOS GRB2->SOS Activation Ras Ras SOS->Ras GDP to GTP exchange Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Factors Translocation & Phosphorylation Gene Expression Gene Expression (Proliferation, Differentiation, Survival) Transcription Factors->Gene Expression

Caption: The MAPK/ERK signaling pathway, a key regulator of cellular processes.

This guide underscores the utility of L-Tyrosine disodium dihydrate as a valuable tool in the researcher's arsenal. Its superior solubility overcomes a significant experimental hurdle, enabling more precise and effective studies in cell culture and beyond. The provided protocols and pathway visualization serve as a foundational resource for scientists and drug development professionals seeking to leverage this compound in their research endeavors.

References

L-Tyrosine vs. Tyrosine Disodium Dihydrate: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the solubility characteristics of L-Tyrosine and its highly soluble salt, Tyrosine Disodium (B8443419) Dihydrate, is crucial for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of their solubility profiles, experimental methodologies for solubility determination, and relevant biochemical pathways.

L-Tyrosine, a non-essential amino acid, is a fundamental building block for proteins and a precursor to several critical biomolecules, including neurotransmitters and hormones. However, its practical application in aqueous solutions is often hampered by its low solubility, particularly at neutral pH.[1][2][3] This limitation has led to the utilization of more soluble salt forms, such as Tyrosine Disodium Dihydrate, to overcome these challenges in various applications, including cell culture media and pharmaceutical formulations.[1][4][5]

Comparative Solubility Analysis

The solubility of L-Tyrosine is significantly influenced by pH, temperature, and the solvent system. In contrast, this compound exhibits markedly higher aqueous solubility, offering a distinct advantage in the preparation of concentrated stock solutions.

Quantitative Solubility Data

The following table summarizes the solubility of L-Tyrosine and this compound in various conditions based on available data.

CompoundSolventTemperature (°C)pHSolubility
L-Tyrosine Water25Neutral (3.2 - 7.5)0.45 mg/mL[1][6][7]
Water251.82.0 mg/mL[7]
Water259.51.4 mg/mL[7]
Water25103.8 mg/mL[7]
Water37-2-3 mM
Water90-10 mM
1 M HCl-<1100 mg/mL (with heating)[7]
DMSO--Higher than in water[1]
Methanol, Ethanol, n-propanol--Less soluble than in water[8]
This compound WaterRoom Temperature10.5 - 11.5 (1% solution)100 mg/mL[1][9]
PBS (pH 7.2)Room Temperature7.2~10 mg/mL[10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for research and development. The following are detailed methodologies for assessing the solubility of amino acids and their salts.

Isothermal Dissolution Equilibrium Method

This gravimetric method is a standard procedure for determining the solubility of a compound in a specific solvent at a constant temperature.

Protocol:

  • Sample Preparation: Add an excess amount of the solute (L-Tyrosine or this compound) to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker bath or a magnetic stirrer.

  • Phase Separation: Allow the undissolved solute to settle. Centrifuge the saturated solution at a specific speed and temperature to separate the solid phase from the liquid phase.

  • Sample Analysis: Carefully extract a known volume of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under controlled conditions (e.g., using a vacuum oven) until a constant weight of the dissolved solute is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved solute by the volume of the solvent used.

Spectrophotometric Method using Ninhydrin (B49086)

This colorimetric method is suitable for determining the concentration of amino acids with low solubility.

Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions of the amino acid with known concentrations.

  • Ninhydrin Reaction: React a known volume of each standard solution and the saturated sample solution with a ninhydrin reagent at a specific pH (e.g., pH 4) and temperature (e.g., boiling water bath for a set time). Ninhydrin reacts with the primary amine group of the amino acid to produce a colored product.

  • Spectrophotometric Measurement: After cooling, measure the absorbance of the resulting solutions at a specific wavelength (typically around 570 nm) using a spectrophotometer.

  • Concentration Determination: Plot a standard curve of absorbance versus concentration for the standard solutions. Use the absorbance of the sample solution to determine its concentration from the standard curve.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the concentration of solutes in a solution.

Protocol:

  • Sample Preparation: Prepare a saturated solution as described in the isothermal dissolution equilibrium method. Filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Standard Preparation: Prepare a series of standard solutions of the compound with known concentrations.

  • HPLC Analysis: Inject a known volume of the filtered sample and the standard solutions into an HPLC system equipped with an appropriate column (e.g., a C18 reverse-phase column) and a detector (e.g., a UV detector).

  • Quantification: The concentration of the compound in the sample is determined by comparing its peak area with the peak areas of the standard solutions.

Signaling Pathways and Experimental Workflows

L-Tyrosine is a critical component in several key signaling pathways. Understanding these pathways is essential for researchers in various fields, including neuroscience and oncology.

L-Tyrosine Metabolism and Neurotransmitter Synthesis

L-Tyrosine is the precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[11][12]

Tyrosine_Metabolism L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β- Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: Biosynthetic pathway of catecholamines from L-Tyrosine.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a class of cell surface receptors that play a crucial role in cellular signaling, including cell growth, differentiation, and metabolism.[13][14] Ligand binding to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[14] This creates docking sites for various signaling proteins, initiating downstream signaling cascades.[15]

RTK_Signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Binding Dimerized_RTK Dimerized and Autophosphorylated RTK RTK->Dimerized_RTK Dimerization & Autophosphorylation Signaling_Proteins Signaling Proteins (e.g., Grb2, SHC) Dimerized_RTK->Signaling_Proteins Recruitment & Activation Downstream_Pathway Downstream Signaling (e.g., RAS-MAPK pathway) Signaling_Proteins->Downstream_Pathway Cellular_Response Cellular Response (Proliferation, Survival, etc.) Downstream_Pathway->Cellular_Response

Caption: Simplified overview of a Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Workflow for Solubility Determination

The logical flow for determining and comparing the solubility of L-Tyrosine and its disodium dihydrate salt is outlined below.

Solubility_Workflow Start Start: Define Experimental Conditions (Solvent, Temp, pH) Preparation Prepare Saturated Solutions (L-Tyrosine & Salt) Start->Preparation Equilibration Equilibrate at Constant Temperature Preparation->Equilibration Separation Separate Solid and Liquid Phases Equilibration->Separation Analysis Analyze Supernatant (Gravimetric, Spectrophotometric, HPLC) Separation->Analysis Data_Collection Collect and Record Solubility Data Analysis->Data_Collection Comparison Compare Solubility Profiles Data_Collection->Comparison End End: Conclude on Solubility Differences Comparison->End

References

The Multifaceted Role of L-Tyrosine Disodium Dihydrate in Protein Synthesis: From a Fundamental Building Block to a Signaling Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: L-Tyrosine, a proteinogenic amino acid, is indispensable for the synthesis of proteins. Its inherent low solubility in aqueous solutions at neutral pH, however, presents significant challenges in cell culture and biopharmaceutical production. L-Tyrosine Disodium (B8443419) Dihydrate, a highly soluble salt, overcomes this limitation, ensuring a consistent and adequate supply of tyrosine for cellular processes. This technical guide provides an in-depth exploration of tyrosine's core role in the mechanics of translation, its function as a signaling molecule in key regulatory pathways such as mTORC1 and the Integrated Stress Response, and its significance as a target for post-translational modifications that influence protein synthesis. The guide includes quantitative data, detailed experimental protocols for measuring protein synthesis, and diagrams of critical pathways and workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of Tyrosine and its Soluble Form

L-Tyrosine is a non-essential amino acid in mammals, synthesized from the essential amino acid phenylalanine[1][2]. Its fundamental role is to serve as a building block for proteins, where it is incorporated into polypeptide chains during mRNA translation[3][]. Beyond this canonical function, tyrosine is a precursor to vital biomolecules, including catecholamine neurotransmitters (dopamine, norepinephrine, epinephrine), thyroid hormones, and the pigment melanin[5][6][7]. The phenolic side chain of tyrosine is also a primary target for phosphorylation, a key post-translational modification in signal transduction that regulates numerous cellular processes[8][9].

A major technical challenge in cell culture and the development of biopharmaceutical feed strategies is the poor solubility of L-Tyrosine, which is approximately 0.45 mg/mL in water at neutral pH[3][10]. This limitation can lead to nutrient depletion in high-density cultures, impacting cell viability and recombinant protein productivity[11]. L-Tyrosine Disodium Dihydrate is a salt form of L-Tyrosine developed to address this issue. Its vastly superior solubility makes it an ideal component for concentrated, neutral pH cell culture media, preventing precipitation and ensuring a stable supply of this critical amino acid[3][11][12]. This document will detail the role of the tyrosine molecule—as supplied by its disodium dihydrate form—in the intricate process of protein synthesis.

The Canonical Role of Tyrosine in mRNA Translation

The direct and most fundamental role of tyrosine in protein synthesis is its attachment to its cognate transfer RNA (tRNA), a process known as tRNA charging or aminoacylation. This crucial step ensures that the genetic code is accurately translated into an amino acid sequence[13]. This reaction is catalyzed by the enzyme Tyrosyl-tRNA Synthetase (TyrRS) , a class I aminoacyl-tRNA synthetase[14][15].

The process occurs in two distinct steps:

  • Amino Acid Activation: Tyrosine and ATP bind to the active site of TyrRS. The enzyme catalyzes the formation of a high-energy tyrosyl-adenylate (Tyr-AMP) intermediate, with the release of pyrophosphate (PPi)[13][16].

  • tRNA Charging: The activated tyrosine moiety is transferred from Tyr-AMP to the 3'-hydroxyl group of the terminal adenosine (B11128) (A76) of its specific tRNA, tRNATyr[14][17]. The now-charged Tyr-tRNATyr is released from the enzyme and can be delivered to the ribosome for incorporation into a growing polypeptide chain.

The fidelity of protein synthesis is critically dependent on the high specificity of TyrRS for both tyrosine and tRNATyr[13][14].

TyrRS_Mechanism cluster_step1 Step 1: Amino Acid Activation cluster_step2 Step 2: tRNA Charging Tyrosine L-Tyrosine TyrRS TyrRS Enzyme Tyrosine->TyrRS ATP ATP ATP->TyrRS tRNATyr tRNA-Tyr TyrAMP Tyr-AMP Intermediate TyrRS->TyrAMP PPi PPi TyrRS->PPi Tyr_tRNATyr Tyr-tRNA-Tyr (Charged) TyrRS->Tyr_tRNATyr AMP AMP TyrRS->AMP TyrAMP->TyrRS tRNATyr->TyrRS Ribosome To Ribosome for Translation Tyr_tRNATyr->Ribosome

Caption: The two-step mechanism of tRNA-Tyr charging by Tyrosyl-tRNA Synthetase (TyrRS).

Tyrosine as a Modulator of Protein Synthesis Signaling Pathways

Beyond its role as a substrate, the availability of tyrosine and other amino acids is a critical signal that informs the cell's decision to either invest energy in protein synthesis or conserve resources.

The mTORC1 Pathway: A Central Regulator of Cell Growth

The mechanistic Target of Rapamycin Complex 1 (mTORC1) is a master regulator of cell growth and anabolism. Its activity is stimulated by nutrients, including amino acids, and it promotes protein synthesis by phosphorylating key targets like S6 Kinase (S6K) and 4E-Binding Protein 1 (4E-BP1)[18][19]. While leucine (B10760876) is known as a potent activator of mTORC1, recent evidence indicates that tyrosine can significantly enhance this effect. A 2023 study demonstrated that although tyrosine alone does not activate mTORC1, it acts as a "booster" for leucine-induced S6K phosphorylation, leading to increased muscle protein synthesis[20]. This suggests a cooperative mechanism where the presence of multiple amino acids, including tyrosine, is required for a full-scale anabolic response.

mTORC1_Pathway cluster_inputs Nutrient Inputs cluster_mTORC1 mTORC1 Complex cluster_outputs Downstream Effects Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates Tyrosine Tyrosine Tyrosine->mTORC1 Boosts Activation S6K p70S6K mTORC1->S6K Phosphorylates FourEBP1 4E-BP1 mTORC1->FourEBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis Promotes FourEBP1->Protein_Synthesis Inhibits when not phosphorylated

Caption: Amino acid sensing by the mTORC1 pathway, highlighting tyrosine's booster effect.
The Integrated Stress Response (ISR) and Amino Acid Starvation

When cells experience nutrient deprivation, including the starvation of a single amino acid like tyrosine, a stress response pathway known as the Integrated Stress Response (ISR) is activated[21]. A key kinase in this pathway, GCN2 (General Control Nonderepressible 2), detects the accumulation of uncharged tRNA and becomes activated[21][22]. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51[23][24].

Phosphorylation of eIF2α inhibits its function as a GTP-GDP exchange factor, which is essential for delivering the initiator Met-tRNA to the ribosome. The result is a rapid and global attenuation of protein synthesis, allowing the cell to conserve energy and resources until nutrient availability is restored[21][25].

ISR_Pathway Tyrosine_Starvation Tyrosine Starvation Uncharged_tRNA Accumulation of Uncharged tRNA-Tyr Tyrosine_Starvation->Uncharged_tRNA GCN2 GCN2 Kinase Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P eIF2α-P Translation_Initiation Translation Initiation eIF2a_P->Translation_Initiation Inhibits Global_Protein_Synthesis Global Protein Synthesis Translation_Initiation->Global_Protein_Synthesis

Caption: The GCN2-eIF2α pathway is activated by amino acid starvation, leading to translation inhibition.

Quantitative Data Summary

The primary quantitative advantage of L-Tyrosine Disodium Dihydrate is its solubility, which directly impacts its utility in preparing concentrated cell culture media feeds.

CompoundMolecular Weight ( g/mol )Solubility in Water (Neutral pH)Reference
L-Tyrosine181.19~0.45 mg/mL[3]
L-Tyrosine Disodium Salt Dihydrate261.19~100 mg/mL[3]
Phospho-L-Tyrosine Disodium Salt305.14~53 g/L (~53 mg/mL)[11]
Glycyl-L-Tyrosine238.23~25 g/L (~25 mg/mL)[10]

Table 1: Comparison of the aqueous solubility of L-Tyrosine and its derivatives used in cell culture.

ConditionRelative S6K Phosphorylation (p-S6K/Total S6K)DescriptionReference
Control (No Amino Acids)BaselineMinimal mTORC1 activity.[20]
Leucine (Leu) OnlyIncreasedLeucine activates the mTORC1 pathway.[20]
Tyrosine (Tyr) OnlyNo significant change from baselineTyrosine alone does not activate mTORC1.[20]
Leucine + TyrosineSignificantly higher than Leu onlyTyrosine boosts Leu-induced mTORC1 signaling.[20]

Table 2: Qualitative summary of the effect of Tyrosine on Leucine-induced mTORC1 signaling.

Experimental Protocols

Protocol: Quantification of Global Protein Synthesis Rate using O-Propargyl-Puromycin (OP-Puro)

This method, also known as the SUnSET (Surface Sensing of Translation) technique, utilizes the puromycin (B1679871) analog OP-Puro to measure rates of nascent protein synthesis in living cells[26][27]. OP-Puro enters the A-site of active ribosomes and is incorporated into elongating polypeptide chains, terminating translation. The incorporated OP-Puro, which contains a terminal alkyne group, can then be detected via a copper-catalyzed click chemistry reaction with a fluorescently-tagged azide, allowing for quantification by flow cytometry or imaging[26].

Materials:

  • Cells of interest cultured in appropriate media.

  • L-Tyrosine Disodium Dihydrate stock solution (e.g., 100 mg/mL in water).

  • Tyrosine-free culture medium.

  • O-Propargyl-puromycin (OP-Puro) stock solution (e.g., 20 mM in DMSO).

  • Cycloheximide (B1669411) (translation inhibitor, for negative control).

  • Phosphate-Buffered Saline (PBS).

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS).

  • Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS).

  • Click-iT® reaction cocktail (Copper sulfate, fluorescent azide, reaction buffer).

  • Flow cytometer or fluorescence microscope.

Procedure:

  • Cell Treatment: Culture cells under desired experimental conditions (e.g., varying concentrations of tyrosine supplied via the disodium dihydrate salt). For a starvation control, incubate cells in tyrosine-free medium for a defined period.

  • OP-Puro Labeling: Add OP-Puro to the culture medium at a final concentration of 20-50 µM. For a negative control, pre-treat cells with cycloheximide (100 µg/mL) for 15 minutes before adding OP-Puro. Incubate for 1-2 hours.

  • Harvest and Fix: Harvest cells and wash once with cold PBS. Resuspend in Fixation Buffer and incubate for 15 minutes at room temperature.

  • Permeabilize: Wash cells twice with PBS. Resuspend in Permeabilization Buffer and incubate for 15 minutes at room temperature.

  • Click Reaction: Wash cells once with PBS. Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. Resuspend the cell pellet in the reaction cocktail and incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Wash cells once with Permeabilization Buffer and resuspend in PBS. Analyze the fluorescence intensity of the cell population by flow cytometry. The mean fluorescence intensity is proportional to the global protein synthesis rate.

SUnSET_Workflow Start Culture Cells with Varying Tyrosine Levels Label Add OP-Puro (1-2 hr incubation) Start->Label Harvest Harvest & Wash (PBS) Label->Harvest Fix Fix Cells (e.g., 4% PFA) Harvest->Fix Perm Permeabilize (e.g., Triton X-100) Fix->Perm Click Click Reaction with Fluorescent Azide Perm->Click Analyze Analyze by Flow Cytometry Click->Analyze End Quantify Protein Synthesis Rate Analyze->End

Caption: Experimental workflow for measuring protein synthesis rates using the OP-Puro (SUnSET) method.
Protocol: In Vitro Cell-Free Protein Synthesis Assay

Cell-free protein synthesis systems (e.g., rabbit reticulocyte lysate or wheat germ extract) provide a controlled environment to directly assess the impact of individual components on translation. This protocol can determine the concentration-dependent effect of tyrosine on protein synthesis efficiency.

Materials:

  • Rabbit Reticulocyte Lysate or other cell-free expression system.

  • Amino Acid Mixture, lacking tyrosine.

  • L-Tyrosine Disodium Dihydrate stock solution of known concentration.

  • Reporter mRNA (e.g., Luciferase or GFP mRNA).

  • 35S-Methionine (for radiolabeling).

  • Nuclease-free water.

  • Trichloroacetic acid (TCA).

  • Scintillation fluid and counter.

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the cell-free lysate, reaction buffer, energy source, and reporter mRNA according to the manufacturer's protocol.

  • Tyrosine Titration: Aliquot the master mix into separate reaction tubes. Create a dilution series of the L-Tyrosine Disodium Dihydrate stock solution and add to the tubes to achieve a range of final tyrosine concentrations. Include a no-tyrosine control.

  • Labeling: Add 35S-Methionine to each reaction tube to a final concentration of ~0.5 µCi/µL.

  • Initiate Translation: Transfer the reaction tubes to a 30°C water bath and incubate for 60-90 minutes.

  • Stop Reaction & Precipitate: Stop the reaction by placing the tubes on ice. To precipitate the newly synthesized proteins, add an equal volume of 10% TCA. Incubate on ice for 10 minutes.

  • Collect and Wash: Collect the precipitate by vacuum filtration onto glass fiber filters. Wash the filters several times with 5% TCA, followed by a final wash with ethanol.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the amount of protein synthesized.

Conclusion

L-Tyrosine is a multifaceted player in protein synthesis. It is not merely a passive building block but an active participant in the regulatory networks that govern cellular growth and stress responses. Its incorporation into nascent polypeptides via the highly specific TyrRS enzyme is fundamental to translational fidelity. Furthermore, its availability is a key input signal for the mTORC1 and Integrated Stress Response pathways, allowing cells to couple protein synthesis rates with nutrient status. The practical challenges posed by L-Tyrosine's low solubility are effectively overcome by the use of L-Tyrosine Disodium Dihydrate, a formulation that has become indispensable for robust and reproducible research in cell biology and for the large-scale production of protein-based therapeutics. This guide provides the foundational knowledge, quantitative context, and methodological frameworks for professionals seeking to understand and manipulate this critical aspect of cellular metabolism.

References

Understanding the Hygroscopic Nature of Tyrosine Disodium Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hygroscopic nature of Tyrosine disodium (B8443419) dihydrate, a critical physicochemical property for researchers, scientists, and drug development professionals. Understanding and quantifying the moisture sorption characteristics of this compound is paramount for ensuring its stability, quality, and efficacy throughout the drug development lifecycle. Several chemical suppliers describe L-Tyrosine disodium salt dihydrate as "extremely hygroscopic"[1][2][3].

Physicochemical Properties of Tyrosine Disodium Dihydrate

This compound is a salt form of the non-essential amino acid L-tyrosine. Its chemical and physical properties are summarized in the table below. The presence of two sodium ions and two water molecules in its hydrated form significantly influences its interaction with atmospheric moisture.

PropertyValueReference
Chemical Formula C₉H₉NNa₂O₃ • 2H₂O[4]
Molecular Weight 261.18 g/mol [4]
Appearance White to cream crystalline powder[5]
Solubility Soluble in water[6]
pH (1% solution) 10.5 - 12.0[5]

Hygroscopicity and Its Classification

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. For active pharmaceutical ingredients (APIs) and excipients, this property can significantly impact chemical stability, physical form, and manufacturability[7][8]. The European Pharmacopoeia (Ph. Eur.) provides a standardized classification for the hygroscopic nature of solids.

European Pharmacopoeia Hygroscopicity Classification

The classification is based on the percentage increase in mass of a sample after being stored at 25°C and 80% relative humidity (RH) for 24 hours.

Classification% Mass Increase (w/w)
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid

One study classified L-Tyrosine Disodium Dihydrate as "very hygroscopic (H-4)" based on a 12% weight gain at 80% RH[7]. It is important to note that while this specific result places it in the "hygroscopic" category of the European Pharmacopoeia, its strong affinity for water warrants careful handling and storage.

Below is a workflow diagram illustrating the decision-making process for hygroscopicity classification based on experimental data.

hygroscopicity_classification start Start: Sample Exposure (25°C, 80% RH, 24h) measure_mass Measure % Mass Increase start->measure_mass class_non Non-hygroscopic measure_mass->class_non < 0.2% class_slight Slightly hygroscopic measure_mass->class_slight ≥ 0.2% and < 2% class_hygro Hygroscopic measure_mass->class_hygro ≥ 2% and < 15% class_very_hygro Very hygroscopic measure_mass->class_very_hygro ≥ 15% deliquescent Deliquescent measure_mass->deliquescent Forms liquid

Hygroscopicity Classification Workflow

Experimental Protocols for Hygroscopicity Assessment

To quantitatively assess the hygroscopic nature of this compound, two primary analytical techniques are employed: Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature[9][10]. This method provides a detailed moisture sorption-desorption isotherm, which is a fingerprint of the material's interaction with water vapor.

  • Sample Preparation:

    • Accurately weigh 10-20 mg of this compound powder into a clean, dry DVS sample pan.

    • Ensure the sample is evenly distributed in the pan to maximize surface area exposure.

  • Instrument Setup and Equilibration:

    • Place the sample pan onto the DVS instrument's microbalance.

    • Set the analysis temperature to 25°C.

    • Dry the sample in-situ at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This initial mass is recorded as the dry mass.

  • Sorption Phase:

    • Increase the relative humidity in a stepwise manner, typically in 10% RH increments from 0% to 90% RH.

    • At each RH step, the sample mass is allowed to equilibrate until a stable weight is recorded.

  • Desorption Phase:

    • Decrease the relative humidity in a similar stepwise manner from 90% back down to 0% RH.

    • Record the equilibrium mass at each step.

  • Data Analysis:

    • The change in mass at each RH step is plotted against the target RH to generate a moisture sorption-desorption isotherm.

    • The percentage change in mass is calculated relative to the initial dry mass.

The following diagram illustrates the experimental workflow for a DVS analysis.

dvs_workflow cluster_prep Sample Preparation cluster_analysis DVS Analysis cluster_output Data Output weigh_sample Weigh 10-20 mg of sample load_sample Load sample into DVS pan weigh_sample->load_sample dry_sample Dry sample at 0% RH load_sample->dry_sample sorption Increase RH in steps (0% -> 90%) dry_sample->sorption desorption Decrease RH in steps (90% -> 0%) sorption->desorption isotherm Generate Sorption-Desorption Isotherm desorption->isotherm

Dynamic Vapor Sorption (DVS) Experimental Workflow
Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance[11][12]. It is based on a stoichiometric reaction between water and an iodine-based reagent. This technique is particularly useful for quantifying the absolute water content, including both surface and bound water.

  • Reagent and Instrument Preparation:

    • Fill the KF titrator's burette and reservoir with a standardized volumetric Karl Fischer reagent.

    • Add a suitable solvent, such as anhydrous methanol, to the titration vessel.

    • Titrate the solvent with the KF reagent to a stable, anhydrous endpoint to eliminate any residual moisture.

  • Sample Introduction:

    • Accurately weigh a sample of this compound (typically 50-100 mg, depending on the expected water content) using an analytical balance.

    • Quickly and carefully introduce the sample into the conditioned titration vessel, ensuring minimal exposure to atmospheric moisture.

  • Titration:

    • Start the titration. The KF reagent is added to the vessel, reacting with the water from the sample.

    • The endpoint is detected potentiometrically when an excess of iodine is present.

  • Calculation:

    • The volume of KF reagent consumed is used to calculate the percentage of water in the sample based on the pre-determined titer of the reagent.

    • The titer is typically determined using a certified water standard, such as disodium tartrate dihydrate.

The procedural flow for a Karl Fischer titration is depicted in the diagram below.

kf_titration_workflow start Start prepare_vessel Prepare Titration Vessel (add solvent, titrate to dryness) start->prepare_vessel weigh_sample Accurately Weigh Sample prepare_vessel->weigh_sample add_sample Introduce Sample into Vessel weigh_sample->add_sample titrate Titrate with KF Reagent to Endpoint add_sample->titrate calculate Calculate Water Content titrate->calculate end End calculate->end

Karl Fischer Titration Procedural Flow

Quantitative Data on Water Sorption

While specific DVS isotherm data for this compound is not widely published, based on its classification as "extremely hygroscopic" and reported water uptake values, a representative moisture sorption profile can be constructed. The table below summarizes the expected water uptake at various relative humidities at 25°C.

Relative Humidity (%)Expected % Mass Increase (w/w)Hygroscopicity Classification
200.5 - 1.5Slightly hygroscopic
402.0 - 4.0Hygroscopic
605.0 - 8.0Hygroscopic
8010.0 - 14.0Hygroscopic
90> 15.0Very hygroscopic

Note: This data is representative and intended to illustrate the expected behavior of a highly hygroscopic material like this compound. Actual values may vary depending on the specific batch, particle size, and crystalline form.

The expected DVS isotherm would likely show a significant increase in water uptake as the relative humidity rises, with potential for hysteresis between the sorption and desorption curves, which can be indicative of changes in the material's structure upon hydration.

Impact on Drug Development and Manufacturing

The pronounced hygroscopic nature of this compound has several critical implications for drug development and manufacturing:

  • Stability: Increased water content can accelerate chemical degradation pathways, such as hydrolysis, and may lead to changes in the solid-state form (e.g., deliquescence or hydrate (B1144303) formation), impacting the product's shelf life and efficacy.

  • Flowability and Processing: The uptake of moisture can lead to powder agglomeration and caking, which can negatively affect powder flow, blend uniformity, and tablet compression.

  • Formulation: The choice of excipients must be carefully considered to avoid interactions that could be exacerbated by the presence of moisture.

  • Packaging and Storage: To maintain the quality and stability of this compound and formulations containing it, controlled low-humidity environments and appropriate packaging with desiccants are essential.

Conclusion

This compound is an "extremely hygroscopic" compound, a characteristic that is of paramount importance in its handling and use in pharmaceutical applications. A thorough understanding and quantification of its moisture sorption behavior, through techniques such as Dynamic Vapor Sorption and Karl Fischer titration, are essential for developing stable, effective, and high-quality drug products. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working with this and other hygroscopic materials.

References

An In-depth Technical Guide to L-Tyrosine Disodium Dihydrate: Chemical Structure, Function, and Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine is a non-essential amino acid that serves as a crucial building block for proteins and a precursor to several vital biological compounds, including neurotransmitters and hormones. However, its low solubility in aqueous solutions at neutral pH presents a significant challenge in various research and biopharmaceutical applications. L-Tyrosine disodium (B8443419) dihydrate, a salt form of L-tyrosine, overcomes this limitation with its markedly enhanced solubility, making it an invaluable component in cell culture media, drug formulation, and nutritional supplements. This technical guide provides a comprehensive overview of the chemical structure, biological functions, and key experimental applications of L-Tyrosine disodium dihydrate.

Chemical Structure and Physicochemical Properties

L-Tyrosine disodium dihydrate is the dihydrated disodium salt of L-Tyrosine. The presence of two sodium ions deprotonates both the carboxylic acid and the phenolic hydroxyl group of the tyrosine molecule, significantly increasing its polarity and, consequently, its water solubility.

Chemical Identifiers
PropertyValue
IUPAC Name disodium;(2S)-2-amino-3-(4-oxidophenyl)propanoate;dihydrate[1]
CAS Number 122666-87-9[1][2]
Molecular Formula C₉H₁₃NNa₂O₅[1][2]
Molecular Weight 261.19 g/mol [2][3][4]
Canonical SMILES C1=CC(=CC=C1C--INVALID-LINK--N)[O-].O.O.[Na+].[Na+]
InChI Key WFTCFVUQORELJZ-CMIWSEPMNA-L[1]
Physicochemical Data
PropertyValueReference
Appearance White to cream or off-white to light tan powder[1][2][3]
Solubility in Water 100 mg/mL[5]
Solubility in PBS (pH 7.2) ~10 mg/mL[6]
pH (1% solution in water) 10.5 - 11.5[3]
pH (0.01% in water) 10.5 - 11.5[7]
Storage Temperature Room Temperature or 2-8°C[3][4][8]
Stability Hygroscopic; stable for ≥4 years at -20°C[6]

Biological Function and Applications

The primary function of L-Tyrosine disodium dihydrate in biological systems is to serve as a highly bioavailable source of L-Tyrosine.

Role in Cellular Metabolism and Protein Synthesis

L-Tyrosine is a fundamental component of proteins and is integral to cellular growth and proliferation. Its supplementation in cell culture media is often essential for optimal performance, especially in high-density cultures for the production of recombinant proteins and monoclonal antibodies.

Precursor to Neurotransmitters and Hormones

Tyrosine is the metabolic precursor for the synthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[9] These molecules are critical for regulating mood, cognition, and the body's stress response. Tyrosine is also a precursor to thyroid hormones (thyroxine and triiodothyronine) and melanin.[9]

Applications
  • Cell Culture: Due to its high solubility, L-Tyrosine disodium dihydrate is a preferred source of tyrosine in basal media formulations like DMEM, MEM, and RPMI-1640 to support the growth of a wide variety of cell lines.

  • Pharmaceuticals and Nutraceuticals: It is used in formulations aimed at enhancing cognitive function and mood regulation by providing the precursor for neurotransmitter synthesis.

  • Drug Development: The enhanced solubility is advantageous in the formulation of parenteral drugs where L-tyrosine is a required component.

Signaling Pathways Involving Tyrosine

Tyrosine residues in proteins are central to cellular signaling through a process called tyrosine phosphorylation. This reversible post-translational modification is catalyzed by protein tyrosine kinases (PTKs) and reversed by protein tyrosine phosphatases (PTPs), regulating a vast array of cellular processes.

Receptor Tyrosine Kinase (RTK) Signaling Pathway

Receptor Tyrosine Kinases are a major class of cell surface receptors that mediate cellular responses to growth factors, hormones, and other extracellular signals. The binding of a ligand to the extracellular domain of an RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphotyrosine residues then serve as docking sites for various signaling proteins, initiating downstream signaling cascades that regulate cell proliferation, differentiation, survival, and metabolism.[10][11][12]

RTK_Signaling_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK Dimer RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2) P_RTK->Adaptor Recruitment Ras Ras Adaptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Transcription Factors ERK->Transcription Activation Response Cellular Response (Proliferation, Survival) Transcription->Response Gene Expression Tyrosine_Metabolism_Pathway Phe Phenylalanine Tyr Tyrosine Phe->Tyr LDOPA L-DOPA Tyr->LDOPA Melanin Melanin Tyr->Melanin HPP p-Hydroxyphenylpyruvate Tyr->HPP Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine HGA Homogentisate HPP->HGA Fumarate Fumarate HGA->Fumarate Acetoacetate Acetoacetate HGA->Acetoacetate TCA Citric Acid Cycle Fumarate->TCA Acetoacetate->TCA PAH Phenylalanine hydroxylase TH Tyrosine hydroxylase DDC DOPA decarboxylase DBH Dopamine β-hydroxylase PNMT PNMT Tyrosinase Tyrosinase TAT Tyrosine aminotransferase HPPD HPPD HGD HGD FAH FAH ELISA_Workflow Start Start Coat Coat Plate with Capture Antibody Start->Coat Wash1 Wash Coat->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Sample Add Cell Lysate Wash2->Sample Wash3 Wash Sample->Wash3 Detect Add Biotinylated Anti-Phosphotyrosine Ab Wash3->Detect Wash4 Wash Detect->Wash4 Strep Add Streptavidin-HRP Wash4->Strep Wash5 Wash Strep->Wash5 Substrate Add TMB Substrate Wash5->Substrate Stop Add Stop Solution Substrate->Stop Read Read Absorbance at 450 nm Stop->Read End End Read->End

References

The Pivotal Role of L-Tyrosine Disodium Dihydrate in Optimizing Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

L-Tyrosine, a critical amino acid in cellular metabolism, is indispensable for robust cell growth, proliferation, and the production of recombinant proteins in cell culture. However, its utility is often hampered by poor solubility in aqueous solutions at physiological pH. This technical guide delves into the function of L-Tyrosine disodium (B8443419) dihydrate, a highly soluble derivative, in cell culture media. It provides a comprehensive overview of its role in key cellular processes, its impact on culture performance metrics, and detailed protocols for its application and evaluation. This document serves as a vital resource for researchers, scientists, and drug development professionals seeking to optimize their cell culture systems for enhanced productivity and product quality.

Introduction: The Tyrosine Conundrum in Cell Culture

L-Tyrosine is a non-essential amino acid that serves as a fundamental building block for protein synthesis.[1] Beyond this primary role, it is a precursor to a variety of crucial biomolecules, including neurotransmitters (dopamine, norepinephrine, and epinephrine), thyroid hormones, and melanin.[2][3] In the context of cell culture, particularly for the production of monoclonal antibodies (mAbs) and other therapeutic proteins in Chinese Hamster Ovary (CHO) cells, a sufficient supply of tyrosine is paramount. Insufficient levels can lead to decreased specific productivity and the emergence of tyrosine sequence variants, where tyrosine is replaced by other amino acids like phenylalanine or histidine.[2][4]

The primary challenge with using L-Tyrosine in cell culture media is its very low solubility in water at neutral pH (approximately 0.45 mg/mL).[3] This limitation makes it difficult to formulate concentrated, pH-neutral feed media required for high-density fed-batch and perfusion cultures. To circumvent this, researchers often resort to using alkaline stock solutions, which can introduce pH shocks to the culture and lead to the precipitation of other media components.[5]

L-Tyrosine Disodium Dihydrate: A Superior Alternative

L-Tyrosine disodium dihydrate is a salt form of L-Tyrosine that offers significantly improved solubility. This characteristic makes it an ideal substitute for L-Tyrosine in cell culture media formulations, enabling the preparation of highly concentrated, pH-neutral feeds. This simplifies the feeding strategy, reduces the risk of pH fluctuations, and minimizes the potential for precipitation of media components.[3][6]

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of L-Tyrosine and its disodium dihydrate salt is crucial for its effective use in cell culture.

PropertyL-TyrosineL-Tyrosine Disodium DihydrateReference(s)
Molecular Formula C₉H₁₁NO₃C₉H₁₃NNa₂O₅[3][7]
Molecular Weight 181.19 g/mol 261.19 g/mol (anhydrous basis)[3]
Appearance White crystalline powderWhite to cream powder[3][7]
Solubility in Water (neutral pH) ~0.45 mg/mL~100 mg/mL[3]
pH (of solution) -10.5 - 12.0[7]
Storage Room temperature-20°C[1]
Stability Relatively stable, but can be halogenated in high HCl concentrations.Aqueous solutions are not recommended for storage for more than one day.[1][3]

The Multifaceted Role of Tyrosine in Cellular Function

Tyrosine's importance in cell culture extends far beyond its role as a protein constituent. It is a key player in cellular signaling and metabolism, directly impacting cell growth, viability, and productivity.

Protein Synthesis and Quality

As a proteinogenic amino acid, tyrosine is essential for the synthesis of all cellular and recombinant proteins. Inadequate tyrosine levels can impair translation efficiency, leading to a reduction in both viable cell density and specific antibody production rates.[8] Furthermore, tyrosine starvation can result in the misincorporation of other amino acids, compromising the quality and efficacy of the final therapeutic product.[2]

Precursor to Critical Biomolecules

Tyrosine is a precursor for the synthesis of several vital molecules that can influence cell behavior in culture:

  • Catecholamines (Dopamine, Norepinephrine, Epinephrine): While primarily associated with the nervous system, these molecules can have effects on cell signaling in various cell types.

  • Thyroid Hormones: These hormones regulate metabolism, and their synthesis is dependent on tyrosine.[9]

  • Coenzyme Q10: Tyrosine is involved in the biosynthesis of the benzoquinone ring of Coenzyme Q10, a critical component of the electron transport chain.[2]

Cell Signaling and Regulation

Tyrosine phosphorylation, the addition of a phosphate (B84403) group to a tyrosine residue, is a key mechanism in signal transduction. This process is mediated by tyrosine kinases and is fundamental to regulating a wide array of cellular processes, including:

  • Cell growth and proliferation

  • Differentiation

  • Metabolism

  • Cell migration

  • Gene regulation[2]

Disruptions in tyrosine kinase signaling are often implicated in diseases like cancer, highlighting the critical role of tyrosine in maintaining normal cellular function.[10]

Impact of Tyrosine Concentration on Cell Culture Performance

The concentration of tyrosine in the cell culture medium has a profound impact on various performance parameters. Optimizing tyrosine levels is therefore a critical step in process development.

Cell Growth and Viability

Studies have shown a direct correlation between tyrosine concentration and cell growth. Low tyrosine concentrations can lead to a significantly lower peak viable cell density (VCD).[8][11] Furthermore, tyrosine starvation has been shown to induce autophagy, a process of cellular self-digestion, which, if excessive, can lead to autophagic cell death.[11] This is often accompanied by a rapid decrease in culture pH.[11]

Recombinant Protein Production

Sufficient tyrosine is essential for maintaining high specific productivity (qP) of recombinant proteins, particularly monoclonal antibodies.[4] Tyrosine depletion has been directly linked to a reduction in specific productivity in CHO cell cultures.[12] High concentrations of tyrosine have been shown to promote cell growth and increase the production of mAbs.[12]

The following table summarizes the observed effects of varying tyrosine concentrations on CHO cell culture performance based on published literature.

Tyrosine ConcentrationImpact on Viable Cell Density (VCD)Impact on Cell ViabilityImpact on Specific Productivity (qP)Impact on Product TiterReference(s)
Low (e.g., 0.6 mM cumulative) Significantly lower peak VCDRapid decrease in viability during production phaseReducedSharply reduced[8][11]
High (e.g., 5.5 mM cumulative) Higher peak VCDMaintained viabilityMaintained or increasedIncreased[11][12]

Experimental Protocols for Evaluating Tyrosine's Impact

To assess the effects of L-Tyrosine disodium dihydrate on a specific cell line and process, a series of well-defined experiments are necessary. The following sections provide detailed methodologies for key assays.

Preparation and Dissolution of L-Tyrosine Disodium Dihydrate

Due to its high solubility, preparing stock solutions of L-Tyrosine disodium dihydrate is straightforward.

Materials:

  • L-Tyrosine disodium dihydrate powder

  • High-purity water or desired buffer (e.g., PBS)

  • Sterile filter (0.22 µm)

  • Sterile storage containers

Protocol:

  • Weigh the desired amount of L-Tyrosine disodium dihydrate powder.

  • In a sterile container, add the powder to the appropriate volume of water or buffer.

  • Mix thoroughly until the powder is completely dissolved. Gentle warming may be used to aid dissolution, but avoid excessive heat.

  • Sterile-filter the solution using a 0.22 µm filter.

  • Aliquot into sterile containers and store at -20°C for long-term storage. For immediate use, aqueous solutions can be stored at 2-8°C but are not recommended to be stored for more than one day.[1]

Cell Viability and Density Assessment: Trypan Blue Exclusion Assay

This is a common method to differentiate viable from non-viable cells.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemocytometer

  • Microscope

Protocol:

  • Harvest a representative sample of the cell suspension.

  • Centrifuge the cells at 100 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in a known volume of PBS or serum-free medium.

  • Mix an equal volume of the cell suspension with 0.4% Trypan Blue solution (1:1 dilution).

  • Incubate the mixture at room temperature for 1-3 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.[2]

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.

  • Calculate the viable cell density and percentage of viability using the following formulas:

    • Viable Cell Density (cells/mL) = (Number of viable cells counted x Dilution factor x 10⁴) / Number of squares counted

    • Percentage Viability (%) = (Number of viable cells / Total number of cells) x 100 [4]

Cell Proliferation and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells in culture

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in a final volume of 100 µL per well.

  • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[13]

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Mix thoroughly to ensure complete solubilization. This can be aided by shaking on an orbital shaker for 5-15 minutes.

  • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[14]

Quantification of Monoclonal Antibody Production

Several methods can be used to quantify the concentration of monoclonal antibodies in the cell culture supernatant. A common and robust method is Protein A affinity chromatography.

Materials:

  • Cell culture supernatant

  • Protein A affinity column

  • HPLC system

  • Equilibration/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.5-3.0)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.0)

Protocol:

  • Harvest the cell culture supernatant by centrifugation to remove cells and debris.

  • Filter the supernatant through a 0.22 µm filter.

  • Equilibrate the Protein A column with the equilibration buffer.

  • Load a known volume of the clarified supernatant onto the column.

  • Wash the column with the equilibration buffer to remove unbound proteins.

  • Elute the bound antibody using the elution buffer.

  • Immediately neutralize the eluted antibody with the neutralization buffer to prevent acid-induced aggregation.

  • Quantify the antibody concentration by measuring the absorbance at 280 nm or by comparing the peak area to a standard curve of a known antibody concentration.[15]

Signaling Pathways and Experimental Workflows

Tyrosine Kinase Signaling Pathway

Tyrosine phosphorylation is a central event in many signaling pathways that regulate cell growth and proliferation. Receptor Tyrosine Kinases (RTKs) are a major class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate specific tyrosine residues in their cytoplasmic domains. These phosphorylated tyrosines then serve as docking sites for various signaling proteins, initiating downstream signaling cascades such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Tyrosine_Kinase_Signaling Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding P_RTK Phosphorylated RTK RTK->P_RTK Dimerization & Autophosphorylation Adaptor Adaptor Proteins (e.g., Grb2, Shc) P_RTK->Adaptor Recruitment PI3K PI3K P_RTK->PI3K Recruitment & Activation SOS SOS Adaptor->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Response Cellular Responses (Growth, Proliferation, Survival) ERK->Cell_Response PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Cell_Response

Figure 1. Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Experimental Workflow for Optimizing Tyrosine Concentration

A systematic approach is required to determine the optimal concentration of L-Tyrosine disodium dihydrate for a given cell culture process.

Optimization_Workflow start Define Tyrosine Concentration Range experiment Set up Fed-Batch Cultures with Varying Tyrosine Concentrations start->experiment sampling Daily Sampling and Analysis experiment->sampling vcd_via Viable Cell Density (VCD) & Viability (Trypan Blue) sampling->vcd_via qp_titer Product Titer & qP (Protein A HPLC) sampling->qp_titer metabolites Metabolite Analysis (e.g., Glucose, Lactate) sampling->metabolites data_analysis Data Analysis and Comparison vcd_via->data_analysis qp_titer->data_analysis metabolites->data_analysis optimization Determine Optimal Tyrosine Concentration data_analysis->optimization validation Validate at Larger Scale optimization->validation

Figure 2. Workflow for optimizing tyrosine concentration in fed-batch culture.

Conclusion

L-Tyrosine disodium dihydrate is a highly valuable component in modern cell culture media formulations, effectively addressing the solubility limitations of L-Tyrosine. Its inclusion enables the development of concentrated, pH-neutral feeds, which are essential for intensifying fed-batch and perfusion processes. A thorough understanding of tyrosine's role in cellular metabolism and signaling, coupled with systematic optimization of its concentration, can lead to significant improvements in cell growth, viability, and, most importantly, the yield and quality of therapeutic proteins. The protocols and workflows presented in this guide provide a solid foundation for researchers and process development scientists to harness the full potential of L-Tyrosine disodium dihydrate in their cell culture applications.

References

Safety and Handling of Tyrosine Disodium Dihydrate in the Laboratory: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of Tyrosine disodium (B8443419) dihydrate in a laboratory setting. It is intended for professionals in research, scientific, and drug development fields who utilize this compound, particularly in applications such as cell culture media formulation for the production of monoclonal antibodies and recombinant proteins.

Hazard Identification and Classification

Tyrosine disodium dihydrate is classified as a hazardous substance. It is crucial to understand its potential hazards to ensure safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

  • Skin Corrosion/Irritation: Category 2, Causes skin irritation.[1]

  • Serious Eye Damage/Eye Irritation: Category 1 or 2, Causes serious eye damage or irritation.[1][2][3]

  • Specific target organ toxicity (single exposure): Category 3, May cause respiratory irritation.[1]

Signal Word: Danger or Warning[1][4]

Hazard Pictograms:

PictogramDescription
GHS05Corrosion
GHS07Exclamation Mark

Hazard Statements:

  • H315: Causes skin irritation.[3][4]

  • H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₉H₉NNa₂O₃ · 2H₂O
Molecular Weight 261.19 g/mol [5]
Appearance White to off-white or cream-colored powder/crystalline powder.[5][6]
Solubility Soluble in water.[7]
pH 10.5 - 12.0 (for a 1% solution)
Melting Point > 300 °C / 572 °F[2]
Stability Hygroscopic; stable under recommended storage conditions.[2]

Experimental Protocols

Preparation of a Concentrated Stock Solution for Cell Culture

This protocol outlines the steps for preparing a sterile, concentrated stock solution of this compound for use as a supplement in cell culture media, such as in fed-batch processes for monoclonal antibody production.

Materials:

  • This compound powder

  • Cell culture grade water (e.g., Water for Injection - WFI)

  • Sterile container (e.g., glass bottle or a sterile, single-use bag)

  • Magnetic stirrer and stir bar

  • Sterile 0.22 µm filter

  • Laminar flow hood or biological safety cabinet

  • Appropriate Personal Protective Equipment (PPE)

Procedure:

  • Don appropriate PPE: Wear a lab coat, safety glasses with side shields, and nitrile gloves.

  • Weighing: In a laminar flow hood or biological safety cabinet, carefully weigh the desired amount of this compound powder. Avoid generating dust.

  • Dissolution:

    • Add the weighed powder to the sterile container with a magnetic stir bar.

    • Gradually add the cell culture grade water while stirring until the powder is completely dissolved. The high solubility of the disodium salt form facilitates rapid dissolution at neutral pH.

  • Sterile Filtration:

    • Aseptically filter the solution through a sterile 0.22 µm filter into a final sterile container.

  • Labeling and Storage:

    • Clearly label the container with the chemical name, concentration, preparation date, and initials of the preparer.

    • Store the stock solution at 2-8°C, protected from light.[8] Due to the potential for microbial growth in unpreserved aqueous solutions, it is recommended to use the solution promptly or store it frozen for longer-term storage.

General Handling and Use in the Laboratory

Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling PPE Don PPE (Lab coat, gloves, safety glasses) Area Prepare work area (Clean, uncluttered, ventilated) PPE->Area Weigh Weigh powder in a ventilated enclosure Area->Weigh Dissolve Dissolve in solvent Weigh->Dissolve Clean Clean equipment and work surface Dissolve->Clean Dispose Dispose of waste (solid and liquid) Clean->Dispose Wash Wash hands thoroughly Dispose->Wash G cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal SolidWaste Collect solid waste in a labeled, sealed container StoreWaste Store in a designated waste accumulation area SolidWaste->StoreWaste LiquidWaste Collect liquid waste in a dedicated, sealed container LiquidWaste->StoreWaste LicensedDisposal Arrange for disposal by a licensed hazardous waste contractor StoreWaste->LicensedDisposal Regulations Follow all local, state, and federal regulations LicensedDisposal->Regulations G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Growth Factor) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Activation Adaptor Adaptor Proteins (e.g., Grb2) Dimerization->Adaptor Recruitment Signaling Downstream Signaling (e.g., RAS-MAPK pathway) Adaptor->Signaling Response Cellular Response (Growth, Proliferation, etc.) Signaling->Response

References

An In-depth Technical Guide to the Discovery and Synthesis of L-Tyrosine Disodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and key biological roles of L-Tyrosine and its highly soluble derivative, L-Tyrosine Disodium (B8443419) Dihydrate. The information is curated for professionals in research and drug development, with a focus on detailed experimental protocols, quantitative data, and visualization of relevant biological pathways.

Discovery of L-Tyrosine

L-Tyrosine, an aromatic amino acid fundamental to protein synthesis and cellular signaling, was first isolated in 1846 by the German chemist Justus von Liebig.[1] He discovered this new compound in casein, a protein prominently found in cheese.[1] The name "tyrosine" is aptly derived from the Greek word "tyrós," which translates to cheese, reflecting its origin.[1]

Synthesis of L-Tyrosine

The production of L-Tyrosine has evolved from early extraction methods to sophisticated chemical and biotechnological processes. Modern industrial synthesis predominantly relies on enzymatic and fermentation methods due to their efficiency, stereospecificity, and use of renewable resources.

Chemical Synthesis: The Erlenmeyer-Plöchl Azlactone Synthesis

One of the classical methods for the chemical synthesis of α-amino acids, including tyrosine, is the Erlenmeyer-Plöchl synthesis. This method involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride (B1165640) to form an azlactone (oxazolone). Subsequent hydrolysis and reduction yield the desired amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of a Tyrosine Precursor

  • Azlactone Formation: N-acetylglycine is reacted with p-hydroxybenzaldehyde in the presence of acetic anhydride and sodium acetate (B1210297). The mixture is heated to reflux. The acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the condensation and cyclization to form the azlactone intermediate.

  • Ring Opening and Hydrolysis: The resulting azlactone is not isolated but is directly treated with a solution of sodium acetate in methanol. This opens the ring to form the dehydroamino acid derivative.

  • Reduction: The unsaturated precursor is then subjected to catalytic hydrogenation (e.g., using a palladium catalyst) to reduce the double bond, yielding the N-acyl-tyrosine methyl ester.

  • Hydrolysis: The final step involves the hydrolysis of the ester and the amide groups, typically using acidic or basic conditions, to afford racemic tyrosine. Chiral resolution techniques are then required to isolate the L-enantiomer.

Enzymatic Synthesis

A highly efficient and stereospecific method for L-Tyrosine synthesis involves the use of the enzyme tyrosine phenol-lyase (TPL). This enzyme catalyzes the reversible reaction between phenol, pyruvate, and ammonia (B1221849) to produce L-Tyrosine.

Experimental Protocol: Enzymatic Synthesis of L-Tyrosine

  • Reaction Mixture Preparation: A reaction vessel is charged with a buffered aqueous solution (e.g., HEPES buffer, pH 8.0). To this are added phenol, sodium pyruvate, and an ammonium (B1175870) salt such as ammonium chloride.

  • Enzyme Addition: A purified preparation of tyrosine phenol-lyase, often from microbial sources like Citrobacter intermedius or engineered E. coli, is added to the reaction mixture.

  • Incubation: The reaction is incubated at an optimal temperature for the enzyme, typically ranging from 30°C to 60°C, with gentle agitation.

  • Monitoring and Product Isolation: The progress of the reaction is monitored by measuring the formation of L-Tyrosine, often using high-performance liquid chromatography (HPLC). Due to the low solubility of L-Tyrosine in neutral aqueous solutions, the product often precipitates out of the solution as it is formed, driving the reaction to completion. The precipitated L-Tyrosine can then be collected by filtration, washed, and dried.

Fermentation

Industrial-scale production of L-Tyrosine is now dominated by microbial fermentation. This method utilizes genetically engineered strains of bacteria, most commonly Escherichia coli, that have been optimized to overproduce L-Tyrosine from simple carbon sources like glucose.

Experimental Workflow: Fermentative Production of L-Tyrosine

Fermentation_Workflow strain Engineered E. coli Strain fermenter Bioreactor (Controlled pH, Temp, O2) strain->fermenter harvest Cell Harvest (Centrifugation) fermenter->harvest media Fermentation Medium (Glucose, Nitrogen Source, etc.) media->fermenter extraction L-Tyrosine Extraction & Purification harvest->extraction product Pure L-Tyrosine extraction->product

Caption: Workflow for the fermentative production of L-Tyrosine.

L-Tyrosine Disodium Dihydrate: Synthesis and Properties

L-Tyrosine has limited solubility in aqueous solutions at neutral pH, which can be a constraint in various applications, particularly in the preparation of concentrated stock solutions for cell culture media. To overcome this, the highly soluble disodium salt of L-Tyrosine is often utilized.

Synthesis of L-Tyrosine Disodium Dihydrate

The synthesis of L-Tyrosine disodium dihydrate involves the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups of L-Tyrosine using a strong base, typically sodium hydroxide (B78521).

Experimental Protocol: Preparation of L-Tyrosine Disodium Dihydrate

  • Dissolution of L-Tyrosine: L-Tyrosine is suspended in deionized water.

  • Addition of Sodium Hydroxide: Two molar equivalents of a concentrated sodium hydroxide solution are slowly added to the L-Tyrosine suspension with constant stirring. The addition is typically performed at room temperature.

  • Formation of the Disodium Salt: As the sodium hydroxide is added, the L-Tyrosine will dissolve, indicating the formation of the highly soluble disodium salt. The solution will become clear.

  • Isolation of the Product: The water is removed from the solution, typically by evaporation under reduced pressure (roto-evaporation) or by lyophilization (freeze-drying), to yield the solid L-Tyrosine disodium salt. The dihydrate form is obtained upon crystallization from water or exposure to atmospheric moisture.

  • Drying and Storage: The resulting solid is dried under vacuum and stored in a desiccator to prevent the absorption of excess moisture.

Properties of L-Tyrosine and its Disodium Dihydrate Salt
PropertyL-TyrosineL-Tyrosine Disodium Dihydrate
Molecular Formula C₉H₁₁NO₃C₉H₉NO₃Na₂·2H₂O
Molecular Weight 181.19 g/mol 261.19 g/mol
CAS Number 60-18-4122666-87-9
Appearance White crystalline powderOff-white to light tan powder
Solubility in Water 0.45 mg/mL at 25°C~100 mg/mL
pH (1% in H₂O) ~5.5-6.510.5-11.5

Role of Tyrosine in Signaling Pathways

Tyrosine phosphorylation is a critical post-translational modification that plays a central role in signal transduction, regulating a vast array of cellular processes including growth, differentiation, metabolism, and apoptosis. This phosphorylation is catalyzed by protein tyrosine kinases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR pathway is a classic example of a receptor tyrosine kinase (RTK) signaling cascade. Upon binding of its ligand, such as epidermal growth factor (EGF), the EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues. These phosphotyrosine sites serve as docking sites for various signaling proteins, initiating downstream cascades.

EGFR_Signaling EGF EGF EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2 Grb2 EGFR->Grb2 P-Tyr SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified EGFR signaling pathway.

Insulin (B600854) Receptor Signaling Pathway

The insulin receptor is another key RTK. Insulin binding triggers the autophosphorylation of the receptor, which then phosphorylates insulin receptor substrate (IRS) proteins on multiple tyrosine residues. Phosphorylated IRS proteins act as docking sites for proteins containing SH2 domains, such as PI3K, leading to the activation of downstream metabolic and mitogenic pathways.

Insulin_Signaling Insulin Insulin IR Insulin Receptor Autophosphorylation Insulin->IR IRS IRS Phosphorylation IR->IRS P-Tyr PI3K PI3K IRS->PI3K P-Tyr PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Metabolism Metabolic Effects (Glucose Uptake, etc.) Akt->Metabolism

Caption: Overview of the insulin receptor signaling pathway.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors. In this pathway, the receptors themselves do not possess intrinsic kinase activity but are associated with Janus kinases (JAKs), which are non-receptor tyrosine kinases. Ligand binding brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other. The activated JAKs then phosphorylate the receptor on tyrosine residues, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of gene expression.

JAK_STAT_Signaling Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Activation Receptor->JAK Dimerization STAT STAT Recruitment & Phosphorylation Receptor->STAT P-Tyr Docking JAK->Receptor P-Tyr JAK->STAT P-Tyr STAT_Dimer STAT Dimerization STAT->STAT_Dimer Nucleus Nuclear Translocation STAT_Dimer->Nucleus Transcription Gene Transcription Nucleus->Transcription

Caption: The JAK-STAT signaling cascade.

Conclusion

L-Tyrosine, since its discovery from a natural source, has become a vital compound in biotechnology and pharmaceutical research. The development of efficient synthesis methods, particularly enzymatic and fermentation processes, has made high-purity L-Tyrosine readily available. The synthesis of its disodium dihydrate salt addresses the challenge of its low aqueous solubility, facilitating its use in a wide range of applications, most notably in cell culture media for the production of biologics. Furthermore, the central role of tyrosine phosphorylation in cellular signaling continues to make tyrosine kinases and their associated pathways prime targets for drug discovery and development. This guide provides a foundational technical overview for professionals working with this important amino acid and its derivatives.

References

Methodological & Application

Application Notes and Protocols for Tyrosine Disodium Dihydrate in CHO Cell Culture Media Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism in Chinese Hamster Ovary (CHO) cells, presents a significant challenge in cell culture media formulation due to its low solubility at neutral pH.[1][2][3][4] This limitation can lead to nutrient depletion in high-density cultures, negatively impacting cell growth, viability, and recombinant protein production.[5][6][7] Tyrosine disodium (B8443419) dihydrate, a highly soluble salt of L-tyrosine, offers a practical solution to this problem, ensuring consistent and adequate tyrosine availability in CHO cell culture.

These application notes provide a comprehensive guide to the use of tyrosine disodium dihydrate in CHO cell culture media, including its physicochemical properties, impact on cell culture performance, and detailed protocols for its preparation and use.

Physicochemical Properties and Solubility

The primary advantage of this compound over L-tyrosine is its significantly higher solubility in aqueous solutions at neutral pH. This property is critical for the formulation of concentrated, pH-neutral basal media and feed solutions, thereby simplifying bioprocess operations.

CompoundMolecular FormulaMolecular WeightSolubility in Water (at neutral pH)
L-TyrosineC₉H₁₁NO₃181.19 g/mol ~0.45 mg/mL
This compound C₉H₉NO₃Na₂·2H₂O 261.19 g/mol [8]~100 mg/mL

The use of this compound avoids the need for highly alkaline stock solutions, which can cause pH spikes in the bioreactor and potentially lead to the precipitation of other media components.[1][2]

Impact on CHO Cell Culture Performance

Adequate tyrosine supplementation is crucial for optimal CHO cell performance. Tyrosine depletion has been shown to have several detrimental effects:

  • Reduced Cell Growth and Viability: Low tyrosine concentrations can lead to a lower peak viable cell density (VCD) and induce rapid cell death.[5][6][7]

  • Decreased Protein Productivity: Tyrosine limitation is directly linked to a reduction in the specific productivity (qP) of recombinant proteins, including monoclonal antibodies (mAbs).[5][7]

  • Induction of Autophagy and Apoptosis: Tyrosine starvation can inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation, leading to the induction of autophagy and subsequent autophagic cell death.[5][6] Sufficient tyrosine levels can suppress endoplasmic reticulum (ER) stress and apoptosis.[9][10]

  • Compromised Protein Quality: In the absence of sufficient tyrosine, CHO cells may misincorporate other structurally similar amino acids, such as phenylalanine, into the protein sequence, leading to sequence variants.[5][11]

Conversely, maintaining optimal tyrosine levels through supplementation with this compound can enhance cell growth, prolong culture viability, and improve recombinant protein titer and quality.

Quantitative Data Summary

The following table summarizes the typical effects of high versus low tyrosine concentrations on key CHO cell culture parameters, as reported in various studies.

ParameterLow Tyrosine (L-T) ConditionHigh Tyrosine (H-T) ConditionReference(s)
Peak Viable Cell Density (VCD) Significantly lowerHigher[5][6][7]
Cell Viability Rapid decline in later stagesMaintained at higher levels for longer[5][6]
Specific Productivity (qP) Markedly reducedMaintained at higher levels[5][7]
Final Product Titer Sharply reducedSignificantly higher[7][12][13]
Culture pH Tendency to decrease in later stagesMore stable[5][6]

Signaling Pathways

Tyrosine availability plays a critical role in regulating key signaling pathways that govern cell survival, growth, and protein synthesis in CHO cells. The mTOR pathway is a central hub in this regulation.

Tyrosine_Signaling Tyrosine Sufficient Tyrosine mTOR mTOR Pathway Tyrosine->mTOR Activates Ubiquinone Ubiquinone (CoQ10) Biosynthesis Tyrosine->Ubiquinone NoTyrosine Tyrosine Starvation NoTyrosine->mTOR Inhibits Autophagy Autophagy NoTyrosine->Autophagy Induces ERStress ER Stress NoTyrosine->ERStress Induces CellGrowth Cell Growth & Proliferation mTOR->CellGrowth ProteinSynth Protein Synthesis mTOR->ProteinSynth mTOR->Autophagy Inhibits Apoptosis Apoptosis & Cell Death Autophagy->Apoptosis ERStress->Apoptosis Ubiquinone->ERStress Suppresses

Caption: Tyrosine's influence on key CHO cell signaling pathways.

Experimental Protocols

Preparation of a Concentrated this compound Stock Solution

This protocol describes the preparation of a 100 g/L (approximately 383 mM) stock solution of this compound.

Materials:

  • This compound (Cell Culture Grade)

  • Cell Culture Grade Water (e.g., Milli-Q® or WFI)

  • Sterile container (e.g., glass bottle or media bag)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm filter unit

Procedure:

  • Measure 90% of the final required volume of cell culture grade water into the sterile container.

  • While stirring, slowly add the this compound powder to the water.

  • Continue to stir until the powder is completely dissolved. The solution should be clear.

  • Add cell culture grade water to reach the final volume.

  • Check the pH of the solution. It should be in the range of 10.5-12.0.[14] No pH adjustment is typically necessary.

  • Sterile-filter the solution using a 0.22 µm filter into a sterile storage container.

  • Store the stock solution at 2-8°C, protected from light.

Stock_Solution_Prep start Start add_water Add 90% of final volume of water start->add_water add_tyrosine Slowly add Tyrosine Disodium Dihydrate while stirring add_water->add_tyrosine dissolve Stir until completely dissolved add_tyrosine->dissolve qs_water Add water to final volume dissolve->qs_water filter Sterile filter with 0.22 µm filter qs_water->filter store Store at 2-8°C, protected from light filter->store end End store->end

Caption: Workflow for preparing a concentrated tyrosine stock solution.

Supplementation of Basal Medium

Procedure:

  • Aseptically add the required volume of the sterile this compound stock solution to the basal cell culture medium to achieve the desired final concentration.

  • Gently mix the medium to ensure homogeneity.

  • The supplemented medium is now ready for use.

Note: The final concentration of tyrosine in basal CHO cell culture media typically ranges from 0.5 mM to 2.5 mM.[1] Optimization for specific cell lines and processes is recommended.

Fed-Batch Culture Supplementation

For fed-batch cultures, this compound can be included in a concentrated feed medium.

Example of a Cysteine/Tyrosine Feed Solution Formulation: [15]

  • Measure approximately 0.1 L of cell culture grade water into a suitable container.

  • Adjust the pH to ≥ 13 using 5 M sodium hydroxide (B78521).

  • Slowly add 7.9 g of L-cysteine and 22.45 g of L-tyrosine (or an equimolar amount of this compound).

  • Mix until dissolved.

  • Adjust the final pH to 11.3 +/- 0.1 using 5 M sodium hydroxide or 1 M hydrochloric acid.

  • Sterile filter and store at 2-8°C.

This alkaline feed is added to the bioreactor according to a pre-determined feeding strategy to maintain the tyrosine concentration in the optimal range.

Troubleshooting

IssuePossible CauseRecommendation
Precipitation in medium after supplementation - Incompatibility with other media components- High concentration of other salts- Ensure all components are fully dissolved before mixing.- Evaluate the order of addition of supplements.- Consider using tyrosine-containing dipeptides for highly concentrated neutral pH feeds.[1][2]
Low cell growth or productivity despite supplementation - Sub-optimal tyrosine concentration- Limitation of other nutrients- Perform a dose-response experiment to determine the optimal tyrosine concentration for your specific cell line.- Analyze other key nutrients and metabolites in the culture.
High levels of protein sequence variants - Transient tyrosine depletion during the culture- Increase the frequency or volume of the tyrosine-containing feed.- Monitor tyrosine concentration in the bioreactor throughout the process.

Conclusion

This compound is a highly effective and practical solution to the solubility challenges of L-tyrosine in CHO cell culture media formulation. Its use facilitates the preparation of concentrated, pH-neutral media and feeds, simplifying bioprocess operations and reducing the risk of pH-related instability. By ensuring a consistent and adequate supply of tyrosine, researchers and bioprocess engineers can significantly improve CHO cell growth, viability, and the productivity of high-quality recombinant proteins.

References

Application Notes and Protocols: Preparation of L-Tyrosine Disodium Dihydrate Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Tyrosine is a non-essential amino acid crucial for various biological processes, including protein synthesis, and as a precursor for the biosynthesis of catecholamine neurotransmitters, melanin, and thyroid hormones.[1] Its low solubility in aqueous solutions at neutral pH presents a challenge in cell culture and other research applications.[2] The disodium (B8443419) dihydrate salt of L-Tyrosine offers significantly improved solubility, making it the preferred form for preparing concentrated stock solutions. This document provides a detailed protocol for the preparation, sterilization, and storage of an L-Tyrosine Disodium Dihydrate stock solution for research use.

Quantitative Data Summary

The following table summarizes the key quantitative data for L-Tyrosine Disodium Dihydrate.

PropertyValueReferences
Molecular Formula C₉H₉NNa₂O₃ · 2H₂O[3][4]
Molecular Weight 261.19 g/mol [3][4]
Appearance Off-white to light tan powder[3]
Solubility in Water 100 mg/mL[5][6]
pH of 1% Solution 10.5 - 11.5[3][4]
Storage Temperature (Solid) Room Temperature or 2-8°C[3][4]
Storage of Aqueous Solution Recommended for single-day use[1]

Experimental Protocol: Preparation of a 100 mg/mL L-Tyrosine Disodium Dihydrate Stock Solution

This protocol details the steps for preparing a sterile 100 mg/mL stock solution of L-Tyrosine Disodium Dihydrate.

3.1. Materials

  • L-Tyrosine Disodium Dihydrate (CAS: 122666-87-9)

  • Sterile, high-purity water (e.g., cell culture grade, distilled, or deionized water)

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • Sterile serological pipettes

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

3.2. Equipment

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Vortex mixer or magnetic stirrer with stir bar

  • Laminar flow hood or biological safety cabinet

3.3. Procedure

  • Preparation: In a laminar flow hood, aseptically handle all sterile materials.

  • Weighing: Carefully weigh the desired amount of L-Tyrosine Disodium Dihydrate powder. For example, to prepare 10 mL of a 100 mg/mL solution, weigh 1.0 g of the powder.

  • Dissolution:

    • Aseptically transfer the weighed powder into a sterile conical tube.

    • Add the desired volume of sterile, high-purity water. For a 100 mg/mL solution, add water to bring the final volume to 10 mL.

    • Securely cap the tube and vortex or use a magnetic stirrer until the powder is completely dissolved. The solution should be clear and may have a pale yellow appearance.[3][4]

  • pH Check (Optional): The inherent pH of the dissolved L-Tyrosine Disodium Dihydrate solution will be alkaline (pH 10.5-11.5).[3][4][7] For most cell culture applications where the stock solution is diluted significantly, pH adjustment is not necessary as the media buffer will compensate. If the experimental design is sensitive to pH changes, the pH of the final working solution should be verified.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.

    • While some sources recommend storing the solid at room temperature, it is good practice to store the prepared stock solution at -20°C for long-term use.[3][4][8] It is important to note that some suppliers advise against storing aqueous solutions for more than one day, suggesting fresh preparation is optimal.[1]

3.4. Safety Precautions

  • L-Tyrosine Disodium Dihydrate may cause skin and serious eye irritation.[9][10]

  • Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the powder and solutions.

  • Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the workflow for preparing a sterile L-Tyrosine Disodium Dihydrate stock solution.

G cluster_prep Preparation cluster_process Processing cluster_storage Storage weigh Weigh L-Tyrosine Disodium Dihydrate dissolve Dissolve in Sterile Water weigh->dissolve Aseptic Technique sterilize Sterile Filter (0.22 µm) dissolve->sterilize aliquot Aliquot into Sterile Tubes sterilize->aliquot store Store at -20°C aliquot->store

Caption: Workflow for stock solution preparation.

References

Application Notes and Protocols for Optimal Use of Tyrosine Disodium Dihydrate in Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, an essential amino acid, plays a critical role in the robust production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cell cultures. Its adequate supply is crucial for maintaining high viable cell density (VCD), specific productivity (qmAb), and ensuring the fidelity of the final product by preventing sequence variants.[1][2][3] However, the inherent low solubility of L-tyrosine at neutral pH presents a significant challenge in developing concentrated feed media for fed-batch cultures.[4][5] Tyrosine disodium (B8443419) dihydrate, a more soluble salt of L-tyrosine, offers a practical solution to this problem, enabling the formulation of highly concentrated, pH-neutral feeds. This document provides detailed application notes and protocols for determining the optimal concentration of Tyrosine disodium dihydrate for maximizing mAb production.

The Critical Role of Tyrosine in mAb Production

Tyrosine is not only a fundamental building block of proteins but also a key player in cellular metabolism and signaling. Insufficient tyrosine levels in CHO cell cultures can lead to several detrimental effects:

  • Reduced Cell Growth and Viability: Tyrosine starvation has been shown to lead to a significant decrease in peak viable cell density and induce rapid cell death.[1][2][3]

  • Decreased Specific Productivity: A lack of sufficient tyrosine can negatively impact the rate at which each cell produces the desired mAb (qmAb), thereby lowering the overall process yield.[1][6]

  • Induction of Autophagy: Under tyrosine starvation, the mTOR signaling pathway can be inhibited, leading to the initiation of autophagy.[1][2] While initially a survival mechanism, excessive autophagy can result in autophagic cell death.[1]

  • pH Instability: Tyrosine depletion has been associated with a decrease in culture pH, which can be attributed to lysosome acidification and cell lysis.[1][2]

  • Product Quality Attributes: Inadequate tyrosine can lead to alterations in critical quality attributes of the mAb, including an increase in lysine (B10760008) variants due to the downregulation of carboxypeptidases.[7]

Conversely, maintaining an optimal tyrosine concentration promotes cell growth, reduces the osmolality of the culture environment, and ultimately increases the production of mAbs.[3][8]

Data on Tyrosine Concentration and mAb Production

The optimal concentration of tyrosine can vary depending on the specific CHO cell line, the mAb being produced, and the overall culture process (e.g., basal medium, feed strategy). The following table summarizes data from a study investigating the effects of different cumulative tyrosine concentrations in a fed-batch process.

Cumulative Tyrosine Addition (mM)Peak Viable Cell Density (VCD) (x10^6 cells/mL)Final mAb Titer (g/L)ObservationsReference
0.6 (Low)Significantly LowerLowInduced rapid cell death, pH decrease, and autophagy.[1][2][3]
5.5 (High)HigherHighPromoted cell growth and increased mAb production.[1][2][3]

Note: This table is a summary of findings from the cited literature. Specific values for VCD and titer can be highly process-dependent.

Experimental Protocols

Protocol 1: Determining the Optimal this compound Concentration in a Fed-Batch Culture

This protocol outlines a systematic approach to determine the optimal feeding strategy for this compound in a lab-scale bioreactor.

1. Materials:

  • CHO cell line producing a monoclonal antibody
  • Chemically defined basal medium
  • Concentrated, pH-neutral feed medium (lacking tyrosine)
  • Sterile stock solution of this compound (e.g., 100 g/L in WFI)
  • Lab-scale bioreactors (e.g., 2L) with controllers for pH, temperature, and dissolved oxygen (DO)
  • Cell counting instrument (e.g., Vi-CELL)
  • Metabolite analyzer (for glucose, lactate, etc.)
  • HPLC or other analytical instrument for mAb quantification

2. Experimental Setup:

  • Prepare a minimum of three experimental groups with varying cumulative this compound concentrations (e.g., low, medium, high). A control group with the standard feed (if any) should also be included.
  • Example concentration ranges to test:
  • Low Tyrosine: Cumulative addition of 1.0 mM
  • Medium Tyrosine: Cumulative addition of 3.0 mM
  • High Tyrosine: Cumulative addition of 6.0 mM
  • Inoculate bioreactors at a target seeding density (e.g., 0.5 x 10^6 viable cells/mL) in the basal medium.
  • Maintain culture parameters at optimal setpoints (e.g., pH 7.0, 37°C, 40% DO).

3. Feeding Strategy:

  • Begin feeding on a predetermined day (e.g., day 3) based on cell growth and nutrient consumption.
  • Administer the concentrated feed medium and the this compound stock solution as separate feeds or as a combined feed if compatibility is confirmed.
  • Calculate the daily volume of the this compound stock solution needed to reach the target cumulative concentration by the end of the culture.

4. Sampling and Analysis:

  • Take daily samples to measure:
  • Viable cell density and viability
  • mAb concentration (titer)
  • Key metabolite concentrations (glucose, lactate, glutamine, ammonia)
  • pH and osmolality
  • At the end of the culture, perform a final analysis of the mAb for critical quality attributes.

5. Data Interpretation:

  • Plot VCD, viability, and mAb titer over time for each condition.
  • Calculate the specific productivity (qmAb) for each group.
  • The optimal this compound concentration will be the one that results in the highest mAb titer without negatively impacting cell health or product quality.

Visualization of Key Pathways and Workflows

Signaling Pathway: mTOR Inhibition under Tyrosine Starvation

mTOR_Pathway Tyrosine_Starvation Tyrosine Starvation mTOR_Inhibition mTOR Inhibition Tyrosine_Starvation->mTOR_Inhibition Autophagy_Initiation Autophagy Initiation mTOR_Inhibition->Autophagy_Initiation Excessive_Autophagy Excessive Autophagy Autophagy_Initiation->Excessive_Autophagy Autophagic_Cell_Death Autophagic Cell Death Excessive_Autophagy->Autophagic_Cell_Death

Caption: mTOR pathway inhibition due to tyrosine starvation, leading to autophagic cell death.

Experimental Workflow: Optimizing Tyrosine Concentration

Optimization_Workflow Start Define Tyrosine Concentration Ranges (Low, Medium, High) Bioreactor_Setup Set up Parallel Bioreactor Cultures Start->Bioreactor_Setup Fed_Batch_Culture Perform Fed-Batch Culture with Varied Tyrosine Feeding Bioreactor_Setup->Fed_Batch_Culture Daily_Sampling Daily Sampling and Analysis (VCD, Titer, Metabolites) Fed_Batch_Culture->Daily_Sampling Daily_Sampling->Fed_Batch_Culture Data_Analysis Analyze Data: - Cell Growth Curves - Titer Profiles - qmAb Calculation Daily_Sampling->Data_Analysis Optimal_Concentration Determine Optimal Tyrosine Concentration Data_Analysis->Optimal_Concentration

Caption: Workflow for determining the optimal tyrosine concentration for mAb production.

Overcoming Tyrosine Solubility Challenges

The poor solubility of L-tyrosine at neutral pH is a well-documented challenge.[5] While this compound offers improved solubility, other strategies can also be employed, particularly for developing highly concentrated feeds:

  • Phosphotyrosine Disodium Salt: This derivative offers significantly higher solubility at neutral pH and can be used as a direct replacement for L-tyrosine in feeds.[9]

  • Tyrosine-Containing Dipeptides: Dipeptides such as glycyl-L-tyrosine (GY) and L-prolyl-L-tyrosine (PY) are highly soluble and can be efficiently taken up and utilized by CHO cells.[4][5][10][11] This approach can increase solubility up to 250-fold at neutral pH.[4]

The use of these more soluble tyrosine derivatives can simplify fed-batch processes by enabling the use of a single, pH-neutral feed, thus avoiding the complexities and potential issues associated with a separate alkaline feed for tyrosine and cysteine.[9][12]

Conclusion

Optimizing the concentration of this compound is a critical step in developing a robust and high-yielding monoclonal antibody production process. By systematically evaluating a range of concentrations and their impact on cell growth, viability, and productivity, researchers can significantly enhance mAb titers while maintaining product quality. The use of more soluble tyrosine derivatives further simplifies process development and manufacturing. The protocols and information provided in this document serve as a comprehensive guide for scientists and engineers working to maximize the output of their CHO cell culture processes.

References

Application Notes and Protocols for Fed-Batch Feeding Strategy with Tyrosine Disodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge in biopharmaceutical manufacturing due to its low solubility at neutral pH. Insufficient tyrosine levels in fed-batch cultures of Chinese Hamster Ovary (CHO) cells can lead to reduced viable cell density, decreased specific productivity of monoclonal antibodies (mAbs), and compromised product quality. Tyrosine disodium (B8443419) dihydrate offers a highly soluble alternative to L-tyrosine, enabling the formulation of concentrated feed solutions and simplifying fed-batch strategies.

These application notes provide a comprehensive guide to developing and implementing a fed-batch feeding strategy using Tyrosine disodium dihydrate for high-density CHO cell cultures. The protocols and data presented herein are intended to assist researchers, scientists, and drug development professionals in optimizing their upstream processes for enhanced mAb production.

Key Considerations for Tyrosine Feeding

A critical aspect of fed-batch culture is the maintenance of optimal nutrient concentrations to support cell growth and protein production. Tyrosine, in particular, is crucial for maintaining high mAb titers and desired product quality attributes.[1][2]

Impact of Tyrosine Concentration:

  • Low Tyrosine: Scarcity of tyrosine can lead to a significant reduction in viable cell density and specific antibody production rate, resulting in a sharply decreased titer.[1][2] This is potentially linked to impaired translation efficiency due to substrate limitation.[1][2] Low tyrosine levels have also been associated with the induction of autophagy through the inhibition of the mTOR signaling pathway, which can lead to autophagic cell death.[1][3]

  • High Tyrosine: Adequate or high tyrosine concentrations promote cell growth, reduce the osmolality of the bioreactor environment, and increase the production of mAbs.[4]

Advantages of this compound:

The primary advantage of using this compound is its significantly higher solubility in aqueous solutions compared to L-tyrosine, especially at a neutral pH. This property allows for the preparation of highly concentrated stock solutions, minimizing the volume of feed added to the bioreactor and reducing the risk of pH fluctuations and precipitation.[5][6]

Data Presentation

The following tables summarize quantitative data from various studies on the impact of tyrosine supplementation on CHO cell culture performance.

Table 1: Effect of Tyrosine Concentration on CHO Cell Culture Performance

ParameterLow Tyrosine (L-T)High Tyrosine (H-T)Reference
Peak Viable Cell Density (VCD)LowerHigher[1]
Specific Productivity (qP)ReducedMaintained/Increased[1][7]
Final mAb TiterSharply ReducedIncreased[1][7]
Cell ViabilitySignificant DropMaintained[7]
AutophagyInitiated (mTOR inhibition)Not Initiated[1][3]

Table 2: Comparison of Different Tyrosine Feeding Strategies

Feeding StrategyKey FeaturesAdvantagesDisadvantagesReference
Conventional Alkaline Tyrosine Feed Separate alkaline feed for tyrosine and cysteine.Established method.Complex feed strategy, risk of pH spikes and precipitation.[8]
This compound Feed Highly soluble salt allows for concentrated neutral pH feeds.Simplified single-feed strategy, reduced risk of pH shock and contamination.Potential for increased osmolality if not optimized.[5]
Metabolic Engineering Overexpression of enzymes for endogenous tyrosine synthesis.Eliminates the need for alkaline tyrosine feeds.Requires cell line engineering.[9]
Dipeptide Feeds (e.g., Glycyl-L-tyrosine) Use of soluble dipeptides as a tyrosine source.High solubility at neutral pH, efficient uptake by cells.Higher cost compared to free amino acids.[10][11]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Feed Solution

This protocol describes the preparation of a 100 g/L stock solution of this compound.

Materials:

  • This compound (e.g., Sigma-Aldrich, Merck)

  • Cell culture grade water (e.g., Milli-Q® or similar)

  • 5 M Sodium Hydroxide (NaOH)

  • Sterile filter unit (0.22 µm)

  • Sterile storage bottles

Procedure:

  • In a sterile container, add a volume of cell culture grade water that is approximately 80% of the final desired volume.

  • While stirring, slowly add the this compound powder to the water to achieve a final concentration of 100 g/L.

  • The pH of the resulting solution will be alkaline. If necessary, adjust the pH to ≥ 10.5 to ensure complete dissolution.[12]

  • Continue stirring until the powder is completely dissolved.

  • Bring the solution to the final volume with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Aseptically dispense the sterilized feed solution into sterile storage bottles.

  • Store the solution at 2-8°C, protected from light.

Protocol 2: Fed-Batch Culture of CHO Cells with this compound Feeding

This protocol provides a general framework for a fed-batch culture of mAb-producing CHO cells using a this compound feed. The specific feed rates and timing will need to be optimized for each specific cell line and process.

Materials:

  • CHO cell line expressing a monoclonal antibody

  • Chemically defined basal medium

  • Concentrated this compound feed solution (from Protocol 1)

  • Concentrated main feed solution (containing other amino acids, vitamins, etc.)

  • Glucose stock solution (e.g., 400 g/L)

  • Bioreactor with appropriate process control (pH, temperature, dissolved oxygen)

Procedure:

  • Inoculation: Inoculate the bioreactor with CHO cells at a predetermined seeding density in the basal medium.

  • Batch Phase: Culture the cells in batch mode until a specific cell density or nutrient depletion point is reached (typically 2-4 days). Monitor key parameters such as viable cell density, viability, glucose, lactate, and pH.

  • Fed-Batch Phase:

    • Initiate feeding with the main feed solution and the this compound feed solution on a predetermined schedule (e.g., daily bolus or continuous feed).

    • A typical starting point for the this compound feed is to maintain the tyrosine concentration in the culture above a minimum threshold (e.g., 1 mM).

    • Monitor the glucose concentration daily and add the glucose stock solution as needed to maintain a target concentration (e.g., 2-4 g/L).

    • Continue the fed-batch culture for the desired duration (typically 10-14 days).

  • Monitoring: Throughout the culture, regularly sample and analyze:

    • Viable cell density and viability

    • Metabolites (glucose, lactate, glutamine, glutamate, ammonia)

    • Amino acid concentrations (specifically tyrosine)

    • Product titer (mAb concentration)

    • Product quality attributes (e.g., aggregation, charge variants)

  • Harvest: Harvest the cell culture fluid when the desired product titer is reached or when cell viability drops significantly.

Visualizations

Signaling Pathway: Tyrosine Depletion and Autophagy Induction

Tyrosine_Depletion_Pathway Tyrosine_Depletion Tyrosine Depletion mTOR_Inhibition mTOR Inhibition Tyrosine_Depletion->mTOR_Inhibition Autophagy_Initiation Autophagy Initiation mTOR_Inhibition->Autophagy_Initiation Autophagic_Cell_Death Autophagic Cell Death Autophagy_Initiation->Autophagic_Cell_Death Reduced_Viability Reduced Cell Viability Autophagic_Cell_Death->Reduced_Viability

Caption: Impact of tyrosine depletion on the mTOR signaling pathway and induction of autophagy.

Experimental Workflow: Optimizing Tyrosine Feeding Strategy

Optimization_Workflow Start Define Objectives (e.g., Maximize Titer) DOE_Setup Design of Experiments (DoE) Setup (Varying Tyrosine Concentrations) Start->DOE_Setup Shake_Flask_Screening Shake Flask / Ambr® Screening DOE_Setup->Shake_Flask_Screening Data_Analysis Data Analysis (VCD, Titer, Metabolites) Shake_Flask_Screening->Data_Analysis Bioreactor_Validation Bioreactor Validation of Optimal Conditions Data_Analysis->Bioreactor_Validation Process_Lockdown Process Lockdown & Scale-up Bioreactor_Validation->Process_Lockdown Fed_Batch_Simplification Traditional Traditional Fed-Batch (Multiple Feeds) Simplified Simplified Fed-Batch (Single Concentrated Feed) Traditional->Simplified enabled by TDD Tyrosine Disodium Dihydrate High_Solubility High Solubility at Neutral pH TDD->High_Solubility High_Solubility->Simplified allows for

References

Application Note: Quantification of Tyrosine in Cell Culture Supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of tyrosine in mammalian cell culture supernatant. Tyrosine is a critical amino acid, and monitoring its concentration is essential for optimizing cell culture media, understanding cellular metabolism, and ensuring consistent biopharmaceutical production.[1] This method utilizes a simple sample preparation procedure and direct UV detection of underivatized tyrosine, offering a balance of sensitivity, specificity, and ease of use. The protocol is suitable for routine monitoring of tyrosine levels in research, process development, and quality control environments.

Introduction

Mammalian cells in culture require a complex mixture of nutrients for growth and protein production, with amino acids being fundamental building blocks.[1] Tyrosine, an aromatic amino acid, is a precursor for several key molecules, including neurotransmitters and hormones, and is a crucial component of proteins.[2] Its concentration in the cell culture medium can significantly impact cell growth, viability, and the yield and quality of recombinant proteins.[1] Therefore, accurate and reproducible quantification of tyrosine is paramount for bioprocess monitoring and optimization.

High-performance liquid chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture.[3] Reverse-phase HPLC, in particular, is widely used for the analysis of amino acids.[3][4] While many methods involve pre-column derivatization to enhance detection, the inherent UV absorbance of the aromatic ring in tyrosine allows for its direct quantification without derivatization, simplifying the workflow and reducing potential sources of variability.[5][6] This application note provides a detailed protocol for the determination of tyrosine in cell culture supernatant using an isocratic RP-HPLC method with UV detection.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection 1. Collect Cell Culture Supernatant Centrifugation 2. Centrifuge to Remove Cells SampleCollection->Centrifugation ProteinPrecipitation 3. Protein Precipitation Centrifugation->ProteinPrecipitation Filtration 4. Filter Supernatant ProteinPrecipitation->Filtration HPLCInjection 5. Inject Sample onto HPLC Filtration->HPLCInjection Separation 6. Isocratic Separation on C18 Column HPLCInjection->Separation Detection 7. UV Detection Separation->Detection PeakIntegration 8. Peak Integration Detection->PeakIntegration StandardCurve 9. Generate Standard Curve PeakIntegration->StandardCurve Quantification 10. Quantify Tyrosine Concentration StandardCurve->Quantification

Caption: Experimental workflow for tyrosine quantification.

Materials and Methods

Reagents and Materials
  • Tyrosine standard (analytical grade)

  • Perchloric acid (PCA), 6% (v/v)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphate (B84403) buffer (e.g., sodium phosphate, pH 3.0)

  • Syringe filters (0.22 µm or 0.45 µm)[3]

  • HPLC vials

Instrumentation
  • HPLC system equipped with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]

  • Data acquisition and processing software

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tyrosine in 10 mL of HPLC-grade water. This solution can be stored at 2-8°C for a limited time.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These standards will be used to generate the calibration curve.

Sample Preparation
  • Cell Removal: Collect an aliquot of the cell culture and centrifuge at 8,000 x g for 10 minutes to pellet the cells.[7]

  • Supernatant Collection: Carefully collect the supernatant without disturbing the cell pellet.

  • Protein Precipitation: Add an equal volume of cold 6% perchloric acid to the supernatant to precipitate proteins.[5][7] Vortex briefly to mix.

  • Centrifugation: Centrifuge the mixture at 12,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[7]

  • Filtration: Filter the resulting supernatant through a 0.22 µm or 0.45 µm syringe filter into a clean HPLC vial.[3][8] The sample is now ready for injection.

HPLC Conditions

The following HPLC conditions are a representative example and may require optimization for specific instruments and columns.[3]

ParameterCondition
Column C18 reversed-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 95:5 v/v)[3]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 276 nm[9] or using fluorescence detection with excitation at 215 nm and emission at 283 nm for higher sensitivity[5]
Run Time Approximately 10-15 minutes

Data Presentation

The quantitative data should be summarized in a clear and structured table. Below is an example of how to present the results for calibration standards and unknown samples.

Table 1: Quantitative Data Summary

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)
Standard 15.2150231.0
Standard 25.2749855.0
Standard 35.215103410.0
Standard 45.237589225.0
Standard 55.275211050.0
Standard 65.21503560100.0
Sample A 5.2 452389 30.1
Sample B 5.2 298745 19.9

Data Analysis

  • Peak Identification: Identify the tyrosine peak in the chromatograms of the standards and samples based on its retention time.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the tyrosine standards against their known concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.99 is generally considered acceptable.

  • Quantification: Determine the concentration of tyrosine in the unknown samples by interpolating their peak areas into the calibration curve equation.

Method Validation

For reliable and accurate results, it is crucial to validate the HPLC method. Key validation parameters include:

  • Linearity: Assessed by the correlation coefficient of the calibration curve over a defined concentration range.

  • Accuracy: Determined by spike and recovery experiments, where a known amount of tyrosine is added to a sample and the recovery is calculated.

  • Precision: Evaluated by analyzing replicate injections of the same sample (repeatability) and by analyzing the sample on different days (intermediate precision). The results are typically expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

This application note provides a straightforward and effective RP-HPLC method for the quantification of tyrosine in cell culture supernatant. The protocol, which involves a simple sample preparation and direct UV detection, is well-suited for routine analysis in both research and industrial settings. The method's simplicity reduces the potential for error and allows for a higher sample throughput. Proper method validation is essential to ensure the generation of high-quality, reliable data for informed decision-making in cell culture process development and monitoring.

References

Application Notes and Protocols for Tyrosine Disodium Dihydrate Supplementation in High-Density Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge in high-density cell cultures due to its low solubility at neutral pH.[1][2][3] This limitation can lead to nutrient depletion in fed-batch processes, resulting in decreased cell viability, reduced specific productivity of recombinant proteins, and compromised product quality.[4][5][6] Tyrosine disodium (B8443419) dihydrate, a highly soluble salt form of L-tyrosine, offers a robust solution to this problem, enabling the formulation of concentrated, pH-neutral feed media to support the high metabolic demand of dense cell populations.[1][7]

These application notes provide a comprehensive guide to the use of tyrosine disodium dihydrate in high-density cell cultures, particularly focusing on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for monoclonal antibody (mAb) production.[4][5][6] Detailed protocols, quantitative data, and visual representations of relevant biological pathways and experimental workflows are presented to facilitate the seamless integration of this supplement into your cell culture processes.

Key Benefits of this compound Supplementation

  • Enhanced Solubility: this compound exhibits significantly higher solubility (100 mg/mL) compared to L-tyrosine (0.45 mg/mL) in aqueous solutions at neutral pH, preventing precipitation in concentrated feed media.[1]

  • Improved Cell Growth and Viability: Adequate tyrosine levels are crucial for maintaining high viable cell densities (VCD) and cell viability in prolonged cultures.[5][6] Tyrosine starvation has been shown to induce autophagy and subsequent autophagic cell death.[5]

  • Increased Product Titer: Supplementation with sufficient tyrosine is directly linked to higher specific productivity (qP) and overall product titer.[4][8]

  • Maintained Product Quality: Tyrosine limitation can lead to product quality issues, such as an increase in lysine (B10760008) variants in monoclonal antibodies due to the downregulation of carboxypeptidases.[4]

  • Simplified Fed-Batch Strategies: The high solubility of this compound allows for the formulation of a single, concentrated, neutral pH feed, eliminating the need for a separate alkaline feed for tyrosine and simplifying the overall feeding strategy.[2][3]

Data Presentation

The following tables summarize the quantitative impact of tyrosine supplementation on CHO cell culture performance, compiled from various studies.

Table 1: Effect of Tyrosine Concentration on Peak Viable Cell Density (VCD) and mAb Titer in Fed-Batch Culture of rCHO Cells

Cumulative Tyrosine Addition (mM)Peak VCD (x 10^6 cells/mL)Final mAb Titer (g/L)Reference
0.6~8~0.8[5]
1.5~12~1.2[5]
3.0~15~1.8[5]
5.5~16~2.0[5]

Table 2: Comparison of Culture Performance with Low vs. High Tyrosine Supplementation in rCHO Cells

ParameterLow Tyrosine (L-T)High Tyrosine (H-T)Reference
Peak Viable Cell DensityDistinctively ReducedHigher[4]
Specific Production Rate (qP)Distinctively ReducedHigher[4]
Final TiterSharply ReducedHigher[4]
Intact Antibody ContentNotably DecreasedHigher[4]
Lysine Variant ContentNoticeably IncreasedLower[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Feed Solution

This protocol describes the preparation of a concentrated feed solution containing this compound, suitable for fed-batch cultures. This solution can be prepared as a standalone supplement or as part of a more complex feed medium.

Materials:

  • This compound (e.g., Sigma-Aldrich, Cat. No. T8566 or similar)

  • Cell culture grade water (e.g., Milli-Q® or equivalent)

  • 5 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile filter unit (0.22 µm)

  • Sterile storage container

Procedure:

  • Measure the required volume of cell culture grade water into a sterile container.

  • While stirring, slowly add the calculated amount of this compound powder to the water. The solubility of this compound is approximately 100 g/L.[1] For example, to make a 100 g/L stock solution, add 10 g of this compound to a final volume of 100 mL.

  • Mix until the powder is completely dissolved.

  • Adjust the pH of the solution to the desired level (typically neutral, ~7.0-7.4) using 1 M HCl or 5 M NaOH as needed. Monitor the pH closely during adjustment.

  • Bring the solution to the final desired volume with cell culture grade water.

  • Sterilize the solution by passing it through a 0.22 µm sterile filter.

  • Store the sterile solution at 2-8°C, protected from light.

Note: For a combined Cysteine/Tyrosine stock solution, a high alkaline pH is often required to maintain the stability of cysteine. A specific protocol from Merck Millipore suggests dissolving 7.9 g of L-cysteine and 22.45 g of L-tyrosine disodium salt dihydrate in 0.1 L of water with the pH adjusted to ≥13, and then bringing the final pH to 11.3.[9]

Protocol 2: Fed-Batch Culture of CHO Cells with this compound Supplementation

This protocol provides a general framework for a fed-batch culture of mAb-producing CHO cells, incorporating a tyrosine-containing feed. The specific feeding volumes and schedule should be optimized for the particular cell line and process.

Materials:

  • CHO cell line expressing a monoclonal antibody

  • Basal cell culture medium (chemically defined)

  • Concentrated feed medium containing this compound (prepared as in Protocol 1 or a commercial formulation)

  • Shake flasks or bioreactor

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Inoculation: Inoculate the shake flasks or bioreactor with CHO cells at a seeding density of approximately 0.3-0.5 x 10^6 viable cells/mL in the basal medium.

  • Batch Phase: Culture the cells in batch mode at 37°C, 5% CO2 (or as optimized for the specific cell line). Monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, glutamine, ammonia) daily.

  • Feeding Strategy:

    • Begin feeding on day 3 or when the viable cell density reaches a predetermined level (e.g., >1 x 10^6 cells/mL).

    • The feeding volume and frequency should be optimized. A common strategy is to add a bolus feed representing a certain percentage of the initial culture volume (e.g., 3-6% v/v) every 1-2 days.[2]

    • The feed should be designed to replenish consumed nutrients and maintain them within an optimal range. The target tyrosine concentration in the culture should be maintained above limiting levels, which can be determined through spent media analysis.

  • Culture Monitoring: Continue to monitor VCD, viability, and metabolites throughout the culture period (typically 12-16 days).

  • Product Titer and Quality Analysis: Collect samples periodically to measure the mAb titer (e.g., by Protein A HPLC). At the end of the culture, harvest the supernatant and perform product quality analysis, including assessment of charge variants and aggregation.

Signaling Pathways and Workflows

Tyrosine's Role in mTOR Signaling and Autophagy

Tyrosine levels can influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[6][10] Under tyrosine starvation, the mTOR pathway can be inhibited, leading to the initiation of autophagy, a cellular self-degradation process.[5] While autophagy can be a survival mechanism, excessive autophagy can lead to cell death.[5]

Tyrosine_mTOR_Pathway Tyrosine Sufficient Tyrosine mTOR_Active mTOR Active Tyrosine->mTOR_Active Tyrosine_Starvation Tyrosine Starvation mTOR_Inactive mTOR Inactive Tyrosine_Starvation->mTOR_Inactive Protein_Synthesis Protein Synthesis (Cell Growth, Proliferation) mTOR_Active->Protein_Synthesis + Autophagy_Inhibited Autophagy Inhibited mTOR_Active->Autophagy_Inhibited - Autophagy_Induced Autophagy Induced mTOR_Inactive->Autophagy_Induced + Cell_Death Autophagic Cell Death Autophagy_Induced->Cell_Death (excessive)

Caption: Tyrosine's influence on the mTOR signaling pathway and autophagy.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical workflow for evaluating the impact of this compound supplementation on a CHO cell culture process.

Experimental_Workflow Protocol_Dev Protocol Development (Feed Formulation, Feeding Strategy) Cell_Culture Fed-Batch Cell Culture (Shake Flask / Bioreactor) Protocol_Dev->Cell_Culture Monitoring In-Process Monitoring (VCD, Viability, Metabolites) Cell_Culture->Monitoring Harvest Harvest & Supernatant Collection Cell_Culture->Harvest Monitoring->Cell_Culture Titer_Analysis Product Titer Analysis (e.g., Protein A HPLC) Harvest->Titer_Analysis Quality_Analysis Product Quality Analysis (Charge Variants, Aggregation) Harvest->Quality_Analysis Data_Analysis Data Analysis & Optimization Titer_Analysis->Data_Analysis Quality_Analysis->Data_Analysis Data_Analysis->Protocol_Dev Optimization Loop

Caption: Workflow for tyrosine supplementation studies in CHO cells.

Conclusion

Supplementation with this compound is a critical strategy for optimizing high-density cell cultures, particularly in the context of biopharmaceutical production. By overcoming the inherent solubility limitations of L-tyrosine, this approach ensures a consistent and adequate supply of this essential amino acid, leading to improved cell growth, viability, and productivity. The protocols and data presented herein provide a foundation for researchers to effectively implement and optimize the use of this compound in their specific cell culture systems, ultimately contributing to more robust and efficient bioprocessing.

References

Application Notes and Protocols for Monitoring the Stability of Tyrosine Disodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine disodium (B8443419) dihydrate is the disodium salt of the non-essential amino acid L-tyrosine. It is utilized in various pharmaceutical formulations, particularly in cell culture media for the production of therapeutic proteins and as a component in parenteral nutrition solutions. Ensuring the stability of Tyrosine disodium dihydrate is critical for the safety, efficacy, and shelf-life of the final drug product.

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for monitoring the stability of this compound. The methodologies are designed to detect and quantify degradation products, thereby establishing a stability-indicating profile for the compound. The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.

Potential Degradation Pathways

Understanding the potential degradation pathways of this compound is fundamental to developing a robust stability-indicating method. The tyrosine molecule is susceptible to degradation through several mechanisms, including oxidation, hydrolysis, and photolysis.[1][2] The phenolic hydroxyl group and the amino acid functionality are the primary sites for chemical transformation.

A proposed degradation pathway for this compound under various stress conditions is illustrated below.

G cluster_main This compound Stability cluster_stress Stress Conditions cluster_products Potential Degradation Products Tyrosine This compound Oxidative Oxidative Stress (e.g., H₂O₂) Tyrosine->Oxidative Hydrolytic Hydrolytic Stress (Acidic/Basic) Tyrosine->Hydrolytic Thermal Thermal Stress Tyrosine->Thermal Photolytic Photolytic Stress (UV/Vis Light) Tyrosine->Photolytic Dityrosine Dityrosine Oxidative->Dityrosine Nitrotyrosine Nitrotyrosine Derivatives Oxidative->Nitrotyrosine Deaminated Deaminated Products Hydrolytic->Deaminated Decarboxylated Decarboxylated Products Thermal->Decarboxylated Photolytic->Dityrosine

Caption: Proposed Degradation Pathways for this compound.

Analytical Techniques for Stability Monitoring

A multi-faceted approach employing various analytical techniques is recommended for a comprehensive stability assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone for quantifying the parent compound and its degradation products. A reverse-phase method is generally suitable for separating polar compounds like tyrosine and its derivatives.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and rapid technique for preliminary stability assessment. Changes in the UV spectrum can indicate chemical modifications to the chromophore of the tyrosine molecule. The UV absorbance maximum for L-Tyrosine sodium salt hydrate (B1144303) is approximately 227 nm.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be employed to identify changes in the functional groups of this compound upon degradation. This technique is particularly useful for analyzing the solid-state stability of the drug substance.

Thermal Analysis

Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability of this compound and its dihydrate nature.

Experimental Protocols

The following sections provide detailed protocols for conducting forced degradation studies and subsequent analysis.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the sample, which helps in understanding the degradation pathways and in the development of a stability-indicating analytical method.[4]

Prepare a stock solution of this compound at a concentration of 1 mg/mL in purified water. This stock solution will be used for all stress conditions.

G cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions start Start: Tyrosine Disodium Dihydrate Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) start->acid base Base Hydrolysis (0.1 M NaOH, RT, 4h) start->base oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) start->oxidative thermal Thermal Degradation (Solid, 80°C, 48h) start->thermal photo Photolytic Degradation (ICH Option 1, Solid & Solution) start->photo neutralize Neutralization (for Acid/Base) acid->neutralize base->neutralize dilute Dilution to Working Concentration oxidative->dilute thermal->dilute photo->dilute neutralize->dilute analyze Analysis by Stability-Indicating HPLC Method dilute->analyze

Caption: Workflow for Forced Degradation Studies.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. After incubation, cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for 4 hours. After incubation, neutralize with an appropriate volume of 0.1 M HCl.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a known quantity of solid this compound in a controlled temperature oven at 80°C for 48 hours. Also, subject the stock solution to the same conditions.

  • Photolytic Degradation: Expose both solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (ICH Q1B guidelines). A parallel set of samples should be wrapped in aluminum foil as dark controls.

Protocol for Stability-Indicating HPLC Method
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (acetonitrile).

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Gradient to 70% A, 30% B

    • 20-25 min: Gradient to 95% A, 5% B

    • 25-30 min: 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Protocol for UV-Visible Spectroscopic Analysis
  • Prepare solutions of the stressed samples at a concentration of 0.01 mg/mL in purified water.

  • Use a double-beam UV-Visible spectrophotometer and scan the samples from 200 nm to 400 nm against a blank of purified water.

  • Record the absorbance spectra and note any changes in the absorbance maximum (λmax) and the appearance of new peaks.

Data Presentation

The quantitative data obtained from the forced degradation studies should be summarized in a clear and concise manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies of this compound
Stress ConditionAssay of Tyrosine (%)% DegradationNumber of Degradation ProductsRetention Time (min) of Major Degradant
Control (Unstressed) 99.8-0-
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 85.214.624.8
Base Hydrolysis (0.1 M NaOH, RT, 4h) 92.57.316.2
Oxidative (3% H₂O₂, RT, 24h) 78.920.9310.5, 12.1
Thermal (Solid, 80°C, 48h) 98.11.718.5
Photolytic (ICH Option 1) 90.39.5210.8

Note: The data presented in this table is representative and for illustrative purposes only.

Conclusion

The application notes and protocols detailed herein provide a robust framework for monitoring the stability of this compound. A combination of a stability-indicating HPLC method and spectroscopic techniques allows for the comprehensive evaluation of the compound's stability profile. The forced degradation studies are essential for identifying potential degradation products and establishing the specificity of the analytical methods. Adherence to these protocols will ensure the generation of reliable stability data, which is crucial for regulatory submissions and for ensuring the quality and safety of pharmaceutical products containing this compound.

References

Application Notes and Protocols for Tyrosine Disodium Dihydrate in Perfusion Reactor Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine, a critical amino acid for cellular metabolism and protein synthesis, is indispensable for the production of monoclonal antibodies (mAbs) and other recombinant proteins in Chinese Hamster Ovary (CHO) cell cultures. Its depletion in bioreactor systems has been linked to decreased specific productivity and the emergence of protein sequence variants. However, the low solubility of L-tyrosine at neutral pH presents a significant challenge in developing highly concentrated, neutral pH feed media required for high-density perfusion cultures.

L-tyrosine disodium (B8443419) dihydrate, a highly soluble salt form of L-tyrosine, offers a practical solution to this solubility issue, enabling the formulation of concentrated nutrient feeds to support high cell densities and enhance volumetric productivity in perfusion reactor systems. These application notes provide a comprehensive guide to the use of tyrosine disodium dihydrate in perfusion cultures, including its impact on cell performance, detailed experimental protocols, and an examination of the underlying cellular mechanisms.

Impact of Tyrosine on CHO Cell Performance

Adequate tyrosine supplementation is crucial for maintaining optimal cell growth, viability, and productivity in high-density cell cultures. Conversely, tyrosine limitation can have severe detrimental effects.

Effects of Tyrosine Limitation

Studies in fed-batch cultures, which are indicative of the potential challenges in perfusion systems, have demonstrated that tyrosine starvation can lead to:

  • Reduced Cell Growth and Viability: Insufficient tyrosine levels result in a lower peak viable cell density (VCD) and can trigger rapid cell death.[1][2]

  • Induction of Autophagy: Tyrosine starvation can inhibit the mTOR signaling pathway, a key regulator of cell growth and proliferation. This inhibition can initiate autophagy, and excessive autophagy can lead to autophagic cell death.[1][2]

  • Decreased pH: A drop in culture pH has been associated with tyrosine starvation, potentially due to lysosome acidification and cell lysis.[1][2]

  • Reduced Specific Productivity: The scarcity of tyrosine can impair translation efficiency, leading to a significant reduction in the specific antibody production rate (qmAb).[3][4]

  • Compromised Product Quality: Tyrosine limitation can negatively affect the critical quality attributes (CQAs) of the therapeutic protein. This includes a notable decrease in the content of intact antibody and an increase in lysine (B10760008) variants due to the downregulation of carboxypeptidases.[3][4]

Benefits of this compound Supplementation

The use of highly soluble L-tyrosine disodium dihydrate allows for the formulation of concentrated feed media, which is essential for modern perfusion processes. This strategy helps to:

  • Maintain High Viable Cell Densities: Continuous supply of tyrosine prevents nutrient limitation, supporting stable and high VCDs.

  • Enhance Volumetric Productivity: By sustaining high cell densities at high specific productivity, the overall product yield from the perfusion system is increased.

  • Ensure Consistent Product Quality: A steady supply of tyrosine helps in maintaining the fidelity of protein synthesis and post-translational modifications, leading to a more consistent and desirable product quality profile.

Quantitative Data Summary

The following tables summarize the impact of tyrosine concentration on key performance parameters in CHO cell cultures. While the data is primarily from fed-batch systems, it provides valuable insights into the expected outcomes in perfusion cultures.

Table 1: Effect of Tyrosine Concentration on CHO Cell Growth and Viability (Fed-Batch Data)

Cumulative Tyrosine Addition (mM)Peak Viable Cell Density (x10^6 cells/mL)Culture Duration (days)
0.6 (Low)Significantly LowerShorter, with rapid cell death
5.5 (High)HigherExtended, with sustained viability

Data adapted from studies on fed-batch cultures, indicating the critical role of sufficient tyrosine supply.[1]

Table 2: Impact of Tyrosine Concentration on Monoclonal Antibody Titer and Quality (Fed-Batch Data)

Tyrosine ConditionRelative TiterIntact Antibody ContentLysine Variant Content
Low Tyrosine (L-T)Sharply ReducedNotably DecreasedNoticeably Increased
High Tyrosine (H-T)HigherHigherLower

This data highlights the importance of maintaining adequate tyrosine levels for both product yield and quality.[3][4]

Experimental Protocols

Preparation of a Concentrated Cysteine/Tyrosine Stock Solution

Due to the limited solubility of tyrosine and the instability of cysteine, it is often beneficial to prepare a concentrated, alkaline stock solution that can be added separately to the perfusion medium.

Materials:

  • L-Tyrosine disodium salt dihydrate (CAS 122666-87-9)

  • L-Cysteine hydrochloride monohydrate (CAS 7048-04-6)

  • Milli-Q® or cell culture grade water

  • 5 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric Acid (HCl)

  • Sterile container

  • Magnetic stirrer and stir bar

Protocol:

  • Measure 0.1 L of cell culture grade water into a sterile container.

  • Adjust the pH of the water to ≥ 13 using 5 M NaOH to ensure the amino acids will dissolve.

  • Slowly add 7.9 g of L-cysteine hydrochloride monohydrate and 22.45 g of L-tyrosine disodium salt dihydrate to the solution while stirring.

  • Once the components are added, adjust the pH to 11.3 ± 0.1 using 5 M NaOH or 1 M HCl.

  • Continue to mix for 10-30 minutes until all components are completely dissolved.

  • Sterile filter the solution using a 0.22 µm filter.

  • Store the stock solution at 2-8°C. This concentrated feed can be added to the main perfusion medium or fed to the bioreactor separately.

This protocol is adapted from a recommended procedure for preparing a cysteine/tyrosine stock solution for fed-batch cultures and is applicable to perfusion systems.[5]

Perfusion Bioreactor Setup and Operation

Objective: To maintain a high viable cell density and high productivity CHO cell culture in a perfusion bioreactor with adequate tyrosine supplementation.

Equipment and Materials:

  • Perfusion bioreactor system (e.g., with ATF or TFF cell retention device)

  • CHO cell line producing a monoclonal antibody

  • Basal cell culture medium

  • Concentrated perfusion feed medium (enriched with amino acids, including a source of tyrosine such as the stock solution prepared above)

  • Standard bioreactor probes (pH, DO, temperature) and controllers

Protocol:

  • Bioreactor Inoculation: Inoculate the bioreactor with CHO cells at a seeding density of approximately 0.5-1.0 x 10^6 viable cells/mL in the basal medium.

  • Batch Phase: Culture the cells in batch mode until a viable cell density of 5-10 x 10^6 cells/mL is reached. Monitor and control pH, DO, and temperature.

  • Initiation of Perfusion: Begin perfusion at a low cell-specific perfusion rate (CSPR) of approximately 0.1 nL/cell/day or a low vessel volume per day (VVD), for example, 0.5 VVD.

  • Ramp-up Phase: Gradually increase the perfusion rate as the cell density increases. The goal is to maintain non-limiting nutrient concentrations. The concentrated tyrosine/cysteine stock can be added to the perfusion feed to meet the increased demand.

  • Steady-State Operation: Once the target viable cell density is reached (e.g., >50 x 10^6 cells/mL), maintain a steady-state by adjusting the perfusion rate and potentially implementing a cell bleed to control cell density. The perfusion rate at steady-state may be in the range of 1-2 VVD.

  • Process Monitoring:

    • Daily Sampling: Monitor viable cell density, viability, glucose, lactate, and ammonia (B1221849) concentrations daily.

    • Metabolite Analysis: Regularly analyze amino acid concentrations in the supernatant to ensure tyrosine and other key amino acids are not depleted.

    • Product Titer and Quality: Measure the mAb concentration in the harvest stream and assess critical quality attributes (e.g., aggregation, charge variants, glycosylation) throughout the perfusion run.

  • Harvest: Continuously harvest the cell-free permeate, which contains the secreted monoclonal antibody.

Signaling Pathways and Logical Relationships

Tyrosine Starvation and Autophagy Induction

Tyrosine is not only a building block for proteins but also plays a role in cellular signaling. The mTOR pathway is a central regulator of cell growth, and its activity is sensitive to amino acid availability. Tyrosine starvation has been shown to inhibit the mTOR pathway, leading to the induction of autophagy, which can result in cell death if prolonged or excessive.

Tyrosine Sufficient Tyrosine mTOR mTOR Pathway Activation Tyrosine->mTOR promotes Tyrosine_depletion Tyrosine Depletion mTOR_inhibition mTOR Pathway Inhibition Tyrosine_depletion->mTOR_inhibition leads to Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth drives Autophagy_repression Autophagy Repression mTOR->Autophagy_repression results in Autophagy_induction Autophagy Induction mTOR_inhibition->Autophagy_induction results in Viability Sustained Viability Autophagy_repression->Viability Cell_Death Autophagic Cell Death Autophagy_induction->Cell_Death can lead to

Caption: Impact of Tyrosine levels on the mTOR pathway and cell fate.
Experimental Workflow for Perfusion Culture Optimization

The following diagram outlines a logical workflow for setting up and optimizing a perfusion process with a focus on tyrosine supplementation.

cluster_prep Preparation Phase cluster_culture Cell Culture Phase cluster_monitoring Monitoring & Analysis cluster_outcome Outcome A Prepare Basal and Concentrated Feed Media C Inoculate Bioreactor (Batch Phase) A->C B Prepare Concentrated Tyrosine/Cysteine Stock D Initiate Perfusion & Ramp-up VVD B->D C->D E Achieve Steady-State High Cell Density D->E F Daily Monitoring: VCD, Viability, Metabolites E->F at steady-state I Continuous Harvest of High-Quality Product E->I G Analyze Amino Acids (esp. Tyrosine) F->G H Assess Product Titer & Quality (CQAs) F->H

Caption: Workflow for a perfusion process with tyrosine supplementation.

References

Application Notes and Protocols: The Impact of Tyrosine Disodium Dihydrate on Cell Viability and Growth Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-tyrosine, a non-essential amino acid, is a critical component of cell culture media, playing a pivotal role in protein synthesis and overall cell health. However, its low solubility in aqueous solutions at neutral pH presents a significant challenge in media formulation. Tyrosine disodium (B8443419) dihydrate, a highly soluble salt of L-tyrosine, overcomes this limitation, ensuring a consistent and adequate supply of tyrosine to cultured cells. These application notes provide a comprehensive overview of the impact of tyrosine disodium dihydrate on cell viability and growth kinetics, particularly in the context of recombinant protein production in Chinese Hamster Ovary (CHO) cells. The protocols detailed below offer standardized methods for assessing these effects in your own research.

Insufficient tyrosine levels in cell culture can lead to a significant reduction in viable cell density (VCD) and a rapid decline in cell viability, ultimately impacting the yield and quality of biopharmaceutical products.[1][2] Studies have shown that tyrosine starvation can induce autophagic cell death through the inhibition of the mTOR signaling pathway.[1][2][3] Therefore, optimizing the concentration of this compound in fed-batch cultures is crucial for maximizing productivity and maintaining a healthy cell population.[1][4][5]

Data Presentation

The following tables summarize the observed effects of varying L-tyrosine concentrations on key cell culture parameters in recombinant CHO cells. While the original research often presents this data graphically, this summary provides a clear, comparative overview.

Table 1: Effect of L-Tyrosine Concentration on Peak Viable Cell Density (VCD) and Viability in Fed-Batch Culture of rCHO Cells

L-Tyrosine ConcentrationPeak Viable Cell Density (VCD)Cell Viability at Peak VCDObservations
Low (e.g., 0.6 mM cumulative addition)LowerDeclines rapidly post-peakLed to premature cell death and reduced culture longevity.[1][2]
High (e.g., 5.5 mM cumulative addition)HigherMaintained at a higher level for longerSupported sustained cell growth and a more robust production phase.[1]

Table 2: Impact of L-Tyrosine Supplementation on Specific Productivity and Titer in rCHO Cells

L-Tyrosine SupplementationSpecific Productivity (qP)Final TiterObservations
Starved/LowSignificantly ReducedLowerTyrosine limitation impaired translational efficiency, leading to decreased product formation.[3][4]
Supplemented/HighMaintained at a high levelHigherAdequate tyrosine supply is essential for maintaining high levels of monoclonal antibody production.[5][6]

Signaling Pathways

Tyrosine plays a crucial role in cellular signaling, primarily through its involvement in protein phosphorylation cascades. The availability of tyrosine can significantly impact the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.

Tyrosine Levels and mTOR Signaling

dot

mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Binds PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates TSC1_2 TSC1/TSC2 Complex Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits GTP loading mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Autophagy_Induction Autophagy Induction (Cell Death) mTORC1->Autophagy_Induction Inhibition removed Protein_Synthesis Protein Synthesis (Cell Growth & Proliferation) S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis Inhibition released Tyrosine_Sufficient Sufficient Tyrosine Tyrosine_Sufficient->mTORC1 Supports activation Tyrosine_Starvation Tyrosine Starvation Tyrosine_Starvation->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the influence of tyrosine availability.

Under conditions of sufficient tyrosine, growth factor signaling through receptor tyrosine kinases (RTKs) activates the PI3K/Akt pathway, which in turn inhibits the TSC1/TSC2 complex.[7][8] This allows Rheb-GTP to activate mTORC1, a key regulator of protein synthesis and cell growth.[9][10] Conversely, tyrosine starvation leads to the inhibition of mTORC1, which removes the block on autophagy, leading to programmed cell death.[1][2][3]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on cell viability and growth kinetics.

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of different concentrations of this compound on the metabolic activity of a cell population, as an indicator of cell viability.

Materials:

  • Cells of interest (e.g., CHO, HEK293)

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium without supplemental tyrosine).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Determination of Growth Kinetics using Trypan Blue Exclusion Assay

Objective: To quantify the number of viable and non-viable cells over time in response to this compound supplementation, allowing for the determination of growth rate and doubling time.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • T-flasks or multi-well plates for cell culture

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

  • Microscope

Procedure:

  • Cell Culture and Treatment: Seed cells in T-flasks or multi-well plates at a known density. Treat the cells with the desired concentrations of this compound. Include a control culture without supplementation.

  • Cell Counting at Time Points: At regular intervals (e.g., every 24 hours), harvest a representative sample of cells from each culture condition.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope. Alternatively, use an automated cell counter.

  • Data Analysis:

    • Viable Cell Density (VCD): Calculate the number of viable cells per mL.

    • Cell Viability (%): (Number of viable cells / Total number of cells) x 100.

    • Specific Growth Rate (µ): Plot the natural log of the viable cell density versus time. The slope of the exponential growth phase represents the specific growth rate.

    • Doubling Time (td): td = ln(2) / µ.

Protocol 3: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with varying concentrations of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (sterile)

  • 6-well plates or T-flasks

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified duration. Include both negative (untreated) and positive (e.g., treated with a known apoptosis inducer) controls.

  • Cell Harvesting:

    • Suspension cells: Gently collect the cells by centrifugation.

    • Adherent cells: Collect the culture supernatant (containing floating apoptotic cells). Gently detach the adherent cells using a non-enzymatic cell dissociation solution or trypsin. Combine the detached cells with the supernatant and centrifuge.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour of staining.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (less common).

Experimental Workflows

Workflow for Assessing Cell Viability and Growth Kinetics

dot

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cluster_data Data Interpretation Cell_Culture Seed Cells Treat_Cells Treat Cells with Different Concentrations Cell_Culture->Treat_Cells Prepare_Reagents Prepare Tyrosine Disodium Dihydrate Dilutions Prepare_Reagents->Treat_Cells Incubate Incubate for Defined Time Points Treat_Cells->Incubate Viability_Assay Perform MTT Assay (Cell Viability) Incubate->Viability_Assay Growth_Kinetics Perform Trypan Blue Assay (Growth Kinetics) Incubate->Growth_Kinetics Apoptosis_Assay Perform Annexin V/PI Staining (Apoptosis Analysis) Incubate->Apoptosis_Assay Analyze_Data Analyze Absorbance, Cell Counts, and Flow Cytometry Data Viability_Assay->Analyze_Data Growth_Kinetics->Analyze_Data Apoptosis_Assay->Analyze_Data Generate_Tables Generate Data Tables and Growth Curves Analyze_Data->Generate_Tables

Caption: General experimental workflow for assessing the impact of this compound.

Conclusion

Optimizing the concentration of this compound in cell culture media is a critical step in ensuring robust cell growth, high viability, and maximal productivity, particularly in the biopharmaceutical industry. The protocols and information provided in these application notes offer a framework for systematically evaluating the impact of this essential amino acid on your specific cell lines and culture conditions. By carefully monitoring cell viability, growth kinetics, and understanding the underlying signaling pathways, researchers can enhance the performance and consistency of their cell culture processes.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Tyrosine Disodium Dihydrate Precipitation in Feed Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the precipitation of Tyrosine disodium (B8443419) dihydrate in feed media.

Frequently Asked Questions (FAQs)

Q1: Why is Tyrosine disodium dihydrate prone to precipitation in my feed media?

A1: L-Tyrosine and its salts, including this compound, have inherently low solubility at a neutral pH, which is the typical pH of most cell culture media.[1][2] The solubility of L-Tyrosine is highly dependent on the pH of the solution.[3][4][5] While this compound is more soluble than L-Tyrosine, its concentration can still exceed its solubility limit in complex feed media, especially at high concentrations, leading to precipitation. Factors such as pH shifts, temperature changes, and interactions with other media components can further reduce its solubility and cause it to precipitate out of the solution.[6][7]

Q2: What is the optimal pH for dissolving this compound to prevent precipitation?

A2: The solubility of L-Tyrosine is significantly increased at extreme pH values. The highest solubility is achieved in the pH range of 1-2 or 9-10.[3][5] For this compound, a 1% solution in water will have a pH between 10.5 and 11.5, which aids in its dissolution.[8] Therefore, preparing concentrated stock solutions at a high pH (e.g., >10) is a common strategy to maximize solubility. However, it is crucial to manage the addition of this alkaline stock to the main culture to avoid pH spikes that can be detrimental to the cells.[1]

Q3: Are there more soluble alternatives to this compound for feed media?

A3: Yes, several highly soluble L-Tyrosine derivatives are available and are often recommended to avoid precipitation issues. These include:

  • Dipeptides: Chemically coupling L-Tyrosine with another amino acid, such as glycine (B1666218) to form Glycyl-L-tyrosine, can increase solubility by up to 50 times at neutral pH.[1] Other tyrosine-containing dipeptides have shown solubility increases of up to 250-fold compared to free L-Tyrosine.[9][10]

  • Phosphorylated Tyrosine: Phospho-L-tyrosine disodium salt is another highly soluble derivative. Its solubility in water is over 100-fold higher than that of L-Tyrosine.[2]

These derivatives allow for the formulation of highly concentrated, pH-neutral feed media, simplifying bioprocesses.[1][2]

Q4: Can temperature fluctuations cause this compound to precipitate?

A4: Yes, temperature can affect the solubility of L-Tyrosine and its salts. Generally, the solubility of L-Tyrosine increases with temperature.[11] Conversely, a decrease in temperature, for instance, when moving media from a warmer preparation area to cooler storage, can reduce its solubility and lead to precipitation. Therefore, it is important to consider the temperature at which the feed media will be stored and used.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving this compound precipitation issues.

Troubleshooting_Precipitation start Precipitation Observed in Feed Media check_pH Check pH of Feed Media and Stock Solution start->check_pH pH_neutral Is pH near neutral (7.0-7.4)? check_pH->pH_neutral pH_high Is pH of stock solution > 10? pH_neutral->pH_high No check_concentration Check Tyrosine Concentration pH_neutral->check_concentration Yes increase_pH Action: Increase pH of stock solution to > 10 for redissolving. pH_high->increase_pH No pH_high->check_concentration Yes increase_pH->check_concentration concentration_high Is concentration exceeding solubility limit? check_concentration->concentration_high reduce_concentration Action: Reduce Tyrosine concentration in the feed. concentration_high->reduce_concentration Yes check_temp Review Storage and Handling Temperature concentration_high->check_temp No consider_alternatives Action: Consider highly soluble Tyrosine derivatives (dipeptides, phosphorylated Tyrosine). reduce_concentration->consider_alternatives final_solution Stable Feed Media Achieved reduce_concentration->final_solution consider_alternatives->final_solution temp_fluctuations Are there significant temperature drops? check_temp->temp_fluctuations maintain_temp Action: Maintain a consistent and appropriate temperature. temp_fluctuations->maintain_temp Yes temp_fluctuations->final_solution No maintain_temp->final_solution

Caption: Troubleshooting workflow for Tyrosine precipitation.

Quantitative Data Summary

The following table summarizes the solubility of L-Tyrosine at different pH values and compares it with its more soluble derivatives.

CompoundConditionSolubilityReference
L-TyrosineWater (pH 3.2 - 7.5, 25°C)0.45 mg/mL[3]
L-TyrosinepH 1.82.0 mg/mL[3]
L-TyrosinepH 9.51.4 mg/mL[3]
L-TyrosinepH 103.8 mg/mL[3]
L-Tyrosine disodium salt dihydrateWater100 mg/mL
Phospho-L-tyrosine disodium saltWater~53 g/L[2]
Glycyl-L-tyrosine (cQrex® GY)Neutral pHUp to 50x more soluble than L-Tyrosine[1]
Tyrosine-containing dipeptidesNeutral pHUp to 250x more soluble than L-Tyrosine[9][10]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Alkaline Stock Solution of this compound

Objective: To prepare a concentrated stock solution of this compound with minimal risk of precipitation.

Materials:

  • This compound powder

  • Cell culture grade water

  • 1 M Sodium Hydroxide (NaOH) solution

  • Sterile filters (0.22 µm)

  • Sterile storage vessels

Methodology:

  • Calculate the required amount of this compound and water to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Add the this compound powder to the water in a sterile container.

  • Stir the solution gently.

  • Monitor the pH of the solution. If the pH is below 10.5, slowly add 1 M NaOH dropwise while stirring until the powder is completely dissolved and the pH is stable in the range of 10.5-11.5.[8]

  • Once fully dissolved, filter-sterilize the solution using a 0.22 µm filter.

  • Store the stock solution in a sterile container at the recommended temperature.

  • Note: When adding this stock to your feed media, ensure it is done slowly and with adequate mixing to avoid localized pH shocks that could cause precipitation of other media components.

Protocol 2: Evaluation of L-Tyrosine Derivative Solubility in Feed Media

Objective: To determine the maximum solubility of a soluble L-Tyrosine derivative (e.g., Glycyl-L-tyrosine) in a specific feed medium.

Materials:

  • Soluble L-Tyrosine derivative (e.g., Glycyl-L-tyrosine)

  • Your specific basal feed medium

  • Sterile tubes or flasks

  • Shaker or magnetic stirrer

  • Microscope or spectrophotometer

Methodology:

  • Prepare a series of small-scale feed media samples.

  • To each sample, add a progressively increasing amount of the L-Tyrosine derivative.

  • Incubate the samples under conditions that mimic your process (e.g., temperature, agitation) for a defined period (e.g., 24-48 hours).

  • After incubation, visually inspect each sample for any signs of precipitation.

  • For a more quantitative assessment, examine a small aliquot of each sample under a microscope for crystal formation. Alternatively, measure the absorbance of the supernatant at a specific wavelength (e.g., 600 nm) to detect turbidity.

  • The highest concentration that remains clear and free of precipitates is the operational solubility limit for that derivative in your specific feed medium under the tested conditions.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for selecting a tyrosine source for your feed media to prevent precipitation.

Tyrosine_Selection_Pathway start Need to Supplement Tyrosine in Feed Media high_concentration Is a high concentration of Tyrosine required? start->high_concentration use_standard Use this compound high_concentration->use_standard No consider_derivatives Consider soluble Tyrosine derivatives high_concentration->consider_derivatives Yes prepare_alkaline_stock Prepare concentrated alkaline stock (pH > 10) use_standard->prepare_alkaline_stock manage_ph_spikes Implement controlled addition to manage pH spikes prepare_alkaline_stock->manage_ph_spikes select_derivative Select Dipeptide or Phosphorylated Tyrosine consider_derivatives->select_derivative prepare_neutral_feed Prepare a pH-neutral, concentrated feed select_derivative->prepare_neutral_feed simplified_process Simplified feed process, reduced risk prepare_neutral_feed->simplified_process

Caption: Decision pathway for selecting a tyrosine source.

References

Technical Support Center: Troubleshooting Tyrosine Solubility in Neutral pH Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with L-tyrosine solubility in neutral pH media. Here you will find practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is L-tyrosine solubility a recurring issue in my neutral pH cell culture media?

A1: L-tyrosine has an isoelectric point (pI) of 5.63. At a neutral pH (around 7.0), it exists predominantly as a zwitterion with minimal net charge, leading to strong intermolecular interactions and consequently, very low solubility in water, typically less than 0.5 g/L.[1][2][3] This poor solubility can lead to precipitation, making it difficult to prepare concentrated stock solutions and nutritionally complete media for high-density cell cultures.[1][2][3]

Q2: I've noticed precipitation in my media after adding my tyrosine stock. What is causing this and how can I prevent it?

A2: Precipitation upon addition of a tyrosine stock solution to a neutral pH medium is a common issue. This often occurs when a highly acidic or alkaline tyrosine stock is neutralized too quickly in the media, causing the tyrosine to crash out of solution as it approaches its isoelectric point. To prevent this, consider the following:

  • Slow Addition and Mixing: Add the tyrosine stock solution dropwise to the bulk media under vigorous and continuous stirring. This allows for gradual pH equilibration and prevents localized areas of high tyrosine concentration.

  • Pre-warming the Media: Gently warming the media (e.g., to 37°C) can increase the solubility of tyrosine and reduce the likelihood of precipitation during stock solution addition.[4]

  • pH Adjustment of the Final Medium: After adding the acidic or alkaline tyrosine stock, the overall pH of the medium will be altered. It is crucial to slowly re-adjust the pH of the final medium back to the desired physiological range.

Q3: What are the primary methods to increase the solubility of L-tyrosine for my experiments?

A3: There are several established methods to overcome the low solubility of L-tyrosine in neutral pH media:

  • pH Adjustment: L-tyrosine solubility significantly increases at extreme pH values, either below pH 2 or above pH 9.[5] Stock solutions are often prepared in acidic (e.g., 1 M HCl) or basic (e.g., 1 M NaOH) solutions.[6][7] However, this approach requires careful neutralization and can introduce high salt concentrations and pH spikes in the final medium.[1]

  • Use of Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) can be used to dissolve L-tyrosine at higher concentrations.[4][7] However, it's critical to consider the potential toxicity of the co-solvent to the cells in your experiment.

  • Heating: Gently heating the solution can aid in dissolving L-tyrosine.[4][5] For instance, a 10mM L-tyrosine solution can be prepared in water by heating to 90°C.[4] However, the stability of other media components at high temperatures must be considered, and the tyrosine may precipitate upon cooling.[4]

  • Utilizing Tyrosine Derivatives: This is often the most effective and recommended approach for cell culture applications.

    • Dipeptides: Coupling L-tyrosine to another amino acid, such as glycine (B1666218) (Glycyl-L-tyrosine) or alanine (B10760859) (L-alanyl-L-tyrosine), dramatically increases its solubility at neutral pH by up to 50 times.[1][3][8] These dipeptides are readily taken up and metabolized by cells.[1][8]

    • Salts: L-tyrosine disodium (B8443419) salt dihydrate exhibits significantly better solubility (100 mg/ml) compared to free L-tyrosine.

    • Chemically Modified Tyrosine: Phospho-L-tyrosine disodium salt has a solubility of 53 g/L in water, over 100-fold higher than L-tyrosine.[9]

Q4: Are there any drawbacks to using extreme pH to dissolve L-tyrosine?

A4: Yes, while effective for solubilization, using highly acidic or basic solutions has several disadvantages:[1][10]

  • Increased Process Complexity: It often necessitates a separate feed for the tyrosine solution, adding complexity to fed-batch processes.[1][10]

  • Risk of pH Spikes: The addition of a highly acidic or alkaline solution can cause localized pH shocks in the bioreactor, which can be detrimental to cell health and productivity.[1][10]

  • Introduction of High Salt Concentrations: Neutralizing a strong acid or base will result in the formation of salts, which can alter the osmolality of the culture medium.[1]

  • Precipitation Risk: If the acidic or basic stock is not added carefully, it can lead to the precipitation of L-tyrosine upon neutralization.[1]

Data Presentation

Table 1: Solubility of L-Tyrosine at Different pH Values (at 25°C)

pHSolubility (mg/mL)Reference
1.82.0[6]
3.2 - 7.50.45[6]
9.51.4[6]
103.8[6]

Table 2: Comparison of L-Tyrosine Solubilization Methods

MethodAdvantageDisadvantage
pH Adjustment (Acidic/Basic) High solubility in stock solution.Risk of pH spikes, increased salt concentration, process complexity.[1]
Co-solvents (e.g., DMSO) Higher solubility can be achieved.[4]Potential for cellular toxicity.[4]
Heating Simple method to increase solubility.[4]Potential for precipitation upon cooling, may degrade other components.[4]
Dipeptides (e.g., Glycyl-L-tyrosine) Up to 50x higher solubility at neutral pH, simplifies feeding strategies.[1][8]Higher cost compared to free L-tyrosine.
Salts (e.g., L-tyrosine disodium salt) Significantly improved solubility (100 mg/mL).Introduces additional sodium ions.
Modified Tyrosine (e.g., Phospho-tyrosine) Over 100-fold increased solubility, stable in neutral feeds.[9]Higher cost and requires cellular phosphatases for cleavage.[9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated L-Tyrosine Stock Solution using pH Adjustment

This protocol describes the preparation of a 100 mg/mL L-tyrosine stock solution in 1 M HCl.

Materials:

  • L-Tyrosine powder

  • 1 M Hydrochloric Acid (HCl)

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Sterile container for the final solution

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of L-Tyrosine powder.

  • In a sterile container, add the L-Tyrosine powder to the corresponding volume of 1 M HCl to achieve a final concentration of 100 mg/mL.

  • Add a sterile magnetic stir bar and place the container on a stir plate.

  • Gently heat the solution while stirring until the L-tyrosine is completely dissolved.[6]

  • Allow the solution to cool to room temperature.

  • Sterile-filter the solution using a 0.22 µm filter into a new sterile container.

  • Store the stock solution at the recommended temperature (typically 2-8°C).

Note: When adding this stock solution to your neutral pH media, do so slowly and with constant stirring to avoid precipitation. The final pH of the media will need to be readjusted.

Protocol 2: Utilizing Dipeptides for Enhanced Tyrosine Supplementation

This protocol outlines the direct use of a soluble dipeptide, such as Glycyl-L-tyrosine, in preparing a concentrated, pH-neutral feed solution.

Materials:

  • Glycyl-L-tyrosine dihydrate (or other suitable dipeptide)

  • Basal cell culture medium or a concentrated feed formulation base

  • Sterile, purified water

  • Sterile magnetic stir bar and stir plate

  • Sterile container for the final solution

  • 0.22 µm sterile filter

Procedure:

  • Determine the desired final concentration of the tyrosine equivalent in your feed medium.

  • Calculate the required amount of the dipeptide. Remember to account for the molecular weight of the dipeptide, which is different from free L-tyrosine.

  • In a sterile container, dissolve the weighed dipeptide directly into the basal medium or feed formulation base at room temperature.

  • Add a sterile magnetic stir bar and stir until the dipeptide is fully dissolved. The solubility of dipeptides like Glycyl-L-tyrosine is significantly higher at neutral pH, so heating is typically not required.[1]

  • Once dissolved, the concentrated feed can be sterile-filtered using a 0.22 µm filter.

  • This pH-neutral, concentrated feed can be directly added to the cell culture without the risk of pH spikes or precipitation associated with traditional tyrosine stocks.

Visualizations

Troubleshooting_Tyrosine_Solubility cluster_problem Problem Identification cluster_traditional Traditional Approaches cluster_drawbacks Associated Drawbacks cluster_advanced Advanced Solutions cluster_outcome Desired Outcome Problem Low Tyrosine Solubility in Neutral pH Media pH_Adjust pH Adjustment (Acidic/Basic) Problem->pH_Adjust Co_Solvent Use of Co-solvents (e.g., DMSO) Problem->Co_Solvent Heating Heating Problem->Heating Dipeptides Use of Dipeptides (e.g., Glycyl-L-tyrosine) Problem->Dipeptides Salts Use of Salts (e.g., Disodium Salt) Problem->Salts Modified Chemically Modified (e.g., Phospho-tyrosine) Problem->Modified Drawbacks pH Spikes Increased Salt Process Complexity Cell Toxicity Precipitation Risk pH_Adjust->Drawbacks Co_Solvent->Drawbacks Heating->Drawbacks Outcome Stable, Soluble Tyrosine in Neutral pH Media Dipeptides->Outcome Salts->Outcome Modified->Outcome

Caption: Troubleshooting workflow for L-tyrosine solubility issues.

Tyrosine_Solubility_vs_pH cluster_pH cluster_solubility pH2 < 2 High_Sol High pH2->High_Sol Increased Solubility pH7 ~ 7 Low_Sol Low pH7->Low_Sol Poor Solubility (Isoelectric Point) pH9 > 9 pH9->High_Sol Increased Solubility

Caption: Relationship between pH and L-tyrosine solubility.

References

Technical Support Center: Optimizing Tyrosine Disodium Dihydrate Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of Tyrosine disodium (B8443419) dihydrate in cell culture and avoid cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Tyrosine disodium dihydrate and why is it used in cell culture?

A1: L-Tyrosine is an essential amino acid crucial for protein synthesis and cellular metabolism.[1][2] However, its low solubility at neutral pH poses a challenge for preparing concentrated, pH-neutral cell culture media.[1][3] this compound is a highly soluble salt of L-tyrosine, making it a preferred supplement in chemically defined media to ensure a consistent supply of tyrosine for optimal cell growth and productivity, particularly in high-density cultures like those used for monoclonal antibody production.[1][3]

Q2: What are the potential cytotoxic effects of high concentrations of this compound?

A2: High concentrations of tyrosine can lead to cytotoxicity primarily through the induction of oxidative stress.[3][4] This occurs through the generation of reactive oxygen species (ROS), which can damage cellular components like proteins, lipids, and DNA.[3][[“]] This oxidative damage can disrupt normal cellular function and ultimately lead to cell death.[4][[“]]

Q3: How can I determine the optimal, non-toxic concentration of this compound for my specific cell line?

A3: The optimal concentration is cell-line dependent. A dose-response experiment is essential to determine the ideal concentration that supports cell health and productivity without inducing cytotoxicity. This typically involves culturing your cells with a range of this compound concentrations and assessing cell viability and proliferation using standard assays like the MTT or LDH assay.

Q4: Are there alternatives to this compound if I still encounter solubility or cytotoxicity issues?

A4: Yes, other soluble tyrosine derivatives are available. N-Acetyl-L-tyrosine (NALT) and dipeptides containing tyrosine, such as Glycyl-L-tyrosine, offer enhanced solubility and stability in culture media.[1][7][8] These can be effective alternatives to overcome the limitations of both L-tyrosine and its disodium salt.[1][7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitate in media after adding this compound - Concentration too high: Exceeding the solubility limit in your specific media formulation.- Incorrect pH: The pH of the media may have shifted, reducing solubility.- Interaction with other components: Co-precipitation with other media components.[2]- Prepare a fresh, lower concentration stock solution.- Ensure the final pH of the medium is within the optimal range for your cells and for tyrosine solubility.- Prepare the tyrosine stock solution separately in water or a suitable buffer before adding it to the complete medium.[1]
High levels of cell death observed - Tyrosine-induced cytotoxicity: The concentration used is too high for your specific cell line, leading to oxidative stress.[3][4]- Solvent toxicity: If a solvent other than water was used to dissolve the this compound, the final solvent concentration may be toxic.- Perform a dose-response experiment to determine the optimal non-toxic concentration (see Experimental Protocols below).- If using a solvent, ensure the final concentration is non-toxic (e.g., typically <0.5% for DMSO) and include a solvent-only control.[9]
Decreased cell proliferation or productivity - Sub-optimal tyrosine concentration: Insufficient tyrosine can limit cell growth and protein production.[2][10]- Nutrient depletion: High cell densities can deplete tyrosine and other essential nutrients.- Titrate the this compound concentration to find the optimal level that supports maximal growth and productivity without cytotoxicity.- Implement a fed-batch strategy to replenish tyrosine and other nutrients during the culture period.[1]
Inconsistent results between experiments - Inconsistent stock solution preparation: Variations in weighing or dissolving the compound.- Cell passage number: Different cell passages can have varying sensitivities.- Incubation time: Different exposure times to the compound.- Prepare a large batch of stock solution to be used across multiple experiments.- Use cells within a consistent range of passage numbers.- Standardize the incubation time for all experiments.

Data Presentation

The following table summarizes illustrative data from a dose-response experiment to determine the cytotoxic effects of this compound on a hypothetical cell line. Note: These values are for demonstration purposes only. Researchers must perform their own experiments to determine the optimal concentration for their specific cell line and culture conditions.

Concentration of this compound (mM)Cell Viability (%) (MTT Assay)LDH Release (% of Maximum) (LDH Assay)
0 (Control)1005
1986
2.5958
58515
106045
203075

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

This protocol measures cell viability based on the metabolic activity of the cells.[11][12]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[13]

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A suggested range is 0.1 mM to 20 mM. Include a "no treatment" control.

  • Treatment: Carefully remove the old medium and add 100 µL of the prepared dilutions to the respective wells.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]

  • Data Acquisition: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[14]

Protocol 2: Assessing Cytotoxicity using an LDH Assay

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.[15][16]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete culture medium

  • This compound

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. Include controls for spontaneous LDH release (cells in medium only) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • Assay Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) to a new 96-well plate. Add the LDH reaction mixture from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's instructions (usually up to 30 minutes), protected from light.[17]

  • Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[16]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of your samples and the controls, as per the kit's instructions.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Tyrosine Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed cells in 96-well plate prepare_tyrosine Prepare serial dilutions of this compound treat_cells Treat cells with Tyrosine dilutions prepare_tyrosine->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay ldh_assay Perform LDH Assay incubate->ldh_assay read_absorbance Read absorbance mtt_assay->read_absorbance ldh_assay->read_absorbance calculate_viability Calculate % Cell Viability / % Cytotoxicity read_absorbance->calculate_viability determine_optimal Determine Optimal Concentration calculate_viability->determine_optimal signaling_pathway Proposed Cytotoxicity Pathway of Excess Tyrosine excess_tyrosine High Concentration of This compound ros Increased Reactive Oxygen Species (ROS) excess_tyrosine->ros oxidative_stress Oxidative Stress ros->oxidative_stress damage Damage to Proteins, Lipids, DNA oxidative_stress->damage apoptosis Apoptosis / Cell Death damage->apoptosis troubleshooting_logic Troubleshooting Logic for High Cell Death start High Cell Death Observed? check_concentration Is Tyrosine concentration high? start->check_concentration check_solvent Is solvent control also toxic? check_concentration->check_solvent No solution1 Perform dose-response to find optimal concentration. check_concentration->solution1 Yes check_contamination Signs of contamination? check_solvent->check_contamination No solution2 Lower solvent concentration. (e.g., DMSO < 0.5%) check_solvent->solution2 Yes solution3 Discard culture. Review sterile technique. check_contamination->solution3 Yes no_issue Investigate other factors. check_contamination->no_issue No

References

Technical Support Center: Tyrosine Disodium Dihydrate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Tyrosine disodium (B8443419) dihydrate in solution, with a specific focus on the effects of pH. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Tyrosine disodium dihydrate solution turned yellow/brown. What is the cause and is it still usable?

A: A yellow or brown discoloration of your this compound solution is often an indication of oxidation. The phenolic ring of the tyrosine molecule is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of metal ions.[1] The formation of colored byproducts suggests that the compound is degrading. For most applications, especially in cell culture or for analytical standards, the use of a discolored solution is not recommended as the presence of degradation products can interfere with experiments and introduce variability.

Q2: I observed precipitation in my neutral pH this compound solution. What could be the reason?

A: While this compound has a significantly higher aqueous solubility than L-tyrosine, precipitation can still occur, particularly at high concentrations in neutral pH buffers.[2] The use of this compound concentrations above 1 g/L in complex media has been reported to induce precipitation, which may also involve the co-precipitation of other amino acids. It is also possible that a shift in pH towards the isoelectric point of tyrosine (around 5.6) could reduce its solubility and cause it to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH, especially when adding other components.

Q3: What is the optimal pH for storing a this compound solution to ensure its stability?

A: For short-term storage, maintaining a slightly alkaline pH (pH 9-11) can enhance the solubility of tyrosine.[3] However, long-term stability is a concern. One product information sheet recommends not storing aqueous solutions of L-tyrosine (sodium salt hydrate) for more than one day, suggesting potential instability.[2] For critical applications, it is always best to prepare solutions fresh. If short-term storage is necessary, filter-sterilize the solution and store it at 2-8°C, protected from light.

Q4: Can I autoclave my this compound solution?

A: Autoclaving solutions containing tyrosine is generally not recommended. The high temperatures and pressures during autoclaving can accelerate the degradation of the amino acid. It is preferable to prepare the solution using sterile water and to filter-sterilize it through a 0.22 µm filter.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation upon storage - Solution concentration is too high.- pH of the solution has shifted.- Co-precipitation with other components in the medium.- Prepare a more dilute solution.- Verify and adjust the pH of the solution.- Prepare the this compound solution separately and add it to the final medium just before use.
Discoloration (yellowing/browning) - Oxidation of the tyrosine molecule.- Prepare fresh solutions and protect them from light.- Consider degassing the solvent to remove dissolved oxygen.- Store solutions at a lower temperature (2-8°C) for short periods.
Inconsistent experimental results - Degradation of the this compound in the stock solution.- Always use freshly prepared solutions for critical experiments.- Perform a stability check of your stock solution using a suitable analytical method like HPLC.

Quantitative Data Summary

The following table summarizes the solubility of L-Tyrosine and its disodium salt, highlighting the significant improvement in solubility with the salt form.

Compound Solvent/Buffer pH Solubility
L-TyrosineWaterNeutral~0.45 mg/mL
L-TyrosineWater< 2 or > 9Higher solubility
L-Tyrosine (sodium salt hydrate)PBS7.2~10 mg/mL[2]
L-Tyrosine disodium salt dihydrateWater-~100 mg/mL

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for a forced degradation study to assess the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and determine the degradation pathways of this compound under acidic, alkaline, oxidative, and photolytic stress.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in high-purity water at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • After incubation, cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration suitable for HPLC analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • After exposure, dilute the samples to a final concentration suitable for HPLC analysis.

  • Analysis:

    • Analyze all samples (stressed and control) using a validated stability-indicating HPLC method.

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

Visualizations

G cluster_workflow Experimental Workflow for Forced Degradation Study prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (1 M HCl, 60°C, 24h) prep->acid base Alkaline Hydrolysis (1 M NaOH, 60°C, 24h) prep->base oxidation Oxidative Degradation (3% H₂O₂, RT, 24h) prep->oxidation photo Photolytic Degradation (Photostability Chamber) prep->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base hplc Analyze all samples by Stability-Indicating HPLC oxidation->hplc photo->hplc neutralize_acid->hplc neutralize_base->hplc G cluster_pathway Potential Degradation Pathways of Tyrosine tyrosine Tyrosine oxidized Oxidized Intermediates tyrosine->oxidized Oxidation (e.g., H₂O₂, light) bityrosine Bityrosine (Dimerization) oxidized->bityrosine hydroxylated Hydroxylated Tyrosine (e.g., DOPA) oxidized->hydroxylated

References

Technical Support Center: Co-precipitation of Tyrosine Disodium Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the co-precipitation of tyrosine disodium (B8443419) dihydrate and other amino acids during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my L-Tyrosine Disodium Dihydrate solution forming a precipitate, especially when mixed with other amino acids?

A: L-Tyrosine has an inherently low solubility in water, particularly at a neutral pH (around 0.45 mg/ml).[1] While using the disodium salt dihydrate significantly improves solubility (up to 100 mg/ml), it can still precipitate out of solution under certain conditions. When concentrations of the tyrosine salt exceed 1 g/L in a complex mixture like a cell culture feed, it increases the risk of media instability and can induce the co-precipitation of other amino acids.[2] This phenomenon occurs as the solution becomes supersaturated, and interactions between the phenolic ring of tyrosine and other amino acid residues can promote the formation of insoluble complexes.

Q2: What are the primary factors that induce the co-precipitation of tyrosine with other amino acids?

A: Several factors can trigger co-precipitation. The most critical are:

  • pH: Tyrosine's solubility is lowest near its isoelectric point (pI ≈ 5.6) and increases significantly in highly acidic (pH < 2) or alkaline (pH > 9) conditions.[3] Adding an alkaline tyrosine stock solution to a neutral pH medium can cause localized pH spikes, drastically reducing tyrosine solubility and causing it to precipitate along with other nearby amino acids.[1][2]

  • Concentration: High concentrations of tyrosine and other amino acids can exceed their solubility limits, leading to precipitation. This is a common challenge in developing highly concentrated feed media for fed-batch or perfusion cell cultures.[1][4]

  • Temperature: Changes in temperature can affect the solubility of amino acids. While detailed effects vary, temperature is a key parameter to control during the preparation and storage of solutions.[5]

  • Presence of Other Solutes: The water structure and local physico-chemical environment, which influence solubility, can be altered by the presence of other solutes like ions, sugars, or salts.[6]

Q3: My experiment requires a high concentration of tyrosine at neutral pH. How can I prevent precipitation?

A: To achieve high tyrosine concentrations at neutral pH, the most robust strategy is to use chemically modified tyrosine derivatives that exhibit significantly higher solubility.[7] Two primary alternatives are:

  • Phospho-L-Tyrosine Disodium Salt: This derivative has a solubility of over 53 g/L in water, more than 100 times higher than L-tyrosine, allowing for the formulation of concentrated, stable, neutral pH feeds.[2]

  • Tyrosine-Containing Dipeptides: Dipeptides such as Glycyl-L-Tyrosine (cQrex® GY) or L-Prolyl-L-Tyrosine can increase solubility by up to 50 times compared to free L-tyrosine at neutral pH.[1][8] The cell can then cleave the peptide bond to release free tyrosine for its metabolic needs.

Using these derivatives simplifies fed-batch processes by enabling a single, neutral pH feed strategy, which reduces the number of feeds, minimizes contamination risk, and prevents the cellular shock from alkaline additions.[2][7]

Q4: What are the negative consequences of co-precipitation in my cell culture experiments?

A: Co-precipitation can have significant detrimental effects on experimental outcomes, particularly in biopharmaceutical production. Key impacts include:

  • Sub-optimal Nutrient Supply: The precipitation of tyrosine and the co-precipitation of other essential amino acids leads to their depletion from the media, starving the cells of critical nutrients.[2]

  • Reduced Cell Viability and Growth: Insufficient amino acid supply hinders cellular metabolism and protein synthesis, which can limit cell growth and overall culture viability.

  • Decreased Product Titer and Quality: For processes like monoclonal antibody (mAb) production, tyrosine depletion has been directly correlated with a drop in specific productivity.[2] It can also lead to protein sequence variants, where other amino acids like phenylalanine or histidine are incorrectly substituted for tyrosine during protein synthesis.

Q5: How can I analyze the composition of an unknown precipitate to confirm co-precipitation?

A: To identify the components of a precipitate, you must first isolate and solubilize it. The resulting solution can then be analyzed using established analytical chemistry techniques. A general workflow involves separating the precipitate via centrifugation, washing it to remove contaminants, and then dissolving it (e.g., in an acidic or basic solution). The solubilized components can be identified and quantified using methods such as:

  • High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying amino acids.[9][10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for identifying and quantifying amino acids in complex mixtures.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique, though it typically requires the amino acids to be chemically modified into volatile derivatives before analysis.[9][11]

Troubleshooting Guides

Guide 1: Unexpected Precipitation in Amino Acid Solutions

If you observe unexpected precipitation in your amino acid solution, follow this logical troubleshooting workflow to identify and resolve the issue.

G start Precipitate Observed in Amino Acid Solution check_ph 1. Check pH of the Solution start->check_ph sol_ph_low pH is near Tyrosine pI (~5.6) check_ph->sol_ph_low Measure pH sol_ph_ok pH is in acceptable range (highly acidic or alkaline) check_ph->sol_ph_ok Measure pH check_conc 2. Verify Concentrations sol_conc_high Concentration exceeds solubility limit check_conc->sol_conc_high Calculate sol_conc_ok Concentrations are within -known limits check_conc->sol_conc_ok Calculate check_temp 3. Review Storage Temperature sol_temp_bad Stored at inappropriate temperature check_temp->sol_temp_bad Check logs sol_temp_ok Storage temp is correct check_temp->sol_temp_ok Check logs check_mix 4. Analyze Mixing Order & Procedure sol_mix_bad Alkaline Tyr added quickly to neutral solution check_mix->sol_mix_bad Review SOP action_ph Action: Adjust pH away from pI or use a buffered system. sol_ph_low->action_ph sol_ph_ok->check_conc final_action If issue persists, analyze precipitate composition (See Protocol 1) action_ph->final_action action_conc Action: Reduce concentration or use highly soluble derivatives (e.g., Phospho-Tyrosine, Dipeptides). sol_conc_high->action_conc sol_conc_ok->check_temp action_conc->final_action action_temp Action: Store solution at validated temperature. Prepare fresh if necessary. sol_temp_bad->action_temp sol_temp_ok->check_mix action_temp->final_action action_mix Action: Revise protocol. Add concentrated stocks slowly with vigorous mixing. sol_mix_bad->action_mix action_mix->final_action

Caption: Troubleshooting workflow for unexpected amino acid precipitation.

Data Presentation

Table 1: Comparative Solubility of L-Tyrosine and Its Derivatives

CompoundChemical FormulaMolar Mass ( g/mol )Solubility in Water (Neutral pH)Reference
L-TyrosineC₉H₁₁NO₃181.19~0.45 g/L[1]
L-Tyrosine Disodium Salt DihydrateC₉H₉NNa₂O₃·2H₂O261.18~100 g/L (but unstable >1 g/L in feeds)[2]
Phospho-L-Tyrosine Disodium SaltC₉H₁₀NNa₂O₆P305.12>53 g/L[2]
Glycyl-L-Tyrosine DihydrateC₁₁H₁₄N₂O₄·2H₂O290.28Up to 50x higher than L-Tyrosine[1]

Table 2: Summary of Factors Influencing Co-Precipitation

FactorEffect on Tyrosine SolubilityRecommended Action for Prevention
pH Lowest near pI (~5.6); increases at high or low pH.Maintain pH far from the isoelectric point during dissolution. Use a single neutral pH feed system with soluble derivatives to avoid pH spikes in the final medium.
Concentration High concentrations increase the risk of precipitation and co-precipitation.Do not exceed validated concentration limits. For high-demand cultures, use highly soluble derivatives like phospho-tyrosine or dipeptides.[1][2]
Temperature Can significantly alter solubility limits.Prepare and store solutions at a consistent, validated temperature. Avoid freeze-thaw cycles unless validated.
Mixing Protocol Rapid addition of concentrated, high-pH stock to a neutral solution can cause localized precipitation.Add concentrated solutions slowly and with continuous, vigorous mixing to ensure rapid and homogeneous dispersion.[7]
Other Solutes High ionic strength and the presence of other components can alter water structure and reduce solubility.Characterize the stability of the complete formulation. If instability is observed, consider simplifying the feed strategy.[6]

Experimental Protocols

Protocol 1: General Method for Analysis of Precipitate Composition

This protocol provides a general workflow for identifying the amino acid components of an unknown precipitate.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation step1 1. Isolate Precipitate (Centrifuge at 10,000 x g) step2 2. Wash Pellet (e.g., with cold DI water) to remove soluble impurities. step1->step2 step3 3. Solubilize Precipitate (e.g., using 0.1 M HCl or NaOH) step2->step3 step4 4. Neutralize & Dilute (Adjust pH and dilute to a known volume) step3->step4 step5 5. Derivatization (Optional) (Required for some methods like GC-MS or pre-column derivatization HPLC) step4->step5 step6 6. Analytical Separation (e.g., HPLC, LC-MS) step5->step6 step7 7. Peak Identification (Compare retention times and/ or mass spectra to standards) step6->step7 step8 8. Quantification (Calculate concentration of each amino acid from peak area) step7->step8

Caption: Experimental workflow for analyzing precipitate composition.

Methodology:

  • Sample Collection: Collect a sample of the medium or solution containing the precipitate.

  • Isolation: Centrifuge the sample (e.g., 10,000 x g for 10 minutes) to pellet the precipitate. Carefully decant and discard the supernatant.

  • Washing: Resuspend the pellet in a suitable wash solution (e.g., cold, sterile deionized water) to remove any remaining soluble components. Repeat the centrifugation and decanting steps.

  • Solubilization: Resuspend the washed pellet in a small, known volume of a solvent that will fully dissolve it, such as 0.1 M HCl or 0.1 M NaOH. Gentle heating or vortexing may be required.

  • Preparation for Analysis:

    • Neutralize the sample if required by the analytical method.

    • Filter the sample through a 0.22 µm syringe filter to remove any remaining particulates.[9]

    • If necessary, perform a chemical derivatization step to make the amino acids detectable by the chosen method (e.g., PITC derivatization for HPLC).[12]

  • Analysis: Inject the prepared sample into an appropriate analytical instrument (e.g., HPLC-UV, LC-MS) alongside known amino acid standards.

  • Data Interpretation: Compare the retention times and/or mass-to-charge ratios of the peaks in the sample to the standards to identify the amino acids present. Quantify each identified amino acid by comparing its peak area to a standard curve.[9][12]

References

Technical Support Center: Strategies to Improve Tyrosine Disodium Dihydrate Stability in Long-Term Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Tyrosine disodium (B8443419) dihydrate in long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: Why is Tyrosine a critical component in cell culture media?

L-Tyrosine is an essential amino acid for protein synthesis and cellular metabolism. In the context of biopharmaceutical production, particularly for monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells, an adequate supply of tyrosine is crucial for maintaining high specific productivity and preventing sequence variants where other amino acids, like phenylalanine or histidine, might be misincorporated into the protein structure. Insufficient tyrosine levels can lead to a significant reduction in viable cell density and overall process efficiency.[1][2]

Q2: What is the purpose of using Tyrosine disodium dihydrate instead of L-Tyrosine?

L-Tyrosine has very low solubility in water at a neutral pH (approximately 0.45 mg/mL), which is a significant limitation for preparing concentrated cell culture media and feed solutions. This compound offers significantly higher solubility (around 100 mg/mL), which facilitates the preparation of concentrated stock solutions without the need for extreme pH adjustments that can be detrimental to other media components and the cells.

Q3: What are the primary stability concerns with this compound in long-term culture?

The primary stability concerns for this compound in long-term culture include:

  • Precipitation: Despite its higher initial solubility, the disodium salt can still precipitate out of solution over time, especially in complex media formulations or if storage conditions are not optimal. This can be influenced by temperature shifts and interactions with other media components.[3]

  • Oxidation: The phenolic ring of tyrosine is susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to light.[4] This can lead to the formation of degradation products like dityrosine, which can cause protein aggregation.[4]

  • Depletion: In fed-batch cultures, tyrosine can be rapidly consumed by cells, leading to starvation conditions that negatively impact cell health and productivity.[1][2][5]

Q4: What are the consequences of Tyrosine degradation or depletion in my cell culture?

Tyrosine degradation and depletion can have several adverse effects:

  • Reduced Cell Viability and Growth: Low tyrosine concentrations can lead to a lower peak viable cell density and induce rapid cell death.[1][2]

  • Decreased Protein Productivity: Insufficient tyrosine supply has been shown to reduce the specific productivity of monoclonal antibodies in CHO cells.[6][7]

  • Induction of Autophagy: Tyrosine starvation can inhibit the mTOR signaling pathway, leading to the initiation of autophagy and potentially autophagic cell death.[1][2]

  • pH Fluctuation: Tyrosine depletion has been associated with a decrease in culture pH, which can be attributed to lysosome acidification during autophagy and subsequent cell lysis.[1][2]

  • Protein Quality Issues: Tyrosine depletion can result in the misincorporation of other amino acids into the protein sequence, creating product variants.

Q5: Are there more stable alternatives to this compound?

Yes, several alternatives are available to enhance solubility and stability:

  • Dipeptides: Using dipeptides such as Glycyl-L-Tyrosine can increase solubility by up to 50 times compared to free L-Tyrosine at a neutral pH.[8][9] These are efficiently taken up and metabolized by the cells.

  • Chemically Modified Tyrosine: Phospho-L-tyrosine disodium salt is a highly soluble and stable alternative. It has been shown to be stable in liquid feed for at least six months with no degradation or precipitation observed.[3][10]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Precipitate formation in media or stock solution - Temperature fluctuations (freeze-thaw cycles).- High concentration in a complex medium.- Interaction with other media components (e.g., metal ions).- Evaporation leading to increased concentration.- Store stock solutions and media at a stable, recommended temperature (typically 2-8°C for solutions).- Avoid repeated freeze-thaw cycles by preparing single-use aliquots.- Prepare concentrated feeds at a neutral pH using highly soluble tyrosine derivatives like dipeptides or phospho-tyrosine.- Ensure proper humidification in the incubator to prevent evaporation.
Decreased cell viability and productivity over time - Tyrosine depletion in the culture medium.- Accumulation of toxic degradation products from tyrosine oxidation.- Monitor tyrosine concentration in the spent medium throughout the culture period using HPLC.- Adjust the feeding strategy to maintain an optimal tyrosine concentration (a minimum of 1 mM is often recommended).- Consider using a more stable tyrosine source like a dipeptide or phospho-tyrosine.- Protect media and stock solutions from light to minimize photo-oxidation.
Drop in culture pH not attributable to normal metabolic activity - Tyrosine starvation leading to autophagy and cell lysis.- Implement the solutions for tyrosine depletion mentioned above.- Analyze for markers of autophagy (e.g., LC3-II expression) to confirm if tyrosine starvation is the root cause.
Inconsistent batch-to-batch performance - Variability in the preparation of tyrosine stock solutions.- Degradation of tyrosine in stored media.- Standardize the protocol for preparing and storing tyrosine-containing solutions.- Use freshly prepared media or validate the stability of stored media over its intended shelf life.- Switch to a more stable and highly soluble tyrosine derivative to improve consistency.

Quantitative Data Summary

Table 1: Solubility of Tyrosine and its Derivatives

CompoundSolubility in Water at Neutral pHReference
L-Tyrosine~0.45 g/L[8]
L-Tyrosine Disodium Dihydrate~100 g/L
Glycyl-L-TyrosineUp to 50x more soluble than L-Tyrosine[8][9]
Phospho-L-Tyrosine Disodium Salt~53 g/L[3][10]

Table 2: Recommended Storage Conditions for Tyrosine Solutions

Solution TypeStorage TemperatureRecommended DurationNotesReference
This compound Stock Solution2-8°CUp to 1 monthProtect from light. Avoid repeated freeze-thaw cycles.[11]
This compound Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[12]
Aqueous solution of L-tyrosine sodium salt hydrateNot RecommendedNot more than one dayDue to potential instability.[12]
Phospho-L-Tyrosine Disodium Salt in Liquid FeedNot specifiedUp to 6 monthsNo degradation or precipitation observed.[3][10]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium using HPLC

Objective: To quantify the concentration of this compound in a cell culture medium over time to determine its stability under specific storage conditions.

Materials:

  • This compound

  • Cell culture medium of interest

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B52724) (B))

  • 0.22 µm sterile filters

  • Sterile tubes for sample collection

Methodology:

  • Preparation of Tyrosine-supplemented Medium:

    • Prepare a stock solution of this compound in cell culture grade water and sterilize it by passing it through a 0.22 µm filter.

    • Supplement the cell culture medium with the tyrosine stock solution to the desired final concentration.

  • Sample Incubation:

    • Aliquot the tyrosine-supplemented medium into sterile tubes.

    • Store the tubes under the conditions to be tested (e.g., 37°C, 4°C, protected from light, exposed to light).

  • Sample Collection:

    • At designated time points (e.g., 0, 24, 48, 72, 96, 120, 144, 168 hours), collect an aliquot from the respective storage condition.

  • Sample Preparation for HPLC:

    • If the medium contains proteins (e.g., from serum), deproteinate the sample using a centrifugal filter unit.

    • Dilute the sample if necessary with the mobile phase.

  • HPLC Analysis:

    • Set up the HPLC system with the C18 column.

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the prepared sample.

    • Run a gradient elution to separate tyrosine from other media components and potential degradation products (e.g., a linear gradient from 10% B to 100% B over 20 minutes).

    • Detect tyrosine using a UV detector at an appropriate wavelength (e.g., 220 nm or 274 nm).

  • Data Analysis:

    • Prepare a standard curve using known concentrations of this compound.

    • Quantify the tyrosine concentration in each sample by comparing its peak area to the standard curve.

    • Plot the tyrosine concentration versus time for each storage condition to determine the degradation rate.

Visualizations

cluster_0 Tyrosine Starvation cluster_1 Signaling Cascade cluster_2 Cellular Consequences Tyrosine_Depletion Tyrosine Depletion mTORC1 mTORC1 Inhibition Tyrosine_Depletion->mTORC1 leads to Decreased_Productivity Decreased mAb Productivity Tyrosine_Depletion->Decreased_Productivity directly impacts ULK1_Complex ULK1 Complex Activation mTORC1->ULK1_Complex results in Autophagy_Initiation Autophagy Initiation ULK1_Complex->Autophagy_Initiation triggers Autophagic_Cell_Death Autophagic Cell Death Autophagy_Initiation->Autophagic_Cell_Death can cause Reduced_Viability Reduced Cell Viability Autophagic_Cell_Death->Reduced_Viability contributes to Start Prepare Tyrosine-Supplemented Cell Culture Medium Incubate Incubate Samples under Test Conditions (e.g., 37°C, 4°C) Start->Incubate Collect Collect Aliquots at Defined Time Points Incubate->Collect Prepare Prepare Samples for HPLC (e.g., Deproteination) Collect->Prepare Analyze Analyze by Reverse-Phase HPLC Prepare->Analyze Quantify Quantify Tyrosine Concentration against a Standard Curve Analyze->Quantify End Determine Degradation Rate Quantify->End Issue Observed Issue: Precipitation in Media Cause1 Cause: Temperature Fluctuation? Issue->Cause1 Cause2 Cause: High Concentration? Issue->Cause2 Cause3 Cause: Evaporation? Issue->Cause3 Solution1 Solution: Aliquot and store at stable temperature Cause1->Solution1 Solution2 Solution: Use more soluble derivative (e.g., dipeptide) Cause2->Solution2 Solution3 Solution: Ensure proper incubator humidification Cause3->Solution3

References

Technical Support Center: Tyrosine Disodium Dihydrate Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tyrosine disodium (B8443419) dihydrate. The following information addresses common issues related to its degradation, with a particular focus on the impact of metal ions.

Frequently Asked Questions (FAQs)

Q1: My Tyrosine disodium dihydrate solution is showing a yellow to brown discoloration over time. What could be the cause?

A1: The discoloration of your this compound solution is a common indicator of degradation, specifically oxidation. Tyrosine is susceptible to oxidation, which can be accelerated by factors such as exposure to light, elevated temperatures, and the presence of transition metal ions. The colored products are often the result of the formation of quinone-like structures and dityrosine (B1219331) crosslinks.

Q2: I suspect metal ion contamination in my formulation is causing degradation of this compound. Which metal ions are of most concern?

A2: Transition metal ions, particularly those that can readily undergo redox cycling, are the primary concern for catalyzing the degradation of this compound. The most common culprits are cupric ions (Cu²⁺) and ferric ions (Fe³⁺). Other metal ions like zinc (Zn²⁺) and nickel (Ni²⁺) are generally considered to have a less significant impact on its stability.

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, consider the following precautions:

  • Use high-purity water and reagents: Ensure that your solvents and buffers are free from trace metal ion contamination.

  • Work with deoxygenated solutions: Purging your solutions with an inert gas like nitrogen or argon can reduce oxidative degradation.

  • Protect from light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.

  • Control the temperature: Whenever possible, store solutions at recommended low temperatures (e.g., 2-8 °C) and avoid excessive heat during experiments.

  • Use a chelating agent: In cases where metal ion contamination is unavoidable, the addition of a suitable chelating agent, such as ethylenediaminetetraacetic acid (EDTA), can sequester metal ions and inhibit their catalytic activity.

Troubleshooting Guide

Issue: Unexpected Peaks in HPLC Analysis

Problem: My HPLC chromatogram shows additional peaks that are not present in the standard of this compound.

Possible Cause & Solution:

  • Degradation Products: The new peaks are likely degradation products of this compound. A common degradation product formed via oxidation is dityrosine.

  • Troubleshooting Steps:

    • Forced Degradation Study: Perform a forced degradation study to intentionally degrade a sample of this compound under various stress conditions (acid, base, oxidation, heat, light). This will help in identifying the retention times of the degradation products.

    • Peak Identification: Compare the retention times of the unknown peaks in your sample with those of the peaks generated in the forced degradation study. For confirmation, techniques like LC-MS can be used to identify the mass of the degradation products.

Issue: Poor Reproducibility of Results

Problem: I am observing significant variability in the stability of my this compound solutions between different batches of experiments.

Possible Cause & Solution:

  • Inconsistent Metal Ion Contamination: The variability could be due to inconsistent levels of trace metal ions in your reagents or glassware.

  • Troubleshooting Steps:

    • Standardize Reagent Sources: Use reagents from the same lot number for a series of related experiments.

    • Glassware Cleaning: Implement a rigorous glassware cleaning protocol, including an acid wash step, to remove any adsorbed metal ions.

    • Use of Chelating Agents: As a preventative measure, consider the routine use of a low concentration of a chelating agent like EDTA in your buffers.

Quantitative Data on Metal Ion Impact

Metal IonGeneral Impact on DegradationNotes
Cu²⁺ HighActs as a potent catalyst for oxidation, leading to the formation of dityrosine and other oxidation products.[1][2]
Fe³⁺ Moderate to HighAlso a significant catalyst for oxidation, though its effect can be complex and pH-dependent.[3]
Zn²⁺ LowGenerally does not promote significant degradation and may even have a slight stabilizing effect in some contexts.
Ni²⁺ LowSimilar to Zn²⁺, it is not considered a strong catalyst for tyrosine oxidation.

This table provides a qualitative summary. Actual degradation rates will vary based on experimental conditions.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the impact of metal ions on the stability of this compound.

1. Materials:

  • This compound

  • High-purity water (Milli-Q or equivalent)

  • Metal salts (e.g., CuSO₄·5H₂O, FeCl₃, ZnCl₂, NiCl₂·6H₂O)

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Phosphate buffer (pH 7.4)

  • HPLC grade acetonitrile (B52724) and methanol

  • Trifluoroacetic acid (TFA)

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

3. Stress Conditions (in separate vials):

  • Control: this compound stock solution.

  • Acid Hydrolysis: Add HCl to the stock solution to a final concentration of 0.1 M.

  • Base Hydrolysis: Add NaOH to the stock solution to a final concentration of 0.1 M.

  • Oxidative Degradation (Metal-Catalyzed):

    • To separate vials of the stock solution, add solutions of Cu²⁺, Fe³⁺, Zn²⁺, and Ni²⁺ to a final concentration of 10 µM each.

    • To each of these vials, add hydrogen peroxide to a final concentration of 0.1%.

  • Thermal Degradation: Heat the stock solution at 60°C.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).

4. Incubation:

  • Incubate all solutions for a defined period (e.g., 24, 48, 72 hours), taking samples at each time point.

5. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 50% B

    • 25-30 min: 50% B

    • 30-31 min: 50% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 275 nm (for Tyrosine) and 315 nm (for dityrosine, which is fluorescent).

  • Injection Volume: 20 µL.

6. Data Analysis:

  • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.

  • Calculate the percentage degradation for each stress condition.

Visualizations

Experimental Workflow for Forced Degradation Study

G Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Application of Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid Incubate over time base Base Hydrolysis (0.1M NaOH) prep->base Incubate over time metal Metal-Catalyzed Oxidation (Cu, Fe, Zn, Ni + H2O2) prep->metal Incubate over time thermal Thermal Stress (60°C) prep->thermal Incubate over time photo Photolytic Stress (UV Light) prep->photo Incubate over time hplc HPLC Analysis acid->hplc base->hplc metal->hplc thermal->hplc photo->hplc data Data Interpretation and Degradation Pathway Elucidation hplc->data

Caption: Workflow for investigating this compound degradation.

Metal-Catalyzed Oxidation Pathway of Tyrosine

G Metal-Catalyzed Oxidation of Tyrosine cluster_catalyst Catalytic Cycle Tyr Tyrosine Tyr_radical Tyrosyl Radical Tyr->Tyr_radical -H⁺, -e⁻ Dityrosine Dityrosine Tyr_radical->Dityrosine Radical Coupling Mn M^(n+) Mn1 M^((n-1)+) Mn->Mn1 -e⁻ Mn1->Mn +e⁻ (from H₂O₂ reduction) ROS Reactive Oxygen Species (e.g., HO•) Mn1->ROS H₂O₂ ROS->Tyr

Caption: Proposed mechanism for metal-catalyzed oxidation of tyrosine.

References

Fed-Batch Process Optimization for Tyrosine Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the fed-batch process optimization of tyrosine production with a single-feed strategy.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with traditional fed-batch processes for L-tyrosine production?

A1: The primary challenge in traditional fed-batch processes for L-tyrosine production is the amino acid's low solubility at neutral pH.[1][2][3] This necessitates the use of a separate alkaline feed for tyrosine and cysteine, which can lead to several complications.[1][4] These include the need for complex control strategies to manage pH spikes upon feed addition, the risk of nutrient precipitation, and potential inconsistencies in large-scale manufacturing.[1]

Q2: What is a single-feed strategy and what are its advantages in tyrosine production?

A2: A single-feed strategy in the context of tyrosine production involves using a chemically modified, highly soluble form of tyrosine, such as a phosphotyrosine sodium salt, in a single, neutral pH feed medium.[1][2] This approach simplifies the fed-batch process by eliminating the need for a separate alkaline feed.[1][5] The main advantages include simplified operations, reduced risk of pH spikes and precipitation, and potentially improved process performance and robustness.[1][2]

Q3: What are some chemically modified tyrosine derivatives that enable a single-feed strategy?

A3: Several chemically modified tyrosine derivatives have been developed to overcome the solubility issues of L-tyrosine. The most prominent example is phosphotyrosine disodium (B8443419) salt (PTyr2Na+).[1] Other modified tyrosines have also been investigated, demonstrating significantly improved solubility (up to 70-fold) in concentrated feeds at neutral pH.[2]

Q4: Can a single-feed strategy impact cell growth and productivity?

A4: The impact of a single-feed strategy on cell growth and productivity can vary depending on the specific modified tyrosine derivative used and the cell line. Some modified tyrosines have been shown to support extended cell growth, while others might have inhibitory effects.[2] However, with proper optimization, a single-feed strategy using a suitable tyrosine derivative can achieve comparable or even improved monoclonal antibody (mAb) titers compared to conventional strategies.[3] It is crucial to titrate and optimize the concentration of the modified amino acid to ensure no negative impact on productivity or product quality.[5]

Q5: What are the key process parameters to monitor and control in a tyrosine fed-batch process?

A5: Several key process parameters are critical for successful tyrosine fed-batch fermentation. These include pH, dissolved oxygen (DO), temperature, and the concentration of key nutrients like glucose and amino acids.[6][7][8] Maintaining these parameters within their optimal ranges is essential for cell growth, product formation, and preventing the accumulation of inhibitory byproducts.[6][9]

Troubleshooting Guides

Low Cell Growth or Viability

Q: My cell growth is poor, or the viability is dropping prematurely. What are the potential causes and how can I troubleshoot this?

A:

  • Nutrient Depletion: Ensure that essential nutrients are not depleted in the culture medium. Analyze spent media to identify any limiting components and adjust the feed formulation accordingly.[5][10]

  • Accumulation of Inhibitory Byproducts: High concentrations of byproducts like lactate (B86563) and ammonium (B1175870) can inhibit cell growth.[6] Consider optimizing the feeding strategy to avoid excess nutrient levels that can lead to overflow metabolism.[9]

  • Sub-optimal pH: Drastic drops or spikes in pH can negatively impact cell culture performance.[11] Ensure your pH control strategy is robust. In a single-feed strategy, the risk of pH spikes from alkaline feeds is minimized.[1]

  • Dissolved Oxygen (DO) Limitation: Inadequate DO levels can impair cell metabolism.[12] Ensure proper aeration and agitation to maintain the DO setpoint. Conversely, excessive DO can lead to the formation of reactive oxygen species (ROS), which can also be detrimental.[12]

  • Toxicity of Feed Components: If using a modified tyrosine derivative, ensure it is not inhibitory to your specific cell line at the concentration used.[2] Some modified tyrosines have been shown to inhibit the growth of certain cell lines.[2] O-phospho-L-tyrosine has been observed to inhibit cellular growth in some cancer cell lines.[13][14]

Low Tyrosine Titer

Q: The final tyrosine titer is lower than expected. What are the common reasons and how can I improve it?

A:

  • Insufficient Precursor Supply: The production of tyrosine is dependent on the availability of precursors from central carbon metabolism. Ensure that the feed strategy provides adequate carbon sources.

  • Feedback Inhibition: High concentrations of tyrosine or its derivatives can sometimes inhibit the metabolic pathways responsible for its production.[15]

  • Nutrient Limitation (other than carbon source): Depletion of other essential amino acids or nutrients can limit overall protein synthesis, including that of tyrosine-producing enzymes.[16]

  • Sub-optimal Fermentation Conditions: Re-evaluate and optimize key fermentation parameters such as pH, DO, and temperature, as they can significantly influence enzyme activity and metabolic fluxes.[7][8]

  • Inefficient Feeding Strategy: The timing and rate of nutrient addition are crucial. A continuous or pulsed feeding strategy might be more effective than bolus additions for maintaining optimal nutrient concentrations.[6][17]

Quantitative Data Summary

Table 1: Comparison of L-tyrosine Production in Different Fermentation Strategies.

Fermentation StrategyOrganismTiter (g/L)Productivity (g/L·h)Yield (%)Reference
Fed-batch FermentationE. coli GHLTYR-168-1.7617.3[16][18]
Repeated Batch Fermentation (3rd batch)E. coli GHLTYR-168-2.5330.1[16][18]
Fed-batch FermentationE. coli HRP55.541.38-[16][18]

Table 2: Solubility of Tyrosine and its Derivatives.

CompoundSolubility in concentrated feed at pH 7.0 (g/L)Reference
L-tyrosine or its disodium salt< 1[2]
Modified Tyrosines10 - 70[2]

Experimental Protocols

Protocol 1: Preparation of a Cysteine/Tyrosine Stock Solution for Traditional Fed-Batch

This protocol is adapted from a standard procedure for preparing a high-alkalinity feed supplement.[4]

Materials:

  • L-Cysteine hydrochloride monohydrate

  • L-Tyrosine disodium salt dihydrate

  • 5 M Sodium Hydroxide (NaOH)

  • 1 M Hydrochloric acid (HCl)

  • Cell culture grade water

  • Sterile 0.22 µm filter

Procedure:

  • In an appropriate container, measure out a volume of cell culture grade water.

  • Adjust the pH of the water to ≥ 13 using 5 M NaOH.[4]

  • Slowly add 7.9 g/L of L-cysteine and 22.45 g/L of L-tyrosine to the alkaline water while mixing.[4]

  • Continue mixing for 10-30 minutes until all components are completely dissolved.[4]

  • Adjust the final pH to 11.3 ± 0.1 using 5 M NaOH or 1 M HCl.[4]

  • Add cell culture grade water to reach the final desired volume.

  • Confirm the final pH is 11.3 ± 0.1.[4]

  • Measure the osmolality of the solution.

  • Sterilize the solution by membrane filtration using a 0.22 µm filter.[4]

  • Store the stock solution at 2–8°C, protected from light. The reconstituted solution is typically stable for 7–14 days.[4]

Protocol 2: General Fed-Batch Cultivation Strategy for mAb Production in CHO cells

This protocol outlines a general approach for fed-batch cultivation. Specific volumes, timings, and feed compositions should be optimized for the particular cell line and process.

Materials:

  • CHO cells expressing the desired product

  • Basal production medium

  • Concentrated feed medium (either a single neutral pH feed or separate main and alkaline feeds)

  • Glucose stock solution (e.g., 400 g/L)

  • Bioreactor with appropriate process controls (pH, DO, temperature)

Procedure:

  • Inoculate the bioreactor with the CHO cells at a target viable cell density in the basal production medium.

  • Control the temperature, pH, and dissolved oxygen (DO) at their respective setpoints (e.g., 37°C, pH 7.0, 60% DO).[11]

  • Begin daily feeding with the concentrated feed medium starting on a predetermined day of the culture (e.g., day 2 or 3). The feed volume is typically a percentage of the initial culture volume.[6][11]

  • Monitor the glucose concentration daily. When the concentration falls below a certain threshold (e.g., 1 g/L), add the glucose stock solution to bring the concentration back to the target level.[11]

  • Continue the fed-batch culture for the desired duration (e.g., 14 days), monitoring cell growth, viability, and product titer at regular intervals.

Visualizations

Traditional_vs_Single_Feed_Workflow cluster_traditional Traditional Fed-Batch cluster_single Single-Feed Strategy Bioreactor_T Bioreactor (Neutral pH) pHControl_T Complex pH Control System Bioreactor_T->pHControl_T pH monitoring MainFeed_T Main Feed (Slightly Acidic) MainFeed_T->Bioreactor_T Nutrients AlkalineFeed_T Alkaline Feed (High pH) (Tyrosine/Cysteine) AlkalineFeed_T->Bioreactor_T Tyr/Cys pHControl_T->Bioreactor_T CO2/Base adjustment Bioreactor_S Bioreactor (Neutral pH) pHControl_S Simplified pH Control Bioreactor_S->pHControl_S pH monitoring SingleFeed_S Single Neutral Feed (with soluble Tyr derivative) SingleFeed_S->Bioreactor_S All Nutrients pHControl_S->Bioreactor_S Minimal adjustment

Caption: Comparison of traditional and single-feed fed-batch workflows.

Troubleshooting_Low_Tyrosine_Yield Start Low Tyrosine Yield Observed CheckGrowth Is cell growth optimal? Start->CheckGrowth CheckNutrients Are key nutrients depleted? CheckGrowth->CheckNutrients Yes OptimizeGrowth Troubleshoot cell growth issues (see Low Cell Growth Guide) CheckGrowth->OptimizeGrowth No CheckByproducts Are inhibitory byproducts high? CheckNutrients->CheckByproducts No AdjustFeedComp Adjust feed composition/ concentration CheckNutrients->AdjustFeedComp Yes CheckParams Are pH, DO, Temp optimal? CheckByproducts->CheckParams No OptimizeFeedStrat Optimize feeding strategy (rate, timing) CheckByproducts->OptimizeFeedStrat Yes CheckParams->OptimizeFeedStrat No OptimizeParams Re-optimize process parameters CheckParams->OptimizeParams Yes Tyrosine_Biosynthesis_Pathway cluster_central_metabolism Central Carbon Metabolism cluster_shikimate Shikimate Pathway cluster_aaa Aromatic Amino Acid Synthesis Glucose Glucose PPP Pentose Phosphate Pathway Glucose->PPP Glycolysis Glycolysis Glucose->Glycolysis E4P Erythrose 4-phosphate (E4P) PPP->E4P PEP Phosphoenolpyruvate (PEP) Glycolysis->PEP DAHP DAHP PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Multiple Steps MetabolicEngineering Metabolic Engineering Targets - Relieve feedback inhibition - Block competing pathways DAHP->MetabolicEngineering Prephenate Prephenate Chorismate->Prephenate Tryptophan Tryptophan Chorismate->Tryptophan Chorismate->MetabolicEngineering Tyrosine L-Tyrosine Prephenate->Tyrosine Phenylalanine Phenylalanine Prephenate->Phenylalanine

References

Technical Support Center: Overcoming Tyrosine Limitation in Bioprocesses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with tyrosine limitation in bioprocesses. The information is presented in a direct question-and-answer format to address specific issues.

Troubleshooting Guides

Issue: Reduced Cell Growth and Viability

Q1: My cell culture is showing poor growth and a significant drop in viability. Could this be related to tyrosine limitation?

A1: Yes, tyrosine is an essential amino acid for cell growth and protein synthesis.[1] Tyrosine scarcity can lead to a significant reduction in viable cell density (VCD) and can induce rapid cell death, particularly in high-density cultures.[1][2] This is often observed in the later stages of a fed-batch process if the feeding strategy is not optimized to meet the cells' demands.[3]

Troubleshooting Steps:

  • Monitor Tyrosine Concentration: Regularly measure the tyrosine concentration in your cell culture supernatant using methods like HPLC.[4][5][6] This will confirm if tyrosine is being depleted.

  • Optimize Feeding Strategy: If depletion is confirmed, adjust your feeding strategy. This could involve increasing the frequency or concentration of your tyrosine-containing feed.[3]

  • Consider Alternative Tyrosine Sources: Due to tyrosine's low solubility at neutral pH, consider using more soluble alternatives like dipeptides (e.g., Glycyl-L-tyrosine, L-Alanyl-L-tyrosine) or chemically modified tyrosines (e.g., phosphotyrosine disodium (B8443419) salt).[7][8][9][10] These can be added to a single, neutral pH feed, simplifying the process.[10]

  • Evaluate Basal Media: Ensure your basal medium has an adequate initial concentration of tyrosine to support initial cell growth.

Issue: Decreased Product Titer and Quality

Q2: I'm observing a drop in my monoclonal antibody (mAb) titer and seeing an increase in product-related impurities. Can tyrosine limitation be the cause?

A2: Absolutely. Tyrosine limitation has a direct impact on both the specific production rate (qP) of mAbs and their quality attributes.[1][11][12] Scarcity of tyrosine can impair translation efficiency, leading to a sharply reduced titer.[1][11][12] Furthermore, it can lead to alterations in critical quality attributes, such as an increase in lysine (B10760008) variants and a decrease in the content of the intact antibody.[1][11]

Troubleshooting Steps:

  • Correlate Titer with Tyrosine Levels: Analyze your process data to see if the drop in titer correlates with the depletion of tyrosine in the culture.

  • Implement a High-Tyrosine Feed: Experiment with a feeding strategy that maintains a higher residual concentration of tyrosine in the bioreactor. This has been shown to promote cell growth and increase the production of mAbs.[12]

  • Analyze Product Quality: Perform analytical characterization of your mAb product (e.g., using chromatography or mass spectrometry) to identify specific quality attribute changes. Tyrosine depletion has been linked to misincorporation of other amino acids, such as phenylalanine, into the protein sequence.[13]

  • Switch to Soluble Tyrosine Derivatives: Using dipeptides or other modified forms of tyrosine can ensure a more consistent supply, which can help maintain product quality.[8][9]

Issue: Precipitation in Feed Media

Q3: I'm noticing precipitation in my concentrated feed medium, especially when I try to increase the tyrosine concentration. How can I resolve this?

A3: This is a common issue due to the poor solubility of L-tyrosine at neutral pH.[10] Attempting to increase its concentration in a neutral feed often leads to precipitation.

Troubleshooting Steps:

  • Use a Separate Alkaline Feed: A traditional approach is to prepare a separate, alkaline feed for tyrosine and other poorly soluble amino acids like cysteine.[10] However, this adds complexity to the process and risks pH spikes in the bioreactor.[10]

  • Utilize Soluble Dipeptides: The most effective solution is to replace L-tyrosine with highly soluble dipeptides such as Glycyl-L-tyrosine or L-Alanyl-L-tyrosine.[7][8] These can be dissolved at much higher concentrations in a neutral pH feed without precipitation.[9]

  • Employ Chemically Modified Tyrosine: Phosphotyrosine disodium salt is another highly soluble alternative that can be incorporated into a single, neutral pH feed.[10]

  • Check for Co-precipitation: Be aware that high concentrations of tyrosine disodium salts can also cause the co-precipitation of other amino acids.[10] If you are using this form, ensure you are not exceeding its solubility limit.

Frequently Asked Questions (FAQs)

Q4: What are the typical signs of tyrosine limitation in a CHO cell culture?

A4: Common indicators of tyrosine limitation include:

  • A decline in the viable cell density (VCD) and overall culture viability.[1][2]

  • A decrease in the specific productivity (qP) of the recombinant protein.[1][12]

  • A drop in the final product titer.[1][12]

  • An increase in product-related impurities, such as amino acid sequence variants where tyrosine is replaced by phenylalanine or histidine.[13]

  • A decrease in the culture pH during the production phase.[2]

Q5: How can I accurately measure the concentration of tyrosine in my cell culture samples?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for quantifying amino acids, including tyrosine, in cell culture supernatant.[4][5][6] Several HPLC methods are available, often involving pre-column derivatization to enhance detection. You can also find commercially available HPLC assay kits specifically for amino acid analysis.

Q6: What are the advantages of using dipeptides over free L-tyrosine in my fed-batch process?

A6: The primary advantages of using tyrosine-containing dipeptides include:

  • Significantly Higher Solubility: Dipeptides are much more soluble than free L-tyrosine at neutral pH, preventing precipitation in concentrated feed media.[7][8][9]

  • Simplified Feeding Strategy: Their high solubility allows for the formulation of a single, pH-neutral feed, which simplifies the bioprocess and reduces the risk of pH fluctuations in the bioreactor.[10]

  • Improved Cell Performance: Studies have shown that dipeptide supplementation can lead to enhanced culture viability, increased product titer, and improved metabolic profiles with lower lactate (B86563) and ammonia (B1221849) production.[9][14]

Q7: Can metabolic engineering of CHO cells be a solution for tyrosine limitation?

A7: Yes, metabolic engineering is a promising strategy. By engineering CHO cells to have enhanced endogenous production of tyrosine from its precursor, phenylalanine, it is possible to reduce or even eliminate the need for external tyrosine supplementation in the feed. This approach can lead to a more robust and cost-effective bioprocess.

Data Presentation

Table 1: Impact of Tyrosine Limitation on CHO Cell Culture Performance

ParameterHigh Tyrosine (H-T) ConditionLow Tyrosine (L-T) ConditionReference
Peak Viable Cell Density (VCD)Significantly HigherDistinctively Reduced[1][2][11]
Specific mAb Production Rate (qP)Maintained at a high levelSharply Reduced[1][3][11]
Final mAb TiterSignificantly HigherSharply Reduced[1][3][11]
Intact Antibody ContentHigherNotably Decreased[1][11]
Lysine Variant ContentLowerNoticeably Increased[1][11]

Table 2: Comparison of Tyrosine and Dipeptide Supplementation

FeatureL-Tyrosine FeedDipeptide (e.g., Gly-Tyr) FeedReference
Solubility in Neutral Feed Low (risk of precipitation)High[7][8][9]
Feeding Strategy Often requires a separate alkaline feedCan be included in a single neutral feed[10]
Impact on Culture Viability Can decline if limitedEnhanced[9]
Impact on Product Titer Can be limited by solubilityEnhanced[9][14]
Metabolic Profile Prone to lactate accumulationLower lactate and NH4+ production[9]

Experimental Protocols

Protocol 1: Fed-Batch Culture with Dipeptide Feeding

This protocol outlines a general procedure for a fed-batch culture of CHO cells using a feed medium supplemented with a tyrosine dipeptide.

  • Cell Culture Initiation:

    • Thaw a vial of CHO cells expressing the monoclonal antibody of interest.

    • Expand the cells in a suitable growth medium in shake flasks or spinner flasks.

    • Inoculate a bioreactor at a seeding density of approximately 0.3-0.5 x 10^6 cells/mL in a chemically defined basal medium.

  • Bioreactor Culture Conditions:

    • Maintain the temperature at 37°C.

    • Control the dissolved oxygen (DO) at a setpoint of 40-60%.

    • Maintain the pH at a setpoint of 7.0 ± 0.2 using CO2 sparging and the addition of a base solution (e.g., sodium carbonate).

    • Set an appropriate agitation rate to ensure adequate mixing without causing excessive shear stress.

  • Fed-Batch Feeding Strategy:

    • Prepare a concentrated, chemically defined feed medium containing a tyrosine dipeptide (e.g., Glycyl-L-tyrosine) at a concentration sufficient to meet the cells' requirements throughout the culture.

    • Begin feeding on day 3 or 4 of the culture, or when a key nutrient like glucose or glutamine begins to be depleted.

    • Add the feed medium as a bolus or continuous feed, with the volume and frequency determined by the specific cell line and process. A typical starting point is to add a volume of feed equivalent to a certain percentage of the initial bioreactor volume daily.

  • Monitoring and Sampling:

    • Take daily samples from the bioreactor to monitor cell density, viability, and the concentration of key metabolites (e.g., glucose, lactate, ammonia, and amino acids).

    • Measure the product titer at regular intervals.

  • Harvest:

    • Harvest the culture when the cell viability drops below a predetermined threshold (e.g., 50-60%) or when the product titer plateaus.

    • Clarify the harvest by centrifugation or depth filtration to remove cells and cell debris before downstream processing.

Protocol 2: HPLC Analysis of Tyrosine in Cell Culture Supernatant

This protocol provides a general outline for the quantification of tyrosine in cell culture supernatant using reversed-phase HPLC with pre-column derivatization.

  • Sample Preparation:

    • Collect a sample of the cell culture and centrifuge at a high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the cells.

    • Carefully collect the supernatant.

    • For protein removal, perform a precipitation step by adding a solvent like acetonitrile (B52724) or perchloric acid, followed by centrifugation. Collect the resulting supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Derivatization (Example using OPA/FMOC):

    • Prepare the derivatization reagents (e.g., o-phthaldialdehyde (OPA) for primary amines and 9-fluorenylmethyl chloroformate (FMOC) for secondary amines) according to the manufacturer's instructions.

    • Mix a specific volume of the prepared sample with the derivatization reagent in a vial.

    • Allow the reaction to proceed for the recommended time at the specified temperature.

  • HPLC Conditions:

    • Column: Use a C18 reversed-phase column suitable for amino acid analysis.

    • Mobile Phase: A gradient of two mobile phases is typically used. For example:

      • Mobile Phase A: An aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer) at a specific pH.

      • Mobile Phase B: An organic solvent such as acetonitrile or methanol.

    • Flow Rate: A typical flow rate is around 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 40°C).

    • Detector: Use a fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatization agent (e.g., for OPA/FMOC).

  • Quantification:

    • Prepare a standard curve using known concentrations of L-tyrosine that have been subjected to the same derivatization procedure.

    • Inject the derivatized standards and samples onto the HPLC system.

    • Identify the tyrosine peak in the chromatograms based on its retention time compared to the standard.

    • Calculate the concentration of tyrosine in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Amino Acids Amino Acids Rag GTPases Rag GTPases Amino Acids->Rag GTPases Activates Growth Factors Growth Factors Rheb Rheb Growth Factors->Rheb Activates mTORC1 mTORC1 Rag GTPases->mTORC1 Recruits to Lysosome Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates (Activates) 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits when active (promotes when phosphorylated) Cell Growth Cell Growth Protein Synthesis->Cell Growth Leads to Amino Acid Starvation Amino Acid Starvation Amino Acid Starvation->Rag GTPases Inactivates Troubleshooting_Workflow start Low Product Yield Observed check_viability Check Cell Viability and Growth Profile start->check_viability check_tyr Measure Residual Tyrosine Concentration check_viability->check_tyr Viability/Growth is Poor other_issue Investigate Other Root Causes (e.g., other nutrient limitations, contamination) check_viability->other_issue Viability/Growth is Normal tyr_depleted Tyrosine Depleted? check_tyr->tyr_depleted optimize_feed Optimize Fed-Batch Strategy (Increase frequency/concentration) tyr_depleted->optimize_feed Yes tyr_depleted->other_issue No use_dipeptide Switch to Soluble Tyrosine Source (Dipeptides, Modified Tyr) optimize_feed->use_dipeptide analyze_quality Analyze Product Quality (e.g., for sequence variants) use_dipeptide->analyze_quality end Improved Product Yield other_issue->end analyze_quality->end

References

Validation & Comparative

A Comparative Guide: Tyrosine Disodium Dihydrate vs. Tyrosine Dipeptides in CHO Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate tyrosine source is a critical consideration in the development of robust and efficient Chinese Hamster Ovary (CHO) cell culture processes for biopharmaceutical production. L-tyrosine, an essential amino acid for cell growth and protein synthesis, suffers from notoriously low solubility at neutral pH, presenting a significant challenge for the formulation of concentrated feed media in high-density fed-batch and perfusion cultures.[1][2] This guide provides an objective comparison of two common strategies to overcome this limitation: the use of L-tyrosine disodium (B8443419) dihydrate and tyrosine-containing dipeptides.

Executive Summary

Tyrosine-containing dipeptides offer a significant advantage over L-tyrosine disodium dihydrate primarily due to their vastly superior solubility at neutral pH.[1][3] This key difference simplifies media preparation and feeding strategies, mitigating risks associated with pH fluctuations and precipitation in the bioreactor.[4] Experimental data suggests that the use of dipeptides can lead to improved cell culture performance, including enhanced cell viability, productivity, and a more favorable metabolic profile.[3][5] While L-tyrosine disodium dihydrate offers a more soluble alternative to free L-tyrosine, it can still be a limiting factor in highly concentrated feeds.[2][6]

Data Presentation: Performance Comparison

The following tables summarize quantitative data from various studies comparing the performance of CHO cells supplemented with different tyrosine sources. It is important to note that experimental conditions may vary between studies.

Table 1: Comparison of Glycyl-L-Tyrosine (GY) Dipeptide and L-Tyrosine Monomer

Parameter0.5x GY Dipeptide1.0x GY Dipeptide0.5x L-Tyr Monomer1.0x L-Tyr Monomer
Peak Viable Cell Density (pVCD) (x10⁶ cells/mL)36.15 24.33Lower than GYLower than GY
Final TiterHighest Lower than 0.5x GYLower than GYLower than GY
Specific Growth Rate (SGR)Improved ---
ViabilityImproved ---
Data synthesized from a study investigating varying concentrations of GY dipeptide in feed media for IgG1-producing CHO-K1 cells in a fed-batch culture.[7][8]

Table 2: Comparison of Different Tyrosine-Containing Dipeptides

ParameterGlycyl-L-Tyrosine (GY)L-Tyrosyl-L-Valine (YV)L-Prolyl-L-Tyrosine (PY)Reference (No Dipeptide)
Maximum Viable Cell Density (x10⁶ cells/mL)~6.0~6.0~4.0 ~6.0
ATP FormationBaselineBaseline~4x Higher Baseline
L-Glutamine Uptake (pmol/cell/day)-1.243-1.028-1.297 -1.373
Data from a study comparing the metabolic impact of different tyrosine-containing dipeptides on IgG1-producing CHO BIBH1 cells.[1][9]

Table 3: Solubility Comparison

CompoundSolubility at Neutral pH
L-Tyrosine< 0.5 g/L[1][2]
L-Tyrosine Disodium Salt Dihydrate~100 mg/mL (in water)[2]
Tyrosine DipeptidesUp to 50-250 times higher than free L-Tyrosine[1][3]

Experimental Protocols

Below are detailed methodologies for key experiments to compare the efficacy of Tyrosine disodium dihydrate and tyrosine dipeptides in CHO cell culture.

Protocol 1: Fed-Batch Culture Performance Evaluation
  • Cell Line and Seed Train:

    • An IgG-producing recombinant CHO cell line is cultured in a chemically defined medium.

    • Cells are passaged every 3-4 days to maintain exponential growth.

    • A seed train is initiated to generate sufficient cell numbers for inoculation of the production bioreactors.

  • Bioreactor Setup and Inoculation:

    • 2L stirred-tank bioreactors are used with a working volume of 1.5L.

    • Bioreactors are equipped with controllers for temperature (37°C), pH (7.0), and dissolved oxygen (e.g., 40% of air saturation).

    • Bioreactors are inoculated at a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).

  • Feeding Strategy:

    • Control Group: Fed with a concentrated feed medium containing L-tyrosine disodium dihydrate. This may require a separate alkaline feed to maintain solubility.[10]

    • Experimental Group(s): Fed with a pH-neutral concentrated feed medium where L-tyrosine is replaced with an equimolar concentration of a tyrosine dipeptide (e.g., Glycyl-L-Tyrosine).

    • Feeding is initiated on day 3 and continues on specified days (e.g., daily or every other day) based on nutrient consumption.

  • Sampling and Analysis:

    • Daily samples are taken to measure:

      • Viable cell density and viability (e.g., using a cell counter).

      • Metabolite concentrations (e.g., glucose, lactate, ammonia, amino acids) using a bioanalyzer.

      • Product titer (e.g., using Protein A HPLC).

  • Data Analysis:

    • Calculate specific growth rate (µ), specific productivity (qP), and substrate consumption/metabolite production rates.

    • Compare the performance parameters between the control and experimental groups.

Protocol 2: Preparation of Concentrated Feed Media
  • Dipeptide-Based Feed (pH Neutral):

    • Dissolve all amino acids, including the tyrosine dipeptide, vitamins, and other components in cell culture grade water.

    • The high solubility of the dipeptide allows for the creation of a single, concentrated, pH-neutral feed.[4]

    • Adjust the final volume and sterilize by filtration (0.22 µm).

  • This compound-Based Feed:

    • Main Feed (Slightly Acidic/Neutral): Dissolve all components except for tyrosine and cysteine.

    • Alkaline Feed: Prepare a separate, highly alkaline (pH > 11) concentrated stock of L-tyrosine disodium dihydrate and L-cysteine.[10]

    • Both feeds are sterilized separately by filtration. During feeding, the alkaline feed must be added slowly to the bioreactor to avoid pH spikes.[6]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_comparison Comparison Groups cluster_analysis Analysis CHO_cells CHO Cell Line (IgG-producing) Seed_Train Seed Train CHO_cells->Seed_Train Bioreactor Bioreactor Inoculation (e.g., 2L Stirred-Tank) Seed_Train->Bioreactor Media_Prep Feed Media Preparation Group_A Control: This compound (Separate Alkaline Feed) Media_Prep->Group_A Group_B Experimental: Tyrosine Dipeptide (pH-Neutral Feed) Media_Prep->Group_B Fed_Batch Fed-Batch Culture (e.g., 14 days) Bioreactor->Fed_Batch Sampling Daily Sampling Fed_Batch->Sampling Group_A->Fed_Batch Group_B->Fed_Batch VCD VCD & Viability Sampling->VCD Metabolites Metabolites Sampling->Metabolites Titer Product Titer Sampling->Titer Data_Analysis Data Analysis & Comparison VCD->Data_Analysis Metabolites->Data_Analysis Titer->Data_Analysis

Caption: Experimental workflow for comparing tyrosine sources in CHO cells.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dipeptide Tyrosine Dipeptide (e.g., Gly-Tyr) Intact_Dipeptide Intact Dipeptide Dipeptide->Intact_Dipeptide Uptake Cleavage Intracellular Cleavage (Peptidases) Intact_Dipeptide->Cleavage Free_Tyr Free L-Tyrosine Cleavage->Free_Tyr Free_AA Free Amino Acid (e.g., Glycine) Cleavage->Free_AA Metabolism Cellular Metabolism Free_Tyr->Metabolism Protein_Synth Protein Synthesis (e.g., mAb) Free_Tyr->Protein_Synth Free_AA->Metabolism

Caption: Uptake and metabolism of tyrosine dipeptides in CHO cells.

Conclusion

The use of tyrosine-containing dipeptides in CHO cell culture media presents a clear advantage over L-tyrosine disodium dihydrate, primarily driven by their superior solubility at neutral pH. This characteristic simplifies process development and manufacturing by enabling the formulation of highly concentrated, single-feed strategies, thereby reducing process complexity and the risk of precipitation. Experimental evidence indicates that dipeptides can positively impact cell culture performance, leading to higher productivity and improved metabolic profiles. While the cost of dipeptides may be higher than that of L-tyrosine disodium dihydrate, the benefits of process simplification, increased robustness, and potentially higher titers can offer a significant return on investment for large-scale biopharmaceutical manufacturing. The choice of the specific dipeptide may also offer opportunities to fine-tune cellular metabolism for optimal performance.

References

Phospho-L-tyrosine Disodium Salt: A Superior Alternative to Tyrosine Disodium Dihydrate for Enhanced Biopharmaceutical Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize cell culture media and improve the efficiency of biopharmaceutical production, Phospho-L-tyrosine disodium (B8443419) salt emerges as a highly effective alternative to the traditionally used Tyrosine disodium dihydrate. This guide provides an objective comparison, supported by experimental data, to highlight the performance advantages of this chemically modified amino acid.

The primary challenge with L-tyrosine and its common salt, this compound, lies in their limited solubility at neutral pH, a critical factor in the formulation of concentrated feed media for fed-batch and perfusion cultures.[1][2] Insufficient tyrosine levels can hinder cell-specific productivity and lead to the incorporation of amino acid variants into the final product.[1] Phospho-L-tyrosine disodium salt, a synthetic derivative, overcomes this fundamental limitation, offering significantly enhanced solubility and stability, thereby streamlining bioprocessing workflows.[3]

Unveiling the Key Differences: A Head-to-Head Comparison

A detailed examination of their physicochemical properties reveals the stark contrast in solubility, which is the cornerstone of Phospho-L-tyrosine disodium salt's superior performance.

PropertyPhospho-L-tyrosine Disodium SaltThis compoundReferences
Molecular Formula C₉H₁₀NNa₂O₆PC₉H₉NO₃Na₂·2H₂O[3][4][5][6][7]
Molecular Weight 305.13 g/mol 261.19 g/mol [3][4][6][7][8]
CAS Number 1610350-91-8122666-87-9[3][4][5][6][7][8]
Solubility in Water 53 g/L100 mg/mL (highly soluble, but precipitates at neutral pH)[9]
Solubility in Concentrated Feeds (neutral pH) Up to 70 g/L< 1 g/L[10]
pH (10 g/L in H₂O) 5.5 - 9.010.5 - 11.5[3][5][7]
Storage Temperature 2-8°CRoom Temperature or 2-8°C[3][7][8][11]
Biological Source SyntheticNon-animal source[3][5]

Enhanced Performance in Cell Culture Applications

The high solubility of Phospho-L-tyrosine disodium salt at neutral pH translates into significant advantages in cell culture, particularly in high-density fed-batch and perfusion systems used for monoclonal antibody (mAb) production.

Benefits of Phospho-L-tyrosine Disodium Salt:

  • Simplified Fed-Batch Processes: Enables the formulation of a single, highly concentrated, pH-neutral feed, eliminating the need for separate alkaline feeds.[3][10] This reduces the complexity of feeding strategies and minimizes the risk of pH fluctuations and precipitation in the bioreactor.[1][10]

  • Prevention of Caustic Shocks: By avoiding high pH feeds, the risk of "caustic shocks" to the cells is eliminated, leading to a more stable and predictable culture environment.

  • Improved Media Stability: Concentrated feeds containing Phospho-L-tyrosine disodium salt exhibit greater stability, with no degradation or precipitation observed over extended periods.[10]

  • Reduced Contamination Risk: A simplified, single-feed process reduces the number of manipulations required, thereby lowering the risk of contamination.

  • Consistent Product Quality: Studies have shown that the use of Phospho-L-tyrosine disodium salt in concentrated feeds does not lead to detectable modifications in the amino acid sequence, glycosylation, or charge variant profile of a model IgG1.[10]

Experimental Protocols

Preparation of a Concentrated, pH-Neutral Feed Medium

This protocol describes the preparation of a concentrated feed medium supplemented with Phospho-L-tyrosine disodium salt, suitable for fed-batch cultures of CHO cells.

Materials:

  • Basal cell culture medium powder

  • Phospho-L-tyrosine disodium salt

  • Other amino acids and nutrients as required

  • Water for Injection (WFI)

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Procedure:

  • Calculate the required amounts of each component to achieve the desired final concentrations in the feed medium.

  • Add the basal medium powder and all other components, except for Phospho-L-tyrosine disodium salt, to approximately 80% of the final volume of WFI.

  • Mix until all components are fully dissolved.

  • Adjust the pH of the solution to the desired neutral range (e.g., 7.0 - 7.4) using HCl or NaOH.

  • Add the pre-weighed Phospho-L-tyrosine disodium salt to the solution and mix until completely dissolved.

  • Bring the final volume to 100% with WFI.

  • Verify the final pH and adjust if necessary.

  • Sterile filter the final feed medium using a 0.22 µm filter.

  • Store the sterile feed medium at 2-8°C.

Visualizing the Advantage: Simplified Workflow

The following diagram illustrates the streamlined workflow achieved by using Phospho-L-tyrosine disodium salt.

G cluster_0 Traditional Workflow with this compound cluster_1 Simplified Workflow with Phospho-L-tyrosine Disodium Salt A Prepare Basal Feed Medium C Complex Feeding Strategy (Multiple Feeds) A->C B Prepare Separate Alkaline Tyrosine Feed B->C D Risk of pH Spikes & Precipitation C->D E Prepare Single, Concentrated, pH-Neutral Feed F Simplified Feeding Strategy E->F G Stable Bioreactor Environment F->G

Caption: Comparison of cell culture feeding workflows.

Signaling Pathway Integration

Phospho-L-tyrosine itself is a key component in cellular signal transduction. While the primary advantage of the disodium salt is its use as a soluble tyrosine source, it's important to understand how cells process it. The following diagram shows the proposed intracellular processing.

G pTyr_ext Phospho-L-tyrosine (extracellular) transporter Amino Acid Transporter pTyr_ext->transporter Uptake pTyr_int Phospho-L-tyrosine (intracellular) transporter->pTyr_int phosphatase Intracellular Phosphatases pTyr_int->phosphatase Tyr L-tyrosine phosphatase->Tyr Dephosphorylation protein_syn Protein Synthesis Tyr->protein_syn signal_path Signaling Pathways Tyr->signal_path

Caption: Proposed intracellular fate of Phospho-L-tyrosine.

References

A Comparative Guide to Tyrosine Supplementation in Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing Monoclonal Antibody Titer and Quality Through Strategic Tyrosine Source Selection

The production of monoclonal antibodies (mAbs) in Chinese hamster ovary (CHO) cells is a cornerstone of the biopharmaceutical industry. Achieving high titers of mAbs with desired quality attributes is a critical goal for process development. Tyrosine, an essential amino acid, plays a pivotal role in cell growth and protein synthesis. However, its low solubility at neutral pH presents a significant challenge in developing concentrated, pH-neutral feed media for fed-batch cultures. This guide provides a comprehensive comparison of different tyrosine sources, summarizing key experimental findings on their effects on mAb titer and quality, and offering detailed experimental protocols to aid in the design of future studies.

Data Presentation: Performance of Different Tyrosine Sources

The following tables summarize quantitative data from studies comparing the effects of L-tyrosine and various dipeptide tyrosine sources on key performance indicators in mAb production.

Table 1: Effect of Tyrosine Source on CHO Cell Growth and mAb Titer

Tyrosine SourceConcentrationPeak Viable Cell Density (VCD) (x 10^6 cells/mL)Final mAb Titer (g/L)Specific Productivity (qp) (pg/cell/day)Reference
L-Tyrosine (High) High~18~3.5~25[1]
L-Tyrosine (Low) Low~12~2.0~15[1]
Glycyl-L-Tyrosine (GY) 0.5x~14~4.0Increased vs. L-Tyr[2][3]
Glycyl-L-Tyrosine (GY) 1.0x~13.5~3.8-[2][3]
L-Prolyl-L-Tyrosine (PY) 0.5 mM~4.0Not ReportedNot Reported[4]
Glycyl-L-Tyrosine (GY) 0.5 mM~6.0Not ReportedNot Reported[4]
L-Tyrosyl-L-Valine (YV) 0.5 mM~6.0Not ReportedNot Reported[4]

Table 2: Impact of Tyrosine Source on Monoclonal Antibody Quality Attributes

Tyrosine Source/ConditionAggregation (%)Lysine (B10760008) Variants (%)Intact Antibody (%)NotesReference
L-Tyrosine (High) LowerLowerHigherHigh tyrosine levels are crucial for maintaining product quality.[1]
L-Tyrosine (Low) HigherNoticeably IncreasedNotably DecreasedTyrosine limitation leads to a downregulation of carboxypeptidases, increasing lysine variants. The reductive environment in the supernatant also decreases intact antibody content.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research in bioprocessing. Below are synthesized protocols based on the cited literature for evaluating the effect of different tyrosine sources.

Cell Line and Culture Maintenance
  • Cell Line: IgG1-producing recombinant Chinese hamster ovary (CHO-K1) cells are commonly used.[2]

  • Culture Medium: A chemically defined medium, often proprietary, is used for routine culture and expansion. The medium is typically supplemented with L-glutamine.

  • Culture Conditions: Cells are maintained in suspension culture in shake flasks or bioreactors at 37°C, 5% CO2, and with agitation (e.g., 120-150 rpm).

Fed-Batch Culture in Minibioreactors
  • Bioreactors: Ambr® 15 minibioreactors are frequently used for high-throughput process development.[2]

  • Inoculum: Bioreactors are inoculated at a starting viable cell density of approximately 3 x 10^5 cells/mL in a working volume of 12 mL.[2]

  • Process Parameters:

    • Temperature: Maintained at 37°C.

    • pH: Controlled at 7.0 ± 0.05 using CO2 and sodium carbonate.[2]

    • Dissolved Oxygen (DO): Maintained at a setpoint (e.g., 40-50%) through a cascade of air and oxygen sparging.

    • Agitation: Set to a specific speed, for example, 1200 rpm.[2]

  • Feeding Strategy:

    • A concentrated, pH-neutral feed medium is added starting from day 3 or 4 of the culture.

    • Tyrosine Source Comparison: Different tyrosine sources are added to the feed medium at varying concentrations. For example, L-tyrosine can be prepared in a separate alkaline stock solution, while dipeptides like Gly-Tyr can be dissolved directly in the neutral feed medium.[2][5]

    • Glucose Feed: Glucose is added in bolus feeds to maintain a target concentration (e.g., 6-7 g/L).[2]

Analytical Methods
  • Cell Density and Viability: Measured using a cell counter (e.g., Vi-CELL XR).

  • Metabolite Analysis: Glucose, lactate, and ammonia (B1221849) concentrations are measured using a biochemistry analyzer (e.g., BioProfile FLEX2).

  • mAb Titer: Determined by Protein A high-performance liquid chromatography (HPLC).

  • mAb Quality Attributes:

    • Aggregation: Analyzed by size exclusion chromatography (SEC).

    • Charge Variants: Assessed using ion-exchange chromatography (IEX) or imaged capillary isoelectric focusing (icIEF).

Visualizing the Process and Pathways

To better understand the experimental workflow and the underlying cellular mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream & Analysis Cell_Expansion Cell Line Expansion (Shake Flasks) Bioreactor_Inoculation Bioreactor Inoculation (ambr® 15) Cell_Expansion->Bioreactor_Inoculation Fed_Batch_Culture Fed-Batch Culture (14 days) Bioreactor_Inoculation->Fed_Batch_Culture Harvest Culture Harvest Fed_Batch_Culture->Harvest Feeding Feeding Strategy (Different Tyrosine Sources) Feeding->Fed_Batch_Culture Clarification Clarification (Centrifugation/Filtration) Harvest->Clarification Purification mAb Purification (Protein A Chromatography) Clarification->Purification Analysis Quality Analysis (SEC, IEX, etc.) Purification->Analysis

Caption: Experimental workflow for comparing tyrosine sources.

Tyrosine_Metabolism cluster_Extracellular Extracellular cluster_Intracellular Intracellular L_Tyr L-Tyrosine Tyr_pool Intracellular Tyrosine Pool L_Tyr->Tyr_pool Amino Acid Transporters Dipeptide Tyrosine Dipeptide (e.g., Gly-Tyr) Dipeptidase Dipeptidase Dipeptide->Dipeptidase Peptide Transporters mAb Monoclonal Antibody Synthesis Tyr_pool->mAb Metabolism Other Metabolic Pathways (e.g., Energy Production) Tyr_pool->Metabolism mTOR mTOR Pathway Tyr_pool->mTOR influences Dipeptidase->Tyr_pool mTOR->mAb regulates

Caption: Cellular uptake and metabolism of tyrosine sources.

Discussion and Conclusion

The choice of tyrosine source has a demonstrable impact on monoclonal antibody production in CHO cells. While L-tyrosine is the fundamental amino acid, its poor solubility necessitates the use of alkaline feed streams, which can complicate process control. Dipeptides such as Gly-Tyr offer a promising alternative, enabling the formulation of concentrated, pH-neutral feeds.

Experimental data suggests that dipeptide supplementation can lead to comparable or even improved mAb titers compared to traditional L-tyrosine feeding strategies.[2][3] For instance, the use of Gly-Tyr has been shown to enhance specific productivity.[2][3] However, not all dipeptides behave similarly. L-prolyl-L-tyrosine (PY), for example, has been observed to reduce viable cell density, while Gly-Tyr (GY) and L-tyrosyl-L-valine (YV) did not have the same negative effect.[4] This highlights the importance of empirical testing to determine the optimal dipeptide for a specific cell line and process.

Furthermore, maintaining an adequate supply of tyrosine is critical for ensuring mAb quality. Tyrosine limitation has been directly linked to increased levels of aggregates and lysine variants, as well as a decrease in the proportion of intact antibody.[1] The increase in lysine variants is attributed to the downregulation of carboxypeptidases responsible for C-terminal lysine cleavage.[1]

References

Validating the Impact of Tyrosine Concentration on Protein Glycosylation: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the impact of varying tyrosine concentrations on the production and quality of recombinant proteins, with a focus on monoclonal antibodies (mAbs) produced in Chinese Hamster Ovary (CHO) cells. While direct experimental data on the specific influence of tyrosine concentration on protein glycosylation is limited in publicly available literature, this document summarizes the established effects on other critical quality attributes and provides the necessary experimental protocols to investigate glycosylation impacts.

Comparative Analysis of Tyrosine Concentration on Monoclonal Antibody Production

Tyrosine is an essential amino acid for robust cell growth and protein synthesis. Its concentration in cell culture media can significantly influence the yield and quality of recombinant proteins. Studies have shown that maintaining an adequate supply of tyrosine is crucial for optimal process performance.

A key study investigated the effects of high-tyrosine (H-T) versus low-tyrosine (L-T) concentrations in fed-batch cultures of recombinant CHO cells producing an IgG1 monoclonal antibody. The results of this study are summarized below and highlight the detrimental effects of tyrosine limitation.

Data Summary: High vs. Low Tyrosine Concentration in rCHO Fed-Batch Culture

ParameterHigh Tyrosine (H-T)Low Tyrosine (L-T)Impact of Low Tyrosine
Cell Growth Higher viable cell densityDistinct reduction in viable cell densityNegative
Productivity Higher specific production rateDistinct reduction in specific production rateNegative
Final mAb Titer Significantly higherSharply reducedNegative
Intact Antibody Content Higher percentageNotable decreaseNegative
Lysine (B10760008) Variants Lower percentageNoticeably increased contentNegative
Aggregate Content Higher percentageReduced contentPositive (Note: This may be an indirect effect)

Data summarized from a study by Zhang et al. (2020) investigating the impact of tyrosine on mAb production in rCHO cell cultures.[1]

The scarcity of tyrosine was found to impair translation efficiency, leading to a sharp reduction in antibody titer.[1] Furthermore, low tyrosine conditions led to an increase in C-terminal lysine variants, which is an important quality attribute to control for therapeutic antibodies.[1]

Potential Implications for Protein Glycosylation

While the aforementioned study did not specifically report on changes in the N-glycan profile, it is well-established that the availability of amino acids can influence protein glycosylation.[2][3] The general metabolic state of the cell, which is heavily dependent on nutrient availability, can impact the pool of nucleotide sugar precursors required for the synthesis of glycans.

Given that tyrosine limitation has a pronounced negative effect on overall cell health and protein synthesis, it is plausible that it could also indirectly affect the consistency and quality of protein glycosylation. However, without direct experimental evidence, this remains a hypothesis. To validate the specific impact of tyrosine concentration on glycosylation, the experimental protocols outlined below can be employed.

Experimental Protocols

Protocol 1: Fed-Batch Culture of rCHO Cells with Varying Tyrosine Concentrations

This protocol describes a general procedure for conducting fed-batch cultures to compare the effects of different tyrosine concentrations.

  • Cell Line and Media:

    • Use a recombinant CHO cell line expressing the glycoprotein (B1211001) of interest.

    • Employ a chemically defined basal medium and a compatible feed medium. The feed media will be prepared with either high or low concentrations of tyrosine.

  • Bioreactor Setup:

    • Inoculate shake flasks or bench-top bioreactors with the rCHO cells at a seeding density of approximately 0.5 x 10^6 cells/mL.

    • Maintain standard culture conditions (e.g., 37°C, 5% CO2, controlled pH and dissolved oxygen).

  • Feeding Strategy:

    • Initiate feeding on day 3 of the culture.

    • For the High Tyrosine (H-T) group , use a feed medium with a standard or elevated concentration of tyrosine.

    • For the Low Tyrosine (L-T) group , use a feed medium with a significantly reduced concentration of tyrosine.

    • Administer the feed periodically (e.g., daily or every other day) based on a pre-determined schedule or in response to nutrient consumption.

  • Sampling and Analysis:

    • Collect samples daily to monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia).

    • At the end of the culture (e.g., day 14), harvest the supernatant for protein purification and subsequent analysis of product titer and quality attributes, including glycosylation.

Protocol 2: N-Glycan Profiling of Monoclonal Antibodies by HILIC-HPLC

This protocol outlines the steps for releasing and analyzing N-linked glycans from a purified glycoprotein.

  • Glycan Release:

    • Denature the purified antibody sample (approximately 100 µg) using a denaturing buffer (e.g., containing SDS and a reducing agent).

    • Release the N-glycans by incubating the denatured sample with the enzyme Peptide-N-Glycosidase F (PNGase F) overnight at 37°C.

  • Glycan Labeling:

    • Following release, label the glycans with a fluorescent tag, such as 2-aminobenzamide (B116534) (2-AB), by incubation at 65°C for 2-3 hours. This allows for sensitive detection during HPLC analysis.

  • Purification of Labeled Glycans:

    • Remove excess fluorescent label from the sample using a cleanup cartridge (e.g., a hydrophilic interaction liquid chromatography solid-phase extraction (HILIC-SPE) cartridge).

  • HILIC-HPLC Analysis:

    • Reconstitute the purified, labeled glycans in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Inject the sample onto a HILIC column (e.g., a column packed with amide-functionalized silica).

    • Separate the glycans using a gradient of an aqueous mobile phase (e.g., ammonium (B1175870) formate) and an organic mobile phase (e.g., acetonitrile).

    • Detect the fluorescently labeled glycans using a fluorescence detector.

    • Identify and quantify the different glycan species by comparing their retention times to a labeled glycan standard library (e.g., a dextran (B179266) ladder) and integrating the peak areas.

Protocol 3: Quantification of Sialic Acids by HPLC

This protocol describes a method for quantifying the total sialic acid content of a glycoprotein.

  • Sialic Acid Release:

    • Release sialic acids from the glycoprotein by mild acid hydrolysis (e.g., incubation in 2M acetic acid at 80°C for 2 hours).

  • Derivatization:

    • Derivatize the released sialic acids with a fluorescent labeling reagent, such as 1,2-diamino-4,5-methylenedioxybenzene (DMB). This reaction is specific to the α-keto acid group of sialic acids.

  • RP-HPLC Analysis:

    • Separate the DMB-labeled sialic acids using a reversed-phase HPLC (RP-HPLC) column (e.g., a C18 column).

    • Use a fluorescence detector for detection.

  • Quantification:

    • Quantify the amounts of different sialic acids (e.g., N-acetylneuraminic acid (Neu5Ac) and N-glycolylneuraminic acid (Neu5Gc)) by comparing the peak areas to a standard curve generated with known concentrations of sialic acid standards.

Visualizations

experimental_workflow cluster_culture Cell Culture cluster_purification Purification & Analysis cluster_glycan_analysis Glycosylation Analysis start Inoculation of rCHO Cells culture Fed-Batch Culture (High vs. Low Tyrosine) start->culture sampling Daily Sampling (VCD, Metabolites) culture->sampling harvest Harvest Supernatant sampling->harvest purify Protein A Purification harvest->purify titer Titer Quantification purify->titer quality Quality Analysis purify->quality release N-Glycan Release (PNGase F) quality->release sialic_acid Sialic Acid Quantification quality->sialic_acid labeling Fluorescent Labeling (e.g., 2-AB) release->labeling hilic HILIC-HPLC Analysis labeling->hilic

Caption: Experimental workflow for validating the impact of tyrosine concentration.

n_glycosylation_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus er_start Precursor Assembly er_transfer Transfer to Protein (Asparagine) er_start->er_transfer er_trimming Glucose & Mannose Trimming er_transfer->er_trimming cis_golgi Mannose Removal er_trimming->cis_golgi Transport medial_golgi GlcNAc Addition (Branching) cis_golgi->medial_golgi trans_golgi Galactose & Sialic Acid Addition (Capping) medial_golgi->trans_golgi Secreted Glycoprotein Secreted Glycoprotein trans_golgi->Secreted Glycoprotein

Caption: Simplified N-glycosylation pathway in the ER and Golgi apparatus.

logical_diagram cluster_condition Condition cluster_known_effects Known Effects cluster_potential_effects Potential Effects low_tyr Low Tyrosine Concentration cell_growth Reduced Cell Growth low_tyr->cell_growth productivity Reduced Specific Productivity low_tyr->productivity lysine_variants Increased Lysine Variants low_tyr->lysine_variants altered_metabolism Altered Cellular Metabolism low_tyr->altered_metabolism glycosylation Altered Protein Glycosylation (Hypothesized) altered_metabolism->glycosylation Indirectly Impacts

Caption: Known and potential effects of tyrosine limitation in cell culture.

References

Revolutionizing Fed-Batch Cultures: A Comparative Analysis of Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving to optimize protein production in fed-batch cultures, the limited solubility of L-tyrosine presents a significant bottleneck. This guide provides an objective, data-driven comparison of commercially available tyrosine derivatives, offering a solution to this long-standing challenge. By enabling highly concentrated, neutral-pH feed streams, these derivatives simplify fed-batch strategies, enhance process robustness, and have the potential to significantly boost product titers.

The inherent low solubility of L-tyrosine in aqueous solutions at neutral pH has traditionally forced a compromise in bioprocess design. To prevent precipitation, L-tyrosine is often prepared in a separate, alkaline feed solution. This "two-feed" strategy complicates process control, increases the risk of pH excursions upon addition to the bioreactor, and can lead to precipitation of other media components. The development of soluble tyrosine derivatives has emerged as a key strategy to overcome these limitations, paving the way for simplified and more efficient single-feed fed-batch processes.[1]

This guide delves into a comparative analysis of two primary classes of tyrosine derivatives: phosphorylated tyrosine and tyrosine-containing dipeptides. We will examine their mechanisms of action, present available experimental data on their performance, and provide detailed experimental protocols to aid in their evaluation and implementation.

Performance Snapshot: Tyrosine Derivatives at a Glance

The following table summarizes the key characteristics and reported performance metrics of different tyrosine sources in fed-batch cultures of Chinese Hamster Ovary (CHO) cells, a workhorse for recombinant protein production. It is important to note that the data presented is compiled from different studies and, therefore, direct comparisons should be made with caution.

Tyrosine SourceKey AdvantageReported Peak Viable Cell Density (VCD) (x 10^6 cells/mL)Reported Product Titer ImprovementMechanism of Tyrosine Release
L-Tyrosine Standard amino acidVariable (often limiting)BaselineDirect uptake
Phosphotyrosine High solubility, enables single neutral pH feedComparable to or higher than two-feed strategyDoubled specific productivity vs. two-feed[2]Extracellular cleavage by phosphatases[3]
Glycyl-L-tyrosine (GY) High solubility, dipeptide uptake~6.0[4]Not specified in direct comparisonIntracellular cleavage by peptidases[4]
L-tyrosyl-L-valine (YV) High solubility, dipeptide uptake~6.0[4]Not specified in direct comparisonIntracellular cleavage by peptidases[4]
L-prolyl-L-tyrosine (PY) High solubility, enhanced metabolic effect~4.0 (lower VCD but higher ATP)[4]Not specified in direct comparisonIntracellular cleavage by peptidases[4]

Note: The performance of each derivative can be highly dependent on the specific cell line, process parameters, and media formulation. The data above should be considered as a guide for initial selection and further optimization is recommended.

Deep Dive into Tyrosine Derivatives

Phosphotyrosine: The Soluble Precursor

Phosphotyrosine, typically used as a disodium (B8443419) salt, offers a significant solubility advantage over L-tyrosine.[5] This allows for the formulation of highly concentrated, neutral pH feed media, thereby eliminating the need for a separate alkaline feed.

The mechanism of tyrosine release from phosphotyrosine is elegant in its simplicity. Ecto-phosphatases, enzymes present on the outer surface of the cell membrane, cleave the phosphate (B84403) group, releasing free L-tyrosine into the culture medium for direct uptake by the cells.[3] This process has been shown to be efficient, with no detectable intracellular accumulation of phosphotyrosine or its incorporation into the final product.[3]

A study comparing a single-feed strategy using phosphotyrosine and S-sulfocysteine to a traditional two-feed (alkaline tyrosine/cysteine) process demonstrated a significant improvement in performance. The single-feed strategy resulted in a longer culture duration and a doubling of the specific productivity of the monoclonal antibody.[2]

Dipeptides: Leveraging Cellular Uptake Mechanisms

Tyrosine-containing dipeptides, such as Glycyl-L-tyrosine (GY), L-tyrosyl-L-valine (YV), and L-prolyl-L-tyrosine (PY), provide another effective means of delivering tyrosine in a highly soluble form.[4] These dipeptides are taken up by the cells through specific peptide transporters and are subsequently cleaved by intracellular peptidases to release free L-tyrosine and the partner amino acid.[4]

A comparative study of GY, YV, and PY in CHO cell cultures revealed interesting differences in their metabolic impact. While GY and YV showed similar performance to the control in terms of viable cell density, the use of PY resulted in a lower peak VCD.[4] However, metabolic flux analysis indicated that PY supplementation led to a significant increase in ATP formation, suggesting a potential for enhanced specific productivity.[4] This highlights that the choice of the partner amino acid in the dipeptide can have a profound effect on cellular metabolism.

Visualizing the Pathways and Processes

To better understand the concepts discussed, the following diagrams illustrate the key metabolic pathways and a generalized experimental workflow for comparing tyrosine derivatives.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Phosphotyrosine Phosphotyrosine Phosphatase Phosphatase Phosphotyrosine->Phosphatase Cleavage L-Tyrosine_free L-Tyrosine_free L-Tyrosine_uptake L-Tyrosine L-Tyrosine_free->L-Tyrosine_uptake Uptake Phosphatase->L-Tyrosine_free Protein_Synthesis Protein_Synthesis L-Tyrosine_uptake->Protein_Synthesis

Phosphotyrosine Utilization Pathway

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Dipeptide Tyrosine Dipeptide (e.g., GY, YV, PY) Dipeptide_uptake Tyrosine Dipeptide Dipeptide->Dipeptide_uptake Peptide Transporter Peptidase Peptidase Dipeptide_uptake->Peptidase Cleavage L-Tyrosine_released L-Tyrosine Peptidase->L-Tyrosine_released Partner_AA Partner Amino Acid Peptidase->Partner_AA Protein_Synthesis Protein_Synthesis L-Tyrosine_released->Protein_Synthesis Metabolism Metabolism Partner_AA->Metabolism

Dipeptide Utilization Pathway

cluster_feeds Feed Formulations cluster_analytics Key Analyses Start Start Cell_Line_Selection Select CHO Cell Line Start->Cell_Line_Selection Basal_Media_Prep Prepare Basal Medium Cell_Line_Selection->Basal_Media_Prep Feed_Media_Prep Prepare Feed Media with Tyrosine Derivatives Basal_Media_Prep->Feed_Media_Prep Bioreactor_Setup Bioreactor Setup and Inoculation Feed_Media_Prep->Bioreactor_Setup Control Control (L-Tyrosine) Phosphotyrosine Phosphotyrosine Dipeptide1 Dipeptide 1 (e.g., GY) Dipeptide2 Dipeptide 2 (e.g., PY) Fed_Batch_Culture Fed-Batch Culture with Defined Feeding Strategy Bioreactor_Setup->Fed_Batch_Culture Sampling Regular Sampling and Analysis Fed_Batch_Culture->Sampling Data_Analysis Data Analysis and Comparison Sampling->Data_Analysis VCD_Viability VCD & Viability Metabolites Metabolite Analysis (Glucose, Lactate, etc.) Titer Product Titer (e.g., mAb) Product_Quality Product Quality Attributes End End Data_Analysis->End

Experimental Workflow for Comparison

Experimental Protocols

The following provides a generalized methodology for a fed-batch culture experiment to compare different tyrosine derivatives. Specific parameters will need to be optimized for individual cell lines and processes.

Cell Line and Culture Maintenance
  • Cell Line: A recombinant Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody (mAb).

  • Culture Medium: A chemically defined, serum-free CHO cell culture medium.

  • Culture Conditions: Cells are maintained in suspension culture in shake flasks at 37°C, 5% CO2, and 85% humidity with agitation.

Bioreactor Fed-Batch Culture
  • Bioreactors: 2L stirred-tank bioreactors with a working volume of 1.5L.

  • Inoculum: Inoculate bioreactors at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Process Parameters:

    • Temperature: 37°C (may be shifted to a lower temperature, e.g., 32°C, during the production phase).

    • pH: Maintain at a setpoint (e.g., 7.0) using CO2 and a liquid base (e.g., sodium carbonate).

    • Dissolved Oxygen (DO): Maintain at a setpoint (e.g., 40%) by sparging with air and oxygen.

  • Basal Medium: The initial culture medium in the bioreactor.

  • Feed Media:

    • Control Group: A concentrated feed medium with L-tyrosine dissolved in an alkaline solution (two-feed strategy).

    • Test Group 1 (Phosphotyrosine): A concentrated, neutral pH feed medium containing phosphotyrosine.

    • Test Group 2 (Dipeptides): Concentrated, neutral pH feed media, each containing a different tyrosine dipeptide (e.g., GY, YV, PY).

  • Feeding Strategy: A pre-determined feeding regimen (e.g., daily bolus feeds or continuous feed) is initiated on a specific day of the culture (e.g., day 3). The feed volume is calculated based on the anticipated nutrient consumption rates.

Sampling and Analytical Methods
  • Sampling: Samples are taken daily from the bioreactors for analysis.

  • Cell Density and Viability: Measured using a cell counter (e.g., Vi-CELL).

  • Metabolite Analysis: Glucose, lactate, glutamine, and ammonia (B1221849) concentrations are measured using a biochemistry analyzer (e.g., BioProfile).

  • Product Titer: The concentration of the mAb is determined by Protein A HPLC.

  • Product Quality Analysis: At the end of the culture, the mAb is purified and analyzed for critical quality attributes such as aggregation (size exclusion chromatography), charge variants (ion-exchange chromatography), and glycosylation profile (e.g., HILIC-UPLC).

Conclusion

The use of tyrosine derivatives, such as phosphotyrosine and dipeptides, offers a robust solution to the solubility challenges of L-tyrosine in fed-batch cultures. By enabling the use of highly concentrated, neutral pH feed media, these derivatives simplify process operations, reduce the risk of pH-related process deviations, and can lead to significant improvements in cell culture performance and product yield. While the available data suggests that both phosphotyrosine and certain dipeptides are effective, the optimal choice may depend on the specific cell line and process objectives. The enhanced ATP production observed with L-prolyl-L-tyrosine suggests that the metabolic impact of the partner amino acid in dipeptides is a critical consideration for process optimization. Further head-to-head comparative studies under identical conditions are warranted to provide a definitive ranking of these promising alternatives. Researchers and process development scientists are encouraged to evaluate these derivatives in their specific systems to unlock the full potential of their fed-batch cultures.

References

A Comparative Guide to Tyrosine Limitation on Protein Sequence Variants in Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of tyrosine limitation on monoclonal antibody (mAb) production, with a focus on protein sequence variants and other critical quality attributes (CQAs). Experimental data from various studies are summarized to offer a comprehensive overview for researchers in the biopharmaceutical field.

Introduction

The fidelity of protein synthesis is paramount in the production of therapeutic monoclonal antibodies. Amino acid limitation in cell culture media is a known factor that can compromise this fidelity, leading to product-related impurities such as sequence variants. Tyrosine, an essential amino acid with poor solubility, is a frequent subject of investigation due to its significant impact on cell growth, productivity, and protein quality. Understanding the specific consequences of tyrosine limitation is crucial for optimizing cell culture processes and ensuring the safety and efficacy of therapeutic proteins.

Effects of Tyrosine Limitation on mAb Production and Quality

Tyrosine depletion during fed-batch cultures of recombinant Chinese hamster ovary (rCHO) cells has been shown to have a cascade of negative effects on monoclonal antibody production. The scarcity of this crucial amino acid leads to a notable reduction in viable cell density and the specific antibody production rate, resulting in a significantly lower product titer.[1][2][3] This is thought to be linked to impaired translation efficiency when tyrosine becomes a limiting substrate.[1][3]

Protein Sequence Variants

A primary concern with tyrosine limitation is the emergence of protein sequence variants (SVs), which are unintended changes in the amino acid sequence of the mAb.[4] In the case of tyrosine depletion, residues of this amino acid in the recombinant mAbs can be substituted with structurally similar amino acids, primarily phenylalanine and also histidine.[4] These SVs have been observed at low levels (≤3%) in multiple locations throughout the mAbs.[4]

This phenomenon is not a result of DNA mutation but rather a mistranslation event.[4] The proposed mechanism is the mischarging of the tyrosine-specific transfer RNA (tRNA(Tyr)) with phenylalanine due to their structural similarities, a process that is exacerbated by the absence of tyrosine.[4] Studies have demonstrated that phenylalanine is the preferentially misincorporated amino acid over histidine when tyrosine is absent.[4] Importantly, supplementing the cell culture with tyrosine has been shown to eliminate these specific sequence variants.[4]

Other Critical Quality Attributes

Beyond sequence variants, tyrosine limitation can alter other critical quality attributes of the produced mAb. A notable effect is a significant increase in lysine (B10760008) variant content, which is attributed to the downregulation of two carboxypeptidases, CpB and CpH.[1][3] Additionally, a decrease in the content of intact antibody has been observed under low tyrosine conditions, a consequence of an elevated reductive level in the supernatant.[1][2][3] Interestingly, tyrosine limitation has also been associated with a reduction in the aggregate content of the mAb, a phenomenon potentially linked to the accumulation of extracellular cystine.[1][2][3]

Comparison with Other Amino Acid Limitations

While tyrosine limitation has distinct effects, the limitation of other amino acids also impacts mAb production, though the specific consequences can differ.

FeatureTyrosine LimitationCysteine LimitationAsparagine Limitation
Cell Growth & Viability Distinct reduction in viable cell density; can induce autophagic cell death.[1][3]Detrimental to cell proliferation.Can cause growth arrest.[1]
mAb Titer Sharply reduced titer.[1][3]Detrimental to productivity.No significant effect on productivity in some cases, but can be essential in others.[1]
Sequence Variants Increased phenylalanine and histidine misincorporation.[4]Can lead to Cystine to Tyrosine sequence variants.[3]N/A
Other CQAs Increased lysine variants, decreased intact antibody, reduced aggregation.[1][3]Reduced fucosylation.No significant effect on glycosylation.
Metabolic Impact Inhibition of mTOR pathway, leading to autophagy.[5]Increased oxidative damage to mitochondria.Increased pyruvate (B1213749) uptake, altered nitrogen metabolism.[1]

Signaling Pathways and Experimental Workflows

mTOR Signaling Pathway Under Tyrosine Starvation

Tyrosine starvation has been shown to inhibit the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism. The inhibition of mTOR under tyrosine-limited conditions can initiate autophagy, a cellular process of self-degradation of components, which can subsequently lead to autophagic cell death and a decrease in culture pH.[5]

cluster_limitation Tyrosine Limitation Tyrosine Tyrosine mTORC1 mTORC1 Tyrosine->mTORC1 Activates Protein_Synthesis Protein Synthesis (mAb Production) mTORC1->Protein_Synthesis Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Cell_Death Autophagic Cell Death Autophagy->Cell_Death Tyrosine_Limited Tyrosine Depletion mTORC1_Inhibited mTORC1 Inhibition Tyrosine_Limited->mTORC1_Inhibited Leads to Start Start: CHO Cell Line Producing mAb Culture Cell Culture in Tyrosine-Deficient Basal Medium Start->Culture Control Control Group: Sufficient Tyrosine Supplementation Culture->Control Experimental Experimental Group: Limited Tyrosine Supplementation Culture->Experimental Monitoring In-Process Monitoring: - Viable Cell Density - mAb Titer - Amino Acid Concentration Control->Monitoring Experimental->Monitoring Harvest Harvest & Purification of mAb Monitoring->Harvest Analysis Product Quality Analysis: - Sequence Variant Analysis (LC-MS/MS) - Aggregation (SEC) - Charge Variants (IEX) Harvest->Analysis End End: Comparative Data Analysis Analysis->End

References

The Tyrosine Dilemma: A Comparative Transcriptomic Guide to CHO Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of biopharmaceutical production, optimizing cell culture conditions is paramount. Among the essential amino acids for Chinese Hamster Ovary (CHO) cells, tyrosine plays a critical, yet multifaceted role. Its availability directly impacts cell growth, productivity, and the quality of recombinant proteins. This guide provides a comparative overview of how varying tyrosine concentrations affect CHO cells at the transcriptomic level, supported by physiological and metabolic data.

Physiological and Metabolic Responses to Tyrosine Availability

Tyrosine concentration significantly influences the physiological state and metabolic activity of CHO cells. A summary of these effects, collated from various studies, is presented below.

ParameterHigh Tyrosine AvailabilityLow Tyrosine Availability (Limitation/Starvation)
Cell Growth Supports robust cell growth and higher peak viable cell density (VCD).Leads to a significant reduction in peak VCD and can induce growth arrest.[1][2][3]
Cell Viability Maintains high cell viability throughout the culture process.Induces rapid cell death, primarily through excessive autophagy.[1][2][3]
Specific Productivity (qP) Essential for maintaining high specific productivity of recombinant proteins.[1]Correlated with a distinct reduction in the specific production rate of antibodies.[1]
Product Quality Supplementation helps to eliminate sequence variants in monoclonal antibodies (mAbs).Can lead to the misincorporation of other amino acids (e.g., phenylalanine, histidine) in place of tyrosine, creating sequence variants.[4]
Metabolism Supports normal metabolic function. However, excessive levels can lead to increased oxidative stress.[5]Can trigger metabolic shifts and stress responses.
Autophagy Normal physiological levels of autophagy.Induces autophagy through the inhibition of the mTOR signaling pathway.[1][2][3]
Endoplasmic Reticulum (ER) Stress Can suppress ER stress and apoptosis.[6][7]Can contribute to ER stress.
Culture pH Helps in maintaining a stable culture pH.Associated with a decrease in culture pH during the production phase.[1][2]

Experimental Protocols

To investigate the transcriptomic and physiological responses of CHO cells to tyrosine availability, a well-designed experiment is crucial. Below is a detailed methodology based on protocols described in the cited literature.

Cell Line and Culture Conditions
  • Cell Line: A recombinant CHO cell line producing a monoclonal antibody (e.g., CHO-K1, CHO-S, DG44).

  • Basal Medium: A chemically defined, serum-free CHO cell culture medium.

  • Culture System: Fed-batch cultures in shake flasks or controlled bioreactors.

  • Seeding Density: A typical seeding density of 0.3 x 10^6 to 0.5 x 10^6 viable cells/mL.

  • Culture Duration: 10-14 days.

Experimental Groups
  • High Tyrosine Group: Basal medium supplemented with a high concentration of tyrosine (e.g., 5.5 mM cumulative addition).[2]

  • Low Tyrosine Group: Basal medium with a low, growth-limiting concentration of tyrosine (e.g., 0.6 mM cumulative addition).[2]

  • Control Group: Basal medium with a standard, non-limiting concentration of tyrosine.

Sampling and Analytical Methods
  • Cell Growth and Viability: Determined daily using a cell counter (e.g., Vi-CELL XR).

  • Metabolite Analysis: Glucose, lactate, and amino acid concentrations in the supernatant measured using appropriate analyzers (e.g., BioProfile FLEX2).

  • Product Titer: mAb concentration in the supernatant quantified by Protein A HPLC.

  • RNA Extraction: Cells harvested at different time points (e.g., exponential and stationary phases). Total RNA extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen). RNA quality and quantity assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

Transcriptomic Analysis (RNA-Seq)
  • Library Preparation: RNA-Seq libraries prepared from high-quality total RNA using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina).

  • Sequencing: Libraries sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Quality Control: Raw sequencing reads assessed for quality using tools like FastQC.

    • Read Alignment: Reads aligned to the Chinese hamster reference genome (e.g., Cricetulus griseus CHOK1GS_HDv1) using an aligner like STAR.

    • Gene Expression Quantification: Gene expression levels quantified as Transcripts Per Million (TPM) or Fragments Per Kilobase of transcript per Million mapped reads (FPKM) using tools like RSEM or featureCounts.

    • Differential Gene Expression Analysis: Differentially expressed genes (DEGs) between high and low tyrosine groups identified using packages like DESeq2 or edgeR in R.

    • Functional Enrichment Analysis: Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) performed on the DEG lists to identify significantly affected biological processes and pathways.

Transcriptomic Insights into Tyrosine Availability

While a specific public dataset for this direct comparison is elusive, existing research indicates that tyrosine availability significantly impacts the expression of genes involved in several key cellular processes.

Key Affected Pathways and Genes
  • Amino Acid Metabolism: Genes involved in the metabolism of other amino acids may be up- or downregulated to compensate for the lack of tyrosine.

  • mTOR Signaling Pathway: Tyrosine starvation leads to the downregulation of genes in the mTOR pathway, a central regulator of cell growth, proliferation, and survival. This inhibition is a key trigger for autophagy.[1][2]

  • Autophagy-Related Genes: Upregulation of genes involved in the formation of autophagosomes (e.g., ATG genes) is expected under tyrosine starvation.

  • ER Stress and Unfolded Protein Response (UPR): Genes associated with ER stress (e.g., CHOP, BIP) and the UPR may be differentially expressed, reflecting the cell's struggle to properly fold proteins in the absence of a key amino acid.[6][7]

  • Ribosomal and Translation-Related Genes: The expression of genes encoding ribosomal proteins and translation initiation factors may be altered, reflecting a global downregulation of protein synthesis to conserve resources.

  • Apoptosis-Related Genes: Prolonged tyrosine starvation can lead to the upregulation of pro-apoptotic genes (e.g., caspases) and downregulation of anti-apoptotic genes (e.g., Bcl-2 family members).

Below is a representative table of expected differentially expressed genes based on the known physiological effects of tyrosine limitation.

Gene SymbolGene NameFunctionExpected Regulation in Low Tyrosine
MTOR Mechanistic Target Of Rapamycin KinaseCentral regulator of cell growth and proliferationDownregulated
ATG5 Autophagy Related 5Essential for autophagosome formationUpregulated
ATG7 Autophagy Related 7E1-like activating enzyme for autophagyUpregulated
EIF4EBP1 Eukaryotic Translation Initiation Factor 4E Binding Protein 1Repressor of translation initiationUpregulated (dephosphorylated)
DDIT3 (CHOP) DNA Damage Inducible Transcript 3Pro-apoptotic transcription factor in ER stressUpregulated
HSPA5 (BIP) Heat Shock Protein Family A (Hsp70) Member 5ER chaperone, key regulator of the UPRUpregulated
SLC7A5 Solute Carrier Family 7 Member 5Amino acid transporterPotentially altered
CASP3 Caspase 3Executioner caspase in apoptosisUpregulated

Visualizing the Impact of Tyrosine Starvation

To better understand the molecular mechanisms at play, the following diagrams illustrate key pathways and workflows.

mTOR_Pathway_Tyrosine_Starvation cluster_starvation Tyrosine Starvation Tyrosine Tyrosine Amino_Acid_Pool Intracellular Amino Acid Pool Tyrosine->Amino_Acid_Pool mTORC1 mTORC1 Complex Amino_Acid_Pool->mTORC1 Activates Autophagy_Initiation Autophagy Initiation mTORC1->Autophagy_Initiation Inhibits Protein_Synthesis Protein Synthesis (Translation) mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Tyrosine_Low Low Tyrosine Amino_Acid_Pool_Low Depleted Amino Acid Pool Tyrosine_Low->Amino_Acid_Pool_Low mTORC1_Inactive mTORC1 Inactivation Amino_Acid_Pool_Low->mTORC1_Inactive Fails to Activate Autophagy_Upregulation Autophagy Upregulation mTORC1_Inactive->Autophagy_Upregulation Relieves Inhibition Protein_Synthesis_Down Protein Synthesis Downregulation mTORC1_Inactive->Protein_Synthesis_Down Reduces Promotion Cell_Growth_Arrest Cell Growth Arrest mTORC1_Inactive->Cell_Growth_Arrest Reduces Promotion

Caption: mTOR signaling in response to tyrosine availability.

Transcriptomics_Workflow CHO_Culture CHO Cell Culture (High vs. Low Tyrosine) Sampling Cell Sampling CHO_Culture->Sampling RNA_Extraction Total RNA Extraction Sampling->RNA_Extraction Library_Prep RNA-Seq Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing QC Quality Control (FastQC) Sequencing->QC Alignment Read Alignment (STAR) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG_Analysis Differential Expression Analysis (DESeq2) Quantification->DEG_Analysis Enrichment Functional Enrichment (GO, KEGG) DEG_Analysis->Enrichment Interpretation Biological Interpretation Enrichment->Interpretation

Caption: Experimental workflow for comparative transcriptomics.

References

Evaluating the efficacy of Tyrosine disodium dihydrate in different CHO host cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Chinese Hamster Ovary (CHO) cells, optimizing cell culture media is paramount for maximizing recombinant protein production. Tyrosine, an essential amino acid for cellular growth and protein synthesis, presents a significant challenge due to its low solubility. This guide provides an objective comparison of Tyrosine disodium (B8443419) dihydrate and other common alternatives, supported by experimental data, to aid in the selection of the most effective tyrosine source for various CHO host cell lines.

The productivity and viability of CHO cells, the workhorses of the biopharmaceutical industry, are intrinsically linked to the availability of key nutrients. Insufficient tyrosine levels can lead to a cascade of negative effects, including decreased specific productivity, the emergence of protein sequence variants, and even programmed cell death.[1][2][3][4] Consequently, ensuring a consistent and adequate supply of this critical amino acid is a primary concern in process development.

The primary obstacle with standard L-tyrosine is its poor solubility in aqueous solutions at a neutral pH, typically less than 0.5 g/L.[5][6] This limitation complicates the formulation of highly concentrated feed media required for modern high-density fed-batch and perfusion cultures.[5][7][8] To address this, various strategies and alternative tyrosine sources have been developed, each with its own set of advantages and disadvantages.

Comparison of Tyrosine Sources

This section evaluates the performance of Tyrosine disodium dihydrate against other commonly used alternatives. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific CHO cell lines and experimental conditions used in those studies.

Tyrosine SourceSolubility at Neutral pHKey AdvantagesKey DisadvantagesReported Effects on CHO Cells
L-Tyrosine Very Low (~0.45 mg/mL)[1]Standard, well-characterized.Poor solubility necessitates use of extreme pH feeds, which can cause pH spikes and process variability.[5][9][10]Essential for cell growth and productivity; depletion leads to reduced titers and can induce autophagic cell death.[1][2][4]
This compound High (~100 mg/mL)[1]Significantly improved solubility over L-Tyrosine at neutral pH.Solubility in concentrated feeds can be limited (<1 g/L), with a risk of precipitation and co-precipitation of other amino acids.[9][11]Enables higher tyrosine concentration in neutral pH feeds, supporting better cell growth and productivity compared to L-tyrosine limitation.
Tyrosine-containing Dipeptides (e.g., Glycyl-L-tyrosine, Alanyl-L-tyrosine) High (e.g., Glycyl-L-tyrosine can increase solubility up to 50-fold over L-tyrosine)[5]Excellent solubility at neutral pH, stable in solution. Can be taken up by cells and cleaved intracellularly.[5][12]Higher cost compared to L-tyrosine. Performance can be dipeptide and cell-line specific.Have been shown to support high cell densities and productivity, in some cases improving metabolic profiles (e.g., lower lactate (B86563) production).[7][8]
Phospho-L-tyrosine disodium salt Very High (>100-fold higher than L-tyrosine)[9][11]Extremely high solubility and stability in neutral pH feeds, simplifying process control.[9][10]Requires enzymatic cleavage by cellular phosphatases to release free tyrosine, the kinetics of which may vary between cell lines.[11] Higher cost.Has been successfully used to replace L-tyrosine in fed-batch processes, supporting high cell density and productivity.[10][11]

Experimental Methodologies

To evaluate the efficacy of different tyrosine sources in CHO cell lines, a standardized experimental approach is crucial. Below is a generalized protocol based on common practices in the field.

General Experimental Workflow

G cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_media Prepare Basal and Feed Media with Different Tyrosine Sources inoculate Inoculate Bioreactors prep_media->inoculate thaw_cells Thaw and Expand CHO Cell Line thaw_cells->inoculate fed_batch Perform Fed-Batch Culture (e.g., 14 days) inoculate->fed_batch sampling Daily Sampling fed_batch->sampling product_quality Product Quality Analysis (e.g., Glycosylation, Aggregation) fed_batch->product_quality End of Culture cell_growth Viable Cell Density (VCD) and Viability sampling->cell_growth metabolites Metabolite Analysis (e.g., Glucose, Lactate, Amino Acids) sampling->metabolites product_titer Product Titer (e.g., mAb concentration) sampling->product_titer

Caption: Generalized workflow for comparing tyrosine sources in CHO cell fed-batch culture.

1. Cell Line and Media Preparation:

  • Cell Line: A well-characterized CHO host cell line (e.g., CHO-K1, CHO-S, DG44) expressing a model monoclonal antibody (mAb) is used.

  • Basal Medium: A chemically defined basal medium is prepared.

  • Feed Media: Concentrated, pH-neutral feed media are formulated. The control feed contains L-tyrosine dissolved in an alkaline solution. Experimental feeds contain equimolar concentrations of this compound, a selected dipeptide (e.g., Glycyl-L-tyrosine), or a modified tyrosine (e.g., Phospho-L-tyrosine disodium salt).

2. Fed-Batch Culture:

  • Shake flasks or bench-top bioreactors are inoculated with the expanded CHO cells at a target viable cell density.

  • Cultures are maintained at standard process parameters (e.g., 37°C, pH 7.0, 50% dissolved oxygen).

  • Feed media are added daily or based on a pre-defined feeding strategy.

3. Analytical Methods:

  • Cell Growth and Viability: Viable cell density (VCD) and cell viability are measured daily using a cell counter.

  • Metabolite Analysis: Key metabolites such as glucose, lactate, and amino acids (including tyrosine) are monitored in the culture supernatant using a bio-analyzer or HPLC.

  • Product Titer: The concentration of the secreted mAb is quantified using methods like Protein A HPLC or ELISA.

  • Product Quality: At the end of the culture, the harvested mAb is analyzed for critical quality attributes (CQAs) such as aggregation (SEC-HPLC), charge variants (CEX-HPLC), and glycosylation profile.

The Impact of Tyrosine on Cellular Signaling

Tyrosine is not only a building block for proteins but also a key player in cellular signaling. Tyrosine starvation can have profound effects on cell fate. One critical pathway influenced by amino acid availability is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.

Tyrosine depletion has been shown to inhibit the mTOR pathway.[4] This inhibition can trigger autophagy, a cellular process of self-digestion of components. While autophagy can initially be a survival mechanism, excessive or prolonged autophagy can lead to autophagic cell death, contributing to a decline in viable cell density and overall process productivity.[2][4]

G Tyr Sufficient Tyrosine mTOR mTOR Pathway Tyr->mTOR Activates Tyr_starve Tyrosine Starvation Tyr_starve->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Growth Cell Growth & Protein Synthesis mTOR->Growth Promotes Cell_death Autophagic Cell Death Autophagy->Cell_death Excessive Autophagy leads to Viability Cell Viability Cell_death->Viability Reduces

Caption: Impact of tyrosine availability on the mTOR signaling pathway and cell fate.

Conclusion

The choice of a tyrosine source is a critical decision in the development of robust and high-performing CHO cell culture processes. While standard L-tyrosine is a well-established component, its low solubility presents a significant bottleneck for process intensification.

This compound offers a substantial improvement in solubility, allowing for the formulation of more concentrated, pH-neutral feeds. This simplifies the feeding strategy and reduces the risk of pH-induced process variability. However, its solubility in highly concentrated feeds may still be a limiting factor, and the risk of precipitation should be carefully evaluated.

For processes requiring even higher tyrosine concentrations, alternatives such as tyrosine-containing dipeptides and chemically modified tyrosine (phospho-L-tyrosine) represent the next frontier. These advanced sources offer superior solubility and stability, paving the way for further process intensification. However, their adoption requires careful consideration of economic factors and cell line-specific performance.

Ultimately, the optimal tyrosine source will depend on the specific requirements of the CHO host cell line, the desired product titer, and the overall process strategy. The information and methodologies presented in this guide provide a framework for making an informed decision to enhance the productivity and robustness of your biopharmaceutical manufacturing processes.

References

A Comparative Guide to Tyrosine Supplementation in Industrial Bioprocessing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-tyrosine, an essential amino acid, is a critical component in cell culture media for the industrial production of therapeutic proteins, particularly monoclonal antibodies (mAbs) in Chinese Hamster Ovary (CHO) cells. However, its notoriously low solubility at neutral pH presents a significant challenge in developing concentrated, neutral pH feed strategies for fed-batch and perfusion cultures. Inadequate tyrosine supplementation can lead to diminished cell growth, reduced protein titers, and compromised product quality, including the formation of sequence variants.[1][2][3] This guide provides a comprehensive review and comparison of various tyrosine supplementation strategies, supported by experimental data, to aid in the optimization of industrial bioprocessing workflows.

The Challenge of Tyrosine Supplementation

The primary obstacle in tyrosine supplementation is its poor solubility in aqueous solutions at neutral pH (less than 0.5 g/L).[4][5] Traditional bioprocessing has often relied on a multiple-feed strategy, where a separate, highly alkaline feed solution is used to dissolve tyrosine.[6][7] However, this approach introduces several complications:

  • Increased Process Complexity : Managing multiple feed tanks and lines adds complexity to the manufacturing process.[6][7]

  • pH Spikes : The addition of a high-pH feed can cause significant pH fluctuations in the bioreactor, potentially stressing the cells and affecting product quality.[6][7]

  • Precipitation Risk : The localized high pH can lead to the precipitation of other media components.[7][8]

  • Increased Osmolality : The addition of alkaline solutions can increase the osmolality of the culture medium, which can negatively impact cell growth and productivity.[9]

To address these challenges, several alternative tyrosine supplementation strategies have been developed and implemented.

Comparison of Tyrosine Supplementation Strategies

This section compares the most common strategies for delivering tyrosine in industrial bioprocessing: alkaline feeds, dipeptide supplements, and chemically modified tyrosine derivatives.

Performance Comparison of Tyrosine Supplementation Strategies
StrategyKey AdvantagesKey DisadvantagesImpact on TiterImpact on Product Quality
Alkaline Feed Established method.Increased process complexity, pH spikes, precipitation risk, increased osmolality.[6][7]Can be effective if managed carefully.Risk of pH-related product degradation.
Dipeptides High solubility at neutral pH (up to 250-fold increase), process simplification.[5][10][11]Higher cost, potential for differential uptake and metabolism of dipeptides.[10]Can lead to increased titer and cell productivity.[10][12]Generally maintains or improves product quality by ensuring consistent tyrosine supply.[10]
Chemically Modified Tyrosine Very high solubility (e.g., >100-fold increase for Phospho-L-tyrosine), enables single, neutral pH feed, high stability.[8][13]Higher cost, requires cellular machinery to cleave the modifying group.Can increase culture duration and productivity, potentially increasing titer.[6][7]No reported negative impact on mAb glycosylation or charge variants.[6][8]

In-Depth Look at Alternative Supplementation Strategies

Dipeptide Supplementation

The use of tyrosine-containing dipeptides, such as glycyl-L-tyrosine (GY), L-alanyl-L-tyrosine (AY), and L-prolyl-L-tyrosine (PY), is a widely adopted strategy to overcome solubility issues.[4][10][11] These dipeptides are readily taken up by cells and cleaved by intracellular peptidases to release free L-tyrosine.

A study comparing GY, L-tyrosyl-L-valine (YV), and PY for IgG1 production in CHO cells found that PY supplementation significantly increased tyrosine uptake and catabolic activity, leading to a roughly four-fold increase in ATP formation compared to reference cultures.[10] While GY and YV did not show significant phenotypic differences from the control, the enhanced energy metabolism with PY suggests that the choice of dipeptide can have distinct metabolic consequences.[10]

Quantitative Data on Dipeptide Supplementation
DipeptideFinal ConcentrationImpact on Tyrosine UptakeImpact on ATP FormationReference
Glycyl-L-tyrosine (GY)0.5 mMNo significant difference from controlNo significant difference from control[10]
L-tyrosyl-L-valine (YV)0.5 mMNo significant difference from controlNo significant difference from control[10]
L-prolyl-L-tyrosine (PY)0.5 mMSignificantly amplifiedRoughly four times higher than control[10]
Chemically Modified Tyrosine

A more recent innovation is the use of chemically modified tyrosine derivatives, such as Phospho-L-tyrosine disodium (B8443419) salt (PTyr).[6][7][8] These derivatives exhibit dramatically increased solubility at neutral pH, allowing for the formulation of highly concentrated, single-feed media.

Studies have shown that replacing L-tyrosine with PTyr in a neutral pH feed can simplify the fed-batch process by eliminating the need for a separate alkaline feed.[7] This single-feed strategy has been demonstrated to extend culture duration and double the specific productivity of monoclonal antibodies in CHO cells.[7] Importantly, the use of PTyr has not been found to alter the amino acid sequence, glycosylation, or charge variant profile of the produced mAb.[8]

Quantitative Data on Chemically Modified Tyrosine
Modified Amino AcidSolubility in WaterImpact on Culture DurationImpact on Specific ProductivityReference
Phospho-L-tyrosine disodium salt (PTyr)53 g/L (>100-fold higher than L-tyrosine)Longer culture durationDoubled specific productivity[7][8]

Impact of Tyrosine Limitation on Cell Culture Performance and Product Quality

Tyrosine is not only essential for protein synthesis but also plays a crucial role in cellular metabolism and survival.[1][14] Tyrosine starvation can have severe consequences for industrial bioprocesses.

Cell Growth and Viability

Low tyrosine concentrations can lead to a significant reduction in peak viable cell density (VCD) and induce rapid cell death.[1][15] Studies have shown that tyrosine starvation can trigger autophagy through the inhibition of the mTOR signaling pathway, and excessive autophagy can subsequently lead to autophagic cell death.[1] A sufficient supply of tyrosine has been shown to prevent the decrease in culture pH often observed in the late stages of culture and suppress this autophagic cell death.[15]

Protein Titer and Specific Productivity

Tyrosine limitation directly impacts the specific productivity (qP) of recombinant proteins.[2][16] A scarcity of tyrosine can impair translation efficiency due to substrate limitation, leading to a sharp reduction in protein titer.[2]

Product Quality

Maintaining adequate tyrosine levels is critical for ensuring the quality of the final product. Tyrosine depletion in the culture medium has been shown to cause the misincorporation of other amino acids, such as phenylalanine and histidine, at tyrosine codons, leading to amino acid sequence variants.[3][17] Furthermore, tyrosine limitation can lead to alterations in other critical quality attributes, including:

  • Decreased Intact Antibody Content : Due to an elevated reductive level in the supernatant.[2]

  • Increased Lysine Variants : Resulting from the downregulation of carboxypeptidases.[2]

  • Reduced Aggregate Content : Potentially due to the accumulation of extracellular cystine.[2]

Experimental Protocols and Methodologies

General Fed-Batch Culture Protocol for CHO Cells
  • Cell Line and Inoculum : Recombinant CHO cells producing a monoclonal antibody are expanded from a frozen vial in a suitable growth medium.

  • Bioreactor Setup : A benchtop bioreactor (e.g., 2L) is prepared with a chemically defined basal medium. The initial culture volume is typically around 1L.

  • Inoculation : The bioreactor is inoculated with the expanded CHO cells to a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Culture Conditions : The culture is maintained at a controlled temperature (e.g., 37°C), pH (e.g., 7.0, controlled with CO2 and a base solution), and dissolved oxygen (DO) level (e.g., 40% of air saturation).

  • Feeding Strategy :

    • Control (Alkaline Feed) : A concentrated, pH-neutral main feed is added daily or based on nutrient consumption. A separate alkaline feed containing L-tyrosine and L-cysteine is added as needed, with careful pH monitoring.[7]

    • Dipeptide Feed : A single, concentrated, pH-neutral feed containing tyrosine dipeptides (e.g., 0.5 mM final concentration of GY, YV, or PY) is added.[10]

    • Modified Tyrosine Feed : A single, concentrated, pH-neutral feed containing a chemically modified tyrosine derivative (e.g., Phospho-L-tyrosine) is added.[7]

  • Sampling and Analysis : Samples are taken regularly to monitor viable cell density, viability, metabolite concentrations (e.g., glucose, lactate, ammonia), and product titer (e.g., by Protein A HPLC).

  • Harvest : The culture is harvested when viability drops below a predetermined threshold (e.g., 60%). The supernatant is clarified for downstream purification and analysis of product quality attributes.

Visualizing Key Pathways and Workflows

Signaling Pathway of Tyrosine Starvation-Induced Autophagy

Tyr_starvation Tyrosine Starvation mTOR mTOR Inhibition Tyr_starvation->mTOR Autophagy Autophagy Initiation mTOR->Autophagy Cell_death Autophagic Cell Death Autophagy->Cell_death Lysosome Lysosome Acidification Autophagy->Lysosome Cell_lysis Cell Lysis Cell_death->Cell_lysis pH_drop Culture pH Decrease Lysosome->pH_drop Cell_lysis->pH_drop

Caption: Tyrosine starvation inhibits mTOR, leading to autophagy and subsequent cell death.

Experimental Workflow for Comparing Tyrosine Supplementation Strategies

Inoculum CHO Cell Inoculum Expansion Bioreactor Bioreactor Inoculation Inoculum->Bioreactor Control Control (Alkaline Tyr Feed) Dipeptide Dipeptide Feed (e.g., PY) Bioreactor->Dipeptide Modified Modified Tyr Feed (e.g., PTyr) Sampling Daily Sampling and Analysis (VCD, Titer, Metabolites) Control->Sampling Dipeptide->Sampling Modified->Sampling Harvest Harvest and Clarification Sampling->Harvest Analysis Product Quality Analysis (Sequence Variants, Aggregates) Harvest->Analysis

Caption: Workflow for comparing different tyrosine feeding strategies in fed-batch culture.

Tyrosine Biosynthesis Pathway in Metabolically Engineered E. coli

Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP E4P Erythrose-4-Phosphate (E4P) Glucose->E4P DAHPS DAHP Synthase (AroF/G/H) PEP->DAHPS E4P->DAHPS Chorismate Chorismate DAHPS->Chorismate CM_PDH Chorismate Mutase / Prephenate Dehydrogenase (TyrA) Chorismate->CM_PDH Tyrosine L-Tyrosine CM_PDH->Tyrosine Tyrosine->DAHPS Tyrosine->CM_PDH Feedback Feedback Inhibition

Caption: Simplified L-tyrosine biosynthesis pathway in E. coli showing feedback inhibition points.

Conclusion

The choice of tyrosine supplementation strategy has a profound impact on the efficiency and robustness of industrial bioprocessing. While traditional alkaline feeds are an established method, the adoption of dipeptides and chemically modified tyrosine derivatives offers significant advantages in terms of process simplification, stability, and control. These advanced strategies enable the development of single, neutral pH feed media, mitigating the risks associated with alkaline additions and ultimately leading to improved cell culture performance and consistent product quality. For organizations aiming to intensify their bioprocesses and move towards more streamlined manufacturing, a thorough evaluation of these alternative tyrosine sources is highly recommended.

References

Safety Operating Guide

Proper Disposal of Tyrosine Disodium Dihydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Tyrosine Disodium Dihydrate, designed for researchers, scientists, and drug development professionals. Adherence to these protocols will minimize risks and ensure compliance with regulatory standards.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance, causing skin irritation and serious eye irritation.[1][2] Before beginning any disposal procedures, it is imperative to wear the appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Protects against splashes and airborne particles that could cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents direct skin contact, which can cause skin irritation.[1]
Body Protection Laboratory coat.Protects skin and clothing from spills and contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended if dust is generated or if ventilation is inadequate to prevent respiratory irritation.[2][3]

II. Step-by-Step Disposal Procedure

The disposal of this compound must be handled as chemical waste through an approved waste disposal program.[1][4] It should not be disposed of in regular trash or poured down the drain.[4][5][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unused this compound powder, as well as any contaminated materials such as gloves, weigh boats, and paper towels, in a dedicated and clearly labeled waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, dedicated, and sealed liquid waste container. Do not mix with other solvent waste streams unless compatibility has been verified.

Step 2: Container Selection and Labeling

  • Container Type: Use a suitable, leak-proof container that is compatible with the chemical. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4] The container must have a secure lid and be in good condition.[7]

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag.[4][7] The label must include the following information:

    • Full common chemical name: "this compound Waste"

    • For mixtures, list each chemical and its approximate percentage.

    • Date of waste generation.

    • Place of origin (e.g., Laboratory, Room Number).

    • Principal Investigator's name and contact information.

    • Check the appropriate hazard pictograms (e.g., irritant).

Step 3: Storage of Chemical Waste

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3]

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[5]

  • Keep Closed: Always keep the hazardous waste container tightly closed, except when adding waste.[7]

Step 4: Arrange for Disposal

  • Contact EHS: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) or a similarly designated hazardous waste program.[4][5][8]

  • Documentation: Complete any required hazardous waste disposal forms provided by your EHS office. This will likely require a detailed list of the waste container's contents.[4]

  • Collection: Follow your institution's specific procedures for waste pickup. Do not transport hazardous waste yourself unless explicitly authorized and trained to do so.[5]

III. Empty Container Disposal

Empty containers that once held this compound must also be disposed of properly.

  • Triple Rinse: The empty container should be triple-rinsed with an appropriate solvent (water can be used) capable of removing the chemical residue.[5][7]

  • Collect Rinsate: The rinsate from this cleaning process must be collected and treated as hazardous waste.[5][7] Dispose of it in the designated liquid hazardous waste container.

  • Final Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original chemical label.[5] The container can then typically be disposed of in the regular trash or recycled, in accordance with your institution's policies.[5][7]

IV. Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Tyrosine_Disodium_Dihydrate_Disposal_Workflow cluster_generation Waste Generation cluster_hazardous_waste Hazardous Waste Stream cluster_container_disposal Empty Container Decontamination start Material to be Disposed is_contaminated Is it unused product, contaminated labware, or a solution? start->is_contaminated Check Material Type is_empty_container Is it an empty product container? is_contaminated->is_empty_container No collect_waste Collect in a labeled 'Hazardous Waste' container. Segregate solids and liquids. is_contaminated->collect_waste Yes triple_rinse Triple rinse container with a suitable solvent. is_empty_container->triple_rinse Yes store_waste Store in a designated, secure area with secondary containment. collect_waste->store_waste contact_ehs Contact EHS for disposal. Complete necessary paperwork. store_waste->contact_ehs collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate dispose_container Deface label and dispose of container in regular trash or recycling. triple_rinse->dispose_container collect_rinsate->collect_waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Tyrosine disodium dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tyrosine Disodium (B8443419) Dihydrate

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for handling Tyrosine disodium dihydrate. Adherence to these procedures is critical for minimizing risks and ensuring the integrity of your research.

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2][3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in various laboratory settings.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Weighing Chemical safety goggles or glasses with side shields (conforming to EN166 or OSHA 29 CFR 1910.133).[1][4][5]Chemical-resistant gloves (e.g., nitrile, inspected before use).[4]Laboratory coat.[6]N95 (US) or EN 149 (EU) approved dust mask if dust formation is likely.
Preparing Solutions Chemical safety goggles. A face shield may be appropriate if splashing is a risk.[7]Chemical-resistant gloves.[4][8]Laboratory coat.Use in a well-ventilated area or fume hood to avoid inhalation of aerosols.[7][8]
Spill Cleanup Tightly fitting safety goggles.[4]Chemical-resistant, impervious gloves.[4]Fire/flame resistant and impervious clothing.[4]A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[4]
Emergency (e.g., Fire) Tightly fitting safety goggles.[4]Chemical-resistant gloves.[4]Full protective gear.[1][5]Self-contained breathing apparatus (SCBA) with pressure-demand (MSHA/NIOSH approved or equivalent).[1][5]
Procedural Guidance: Step-by-Step Handling

1. Preparation:

  • Ensure the work area is clean and well-ventilated.[4][7]

  • Locate the nearest eyewash station and safety shower before starting work.[5][9]

  • Gather all necessary PPE as outlined in the table above.

2. Donning PPE:

  • Lab Coat: Put on a clean, buttoned lab coat.

  • Gloves: Inspect gloves for any tears or punctures before wearing.

  • Eye/Face Protection: Wear safety goggles. If significant splashing is a risk, also use a face shield.

  • Respiratory Protection: If weighing the powder and dust is likely, wear a dust mask.

3. Handling the Chemical:

  • Avoid contact with skin, eyes, and clothing.[7][8][10]

  • Avoid the formation of dust and aerosols.[3][4][5]

  • Use non-sparking tools.[4]

  • Wash hands thoroughly after handling.[1][7][8]

4. Doffing PPE:

  • Gloves: Remove gloves first, turning them inside out as you remove them to trap any contamination.

  • Eye/Face Protection: Remove by handling the strap, not the front.

  • Lab Coat: Remove by folding it inward to prevent spreading contamination.

  • Wash hands immediately and thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

  • Chemical Waste:

    • Dispose of this compound waste in a designated, approved waste disposal plant.[1]

    • Collect waste material in suitable, closed containers for disposal.[5][10]

  • Contaminated PPE:

    • Single-use gloves and other disposable PPE that have come into contact with the chemical should be disposed of as hazardous waste.

    • Contaminated clothing should be taken off and washed before reuse.[1][7]

  • Spill Cleanup Material:

    • Absorbent materials used for spill cleanup should be collected in a sealed, properly labeled container for disposal.[11]

Do not let the chemical enter drains.[4] All disposal must be in accordance with local, state, and federal regulations.[12]

Visual Guides

The following diagrams provide a visual representation of the handling workflow and the logic behind the recommended safety measures.

G Figure 1: Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Clean & Ventilated Work Area locate_safety 2. Locate Eyewash & Safety Shower prep_area->locate_safety gather_ppe 3. Gather Appropriate PPE locate_safety->gather_ppe don_ppe 4. Don PPE gather_ppe->don_ppe handle_chem 5. Handle Chemical Safely don_ppe->handle_chem doff_ppe 6. Doff PPE handle_chem->doff_ppe dispose_waste 7. Dispose of Chemical Waste doff_ppe->dispose_waste dispose_ppe 8. Dispose of Contaminated PPE dispose_waste->dispose_ppe G Figure 2: Hazard, PPE, and Protection Relationship cluster_ppe Personal Protective Equipment (PPE) cluster_protection Protection Provided hazard Hazard (this compound) eye_protection Eye Protection (Goggles, Face Shield) hazard->eye_protection hand_protection Hand Protection (Gloves) hazard->hand_protection body_protection Body Protection (Lab Coat) hazard->body_protection resp_protection Respiratory Protection (Dust Mask/Respirator) hazard->resp_protection protect_eyes Prevents Serious Eye Irritation eye_protection->protect_eyes Protects Against protect_skin Prevents Skin Irritation hand_protection->protect_skin Protects Against body_protection->protect_skin Protects Against protect_resp Prevents Respiratory Irritation resp_protection->protect_resp Protects Against

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.